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  • Product: 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol
  • CAS: 18910-68-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol Impurity C)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a known impurity of the widely used bronchodilator, Salbutamol. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals, offering in-depth information on its chemical and physical properties, potential pharmacology based on structure-activity relationships, and methods for its synthesis and analysis.

Introduction

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, systematically known as Salbutamol EP Impurity C, is a molecule of significant interest in the pharmaceutical industry.[1] As a close structural analog of Salbutamol, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of the medication. Understanding the basic properties of this impurity is crucial for the development of robust analytical methods for its detection and quantification, as well as for assessing its potential pharmacological impact.

This guide will delve into the fundamental characteristics of this compound, providing a scientific and logical narrative that is grounded in available technical data and established scientific principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to all aspects of its handling, analysis, and formulation.

Identification
IdentifierValueSource
IUPAC Name 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol[2]
Synonyms Salbutamol EP Impurity C, 3-Dehydroxy Salbutamol, USP Albuterol Related Compound A, (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol[1][3]
CAS Number 18910-68-4[1]
Molecular Formula C₁₃H₂₁NO₂[1]
Molecular Weight 223.31 g/mol [1]
Physicochemical Data
PropertyValueNotes
pKa Not experimentally determined. Predicted values may be available through computational models.The basicity of the tert-butylamino group and the acidity of the phenolic hydroxyl group are the primary determinants of the pKa values.
Solubility Described as "Soluble In Specific Solvents".[4] Quantitative data is not available.Based on its structure, it is expected to be soluble in polar organic solvents and sparingly soluble in water.
Melting Point Not experimentally determined.The melting point will be influenced by the crystalline form and purity of the substance.
Appearance White to off-white powder.Based on supplier information for the reference standard.[4]

Inferred Pharmacology and Mechanism of Action

Direct pharmacological studies on 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol are not available in the peer-reviewed literature. However, based on its structural similarity to Salbutamol, a well-characterized selective β₂-adrenergic agonist, we can infer its likely pharmacological activity through the principles of Structure-Activity Relationship (SAR).

The β₂-Adrenergic Receptor and Signal Transduction

β₂-adrenergic receptors are G-protein coupled receptors primarily located on the smooth muscle cells of the airways. Agonist binding to these receptors initiates a signaling cascade that leads to bronchodilation.

Gprotein_pathway cluster_membrane Cell Membrane beta2_receptor β₂-Adrenergic Receptor g_protein G Protein (Gs) beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist β₂-Agonist (e.g., Salbutamol) agonist->beta2_receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates myosin_lc_kinase Myosin Light Chain Kinase pka->myosin_lc_kinase Inhibits bronchodilation Bronchodilation myosin_lc_kinase->bronchodilation Leads to

Caption: β₂-Adrenergic Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) Analysis

The key structural difference between Salbutamol and 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is the substituent at the 3-position of the phenyl ring (meta to the ethylamino side chain). In Salbutamol, this is a hydroxymethyl group (-CH₂OH), while in the impurity, it is a methyl group (-CH₃).

  • The Role of the 3-Substituent: The 3-hydroxymethyl group of Salbutamol is crucial for its β₂-selectivity and contributes to its resistance to metabolism by catechol-O-methyltransferase (COMT), an enzyme that inactivates catecholamines.[5]

  • Impact of the Methyl Group: Replacing the hydroxymethyl group with a methyl group is expected to alter the molecule's interaction with the β₂-adrenergic receptor. The methyl group is less polar and lacks the hydrogen bonding capability of the hydroxymethyl group. This change could potentially reduce the binding affinity and intrinsic activity of the compound at the β₂-receptor compared to Salbutamol.

  • Expected Activity: Based on SAR principles, it is hypothesized that 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol will likely retain some β₂-adrenergic agonist activity due to the presence of the key pharmacophoric elements (the phenylethanolamine backbone with a tert-butylamino group). However, its potency and selectivity are expected to be lower than that of Salbutamol.

Synthesis and Characterization

The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is not widely reported, as it is primarily of interest as a pharmaceutical impurity. However, a plausible synthetic route can be devised based on known organic chemistry principles and methodologies used for the synthesis of related compounds.

Proposed Synthetic Workflow

A potential synthetic pathway could involve the following key steps, starting from commercially available 2-methylphenol.

synthesis_workflow start 2-Methylphenol step1 Friedel-Crafts Acylation (with Bromoacetyl bromide) start->step1 intermediate1 2-Bromo-1-(4-hydroxy-3- methylphenyl)ethanone step1->intermediate1 step2 Amination (with tert-Butylamine) intermediate1->step2 intermediate2 2-(tert-Butylamino)-1-(4-hydroxy- 3-methylphenyl)ethanone step2->intermediate2 step3 Reduction (e.g., with NaBH₄) intermediate2->step3 product 4-[2-(tert-Butylamino)-1-hydroxyethyl] -2-methylphenol step3->product

Caption: Proposed Synthesis Workflow.

Experimental Protocol - A Conceptual Outline:

  • Step 1: Friedel-Crafts Acylation: 2-Methylphenol is reacted with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the bromoacetyl group at the para position to the hydroxyl group. The reaction is typically carried out in an inert solvent at reduced temperatures.

  • Step 2: Amination: The resulting α-bromoketone is then reacted with an excess of tert-butylamine to displace the bromine atom and form the corresponding α-aminoketone. This reaction is usually performed in a polar solvent.

  • Step 3: Reduction: The ketone functionality of the α-aminoketone is selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄). This step yields the final product, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to obtain the desired purity.

Analytical Characterization

The identity and purity of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for the quantification of this impurity in Salbutamol drug substance and product. A typical reverse-phase HPLC method would involve:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6]

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 220-280 nm).[6]

  • Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard.

Spectroscopic Methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Conclusion

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol is an important impurity to monitor in the production of Salbutamol. While there is a lack of extensive experimental data on its basic physicochemical and pharmacological properties, its chemical identity is well-established. Inferred knowledge from the structure-activity relationships of β₂-adrenergic agonists suggests that it may possess some pharmacological activity, albeit likely reduced compared to Salbutamol. The synthesis and analytical methods for this compound are based on standard organic chemistry and chromatographic principles. This guide provides a foundational understanding of this molecule for professionals in the pharmaceutical sciences. Further experimental investigation into its properties is warranted to build a more complete profile.

References

  • ChemBK. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • PubMed. Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Retrieved from [Link]

  • SynZeal. Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]

  • SynThink Research Chemicals. Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]

  • Journal of Advanced Scientific Research. HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Retrieved from [Link]

  • CORE. Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved from [Link]

  • ResearchGate. Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Axios Research. Salbutamol EP Impurity C - CAS - 18910-68-4. Retrieved from [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Retrieved from [Link]

  • Google Patents. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate.
  • PubChem. Salbutamol. Retrieved from [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. Retrieved from [Link]

  • PubChem. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. Retrieved from [Link]

  • Veeprho. Salbutamol EP Impurity C | CAS 18910-68-4. Retrieved from [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. Retrieved from [Link]

  • Pharmaffiliates. Salbutamol-impurities. Retrieved from [Link]

  • PubChem. 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • PubChem. 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydron;chloride. Retrieved from [Link]

  • Agilent. Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Retrieved from [Link]

  • Pharmaffiliates. Salbutamol Sulfate - Impurity O. Retrieved from [Link]

  • Pharmaffiliates. Salbutamol Sulfate - Impurity C (Sulfate Salt). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of Salbutamol Impurity C

Foreword: The Imperative of Purity in Pharmaceutical Development In the landscape of modern drug development, the principle of "purity is paramount" is not merely a regulatory checkbox but a cornerstone of patient safety...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of modern drug development, the principle of "purity is paramount" is not merely a regulatory checkbox but a cornerstone of patient safety and therapeutic efficacy. Uncharacterized impurities, even at trace levels, can introduce unforeseen toxicities, alter bioavailability, or compromise the stability of the Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling.[1][2] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, compelling manufacturers to undertake comprehensive structural elucidation for any impurity exceeding the identification threshold.[3][4]

The Analytical Challenge: Initial Detection of Salbutamol Impurity C

Salbutamol (also known as Albuterol) is a widely used short-acting β2 adrenergic receptor agonist for the management of asthma and chronic obstructive pulmonary disease (COPD). During routine stability testing or as a byproduct of the synthetic route, several related substances can be detected. Our investigation begins with the observation of an unknown peak in the High-Performance Liquid Chromatography (HPLC) analysis of a Salbutamol Sulphate batch.

This peak, designated as Impurity C by the European Pharmacopoeia (EP), is consistently observed at a specific relative retention time (RRT) to the main Salbutamol peak. The immediate objectives are to isolate this impurity in sufficient quantity and purity for spectroscopic analysis.

Forced Degradation: A Strategic Approach to Impurity Generation

To procure a sufficient mass of Impurity C for characterization, forced degradation studies are an indispensable tool. By subjecting Salbutamol to extreme conditions (acidic, alkaline, oxidative, thermal), we can accelerate the formation of degradation products, often amplifying the very impurities observed in stability studies.[5][6] This not only provides the necessary material but also offers initial clues about the impurity's chemical nature and stability. For instance, the formation of an impurity under acidic conditions might suggest a dehydration or rearrangement mechanism.[7]

Protocol 1: Forced Degradation of Salbutamol Sulphate

  • Preparation of Stock Solution: Accurately weigh and dissolve 500 mg of Salbutamol Sulphate reference standard in 50 mL of a 50:50 methanol:water mixture to create a 10 mg/mL stock solution.

  • Acidic Degradation: To 5 mL of the stock solution, add 5 mL of 1.0 M HCl. Heat the solution at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final volume of 25 mL.

  • Alkaline Degradation: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Maintain at room temperature for 3 hours.[5] Neutralize with 0.1 M HCl and dilute to a final volume of 25 mL.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% H₂O₂. Maintain at room temperature for 3 hours.[5] Dilute to a final volume of 25 mL.

  • Thermal Degradation: Store 5 mL of the stock solution in a hot air oven at 100°C for 6 hours.[5] Cool and dilute to a final volume of 25 mL.

  • Analysis: Analyze all stressed samples by HPLC to identify the condition that yields the highest concentration of the target impurity peak corresponding to Impurity C.

Isolation via Preparative HPLC

Once the optimal degradation condition is identified, the resulting solution is subjected to preparative HPLC. The rationale for choosing preparative HPLC is its ability to resolve and isolate compounds with high purity, which is a non-negotiable prerequisite for definitive spectroscopic analysis.[8]

Table 1: Preparative HPLC Parameters for Impurity C Isolation

ParameterSpecificationJustification
Column C18, 250 mm x 20 mm, 10 µmHigh loading capacity and proven selectivity for Salbutamol and related polar compounds.
Mobile Phase A 0.02 M Ammonium Acetate in WaterVolatile buffer, ideal for subsequent mass spectrometry analysis and lyophilization.
Mobile Phase B AcetonitrileStandard organic modifier providing good elution strength.
Flow Rate 15.0 mL/minOptimized for column dimensions to ensure efficient separation without excessive pressure.
Detection UV at 225 nmWavelength at which both Salbutamol and potential impurities exhibit strong absorbance.
Gradient Timed gradient from 0% B to 80% BA gradient is essential to first elute polar compounds and then effectively resolve and elute closely related impurities.[8]

The fractions corresponding to the Impurity C peak are collected, pooled, and the solvent is removed via lyophilization to yield a pure, solid sample of the impurity.

The Elucidation Workflow: A Multi-Spectroscopic Approach

The structural elucidation of an unknown compound is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by assembling them logically can the full picture emerge.

Elucidation_Workflow cluster_0 Phase 1: Detection & Isolation cluster_1 Phase 2: Spectroscopic Analysis cluster_2 Phase 3: Structure Confirmation Detection Impurity Detected in HPLC Analysis Forced_Deg Forced Degradation to Amplify Impurity Detection->Forced_Deg Need more mass Prep_HPLC Isolation via Preparative HPLC Forced_Deg->Prep_HPLC Crude mixture Pure_Impurity Pure Impurity C (Solid Sample) Prep_HPLC->Pure_Impurity Purified fractions HRMS High-Resolution MS (HRMS) Pure_Impurity->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Pure_Impurity->NMR FTIR FT-IR Spectroscopy Pure_Impurity->FTIR Data_Int Data Interpretation & Hypothesis HRMS->Data_Int Provides Molecular Formula NMR->Data_Int Provides Connectivity & Carbon Skeleton FTIR->Data_Int Provides Functional Group Info Structure_Prop Propose Structure Data_Int->Structure_Prop Confirmation Final Structure Confirmed Structure_Prop->Confirmation Reference_Std Synthesize Reference Standard Structure_Prop->Reference_Std For verification Reference_Std->Confirmation Compare data

Caption: Overall workflow for the isolation and structural elucidation of Salbutamol Impurity C.

Mass Spectrometry: Determining the Molecular Blueprint

The first step in analyzing the pure impurity is Mass Spectrometry (MS), specifically using a high-resolution technique like Time-of-Flight (TOF) or Orbitrap. The choice of high-resolution MS is critical; it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, which is far more powerful than the nominal mass provided by a standard quadrupole MS.[7][9]

Protocol 2: LC-HRMS Analysis

  • Sample Preparation: Prepare a ~10 µg/mL solution of the isolated impurity in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Agilent 6540 Q-TOF LC-MS or equivalent.[10][11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺.

  • MS Analysis: Acquire full scan data from m/z 100-500.

  • Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to generate a list of possible elemental compositions.

Expected Results & Interpretation:

  • Salbutamol has a monoisotopic mass of 239.1521 g/mol (C₁₃H₂₁NO₃). Its [M+H]⁺ ion is observed at m/z 240.1594.

  • For Impurity C, the HRMS analysis reveals an [M+H]⁺ ion at m/z 224.1645 .

  • This accurate mass corresponds to an elemental composition of C₁₃H₂₂NO₂⁺ , yielding a neutral molecular formula of C₁₃H₂₁NO₂ (monoisotopic mass: 223.1572 g/mol ).[12]

This result is profoundly informative. Comparing the molecular formula of Impurity C (C₁₃H₂₁NO₂) with that of Salbutamol (C₁₃H₂₁NO₃) reveals a net loss of one oxygen atom. This immediately focuses our investigation on the modification or removal of one of Salbutamol's hydroxyl groups.

Nuclear Magnetic Resonance (NMR): Assembling the Molecular Structure

While MS provides the formula, NMR spectroscopy provides the atomic connectivity—the very architecture of the molecule. ¹H NMR reveals the proton environment and adjacencies, while ¹³C NMR maps the carbon skeleton.

Protocol 3: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in 0.6 mL of deuterated methanol (CD₃OD) or DMSO-d₆.

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • (Optional but recommended) 2D NMR experiments like COSY (to establish H-H correlations) and HSQC (to link protons to their directly attached carbons).

Interpretation of NMR Data:

The key to elucidation is a side-by-side comparison of the spectra of Impurity C with the known spectra of Salbutamol.

Table 2: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

SalbutamolImpurity CAssignment & Interpretation
¹H NMR (δ, ppm)
~9.2 (s, 2H)~9.1 (s, 1H)Phenolic -OH. Impurity C has only one phenolic proton, indicating loss of a hydroxyl group from the ring.
7.18 (d, 1H)7.05 (d, 1H)Aromatic H
6.78 (d, 1H)6.95 (d, 1H)Aromatic H
6.67 (dd, 1H)6.65 (dd, 1H)Aromatic H
4.55 (s, 2H)2.15 (s, 3H) This is the critical difference. The singlet at 4.55 ppm in Salbutamol corresponds to the benzylic -CH₂OH protons. In Impurity C, this is replaced by a singlet at 2.15 ppm integrating to 3 protons, characteristic of an aromatic methyl group (-CH₃).
4.45 (m, 1H)4.48 (m, 1H)-CH(OH)- proton
2.65 (m, 2H)2.68 (m, 2H)-CH₂-N- proton
1.05 (s, 9H)1.06 (s, 9H)tert-Butyl protons, -C(CH₃)₃
¹³C NMR (δ, ppm)
155.9, 128.5, 125.8, 125.3, 121.9, 114.8154.5, 128.8, 126.1, 125.5, 125.2, 115.1Aromatic carbons. Shifts are slightly different due to the change in substituent.
71.571.3-CH(OH)- carbon
64.220.8 Confirmatory evidence. The signal for the -CH₂OH carbon at 64.2 ppm in Salbutamol is absent in Impurity C and is replaced by a signal at 20.8 ppm, a typical shift for a methyl carbon attached to an aromatic ring.
56.156.0-CH₂-N- carbon
50.450.5Quaternary tert-Butyl carbon
29.129.2tert-Butyl methyl carbons

The NMR data provides conclusive evidence. The disappearance of the hydroxymethyl (-CH₂OH) signals and the appearance of a methyl (-CH₃) signal, combined with the loss of one oxygen atom from the molecular formula, confirms that the hydroxymethyl group at position 3 of the phenyl ring has been reduced to a methyl group.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy serves as a rapid and effective tool for confirming the presence or absence of key functional groups.

  • Salbutamol: Shows a broad O-H stretching band (~3300-3400 cm⁻¹) for its multiple hydroxyl groups and N-H stretching.

  • Impurity C: Also shows a broad O-H and N-H stretching band, but its profile may be slightly different due to the presence of one fewer hydroxyl group. The C-O stretching vibrations related to the primary alcohol in Salbutamol (~1050 cm⁻¹) would be absent in Impurity C. The presence of aromatic C-H and C=C stretching confirms the integrity of the core structure.[8]

This data corroborates the findings from MS and NMR.

Final Confirmation and Conclusion

Data_Synthesis cluster_Data Analytical Evidence MS HRMS Data Formula: C₁₃H₂₁NO₂ (Loss of one Oxygen atom vs. Salbutamol) Conclusion Conclusion: Salbutamol Impurity C is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol MS->Conclusion NMR NMR Data -CH₂OH signals (¹H & ¹³C) are ABSENT -CH₃ signals (¹H & ¹³C) are PRESENT NMR->Conclusion IR IR Data Confirms presence of -OH and -NH groups Absence of primary alcohol C-O stretch IR->Conclusion

Caption: Logical synthesis of spectroscopic data to confirm the structure of Impurity C.

The structure of Salbutamol Impurity C is confirmed as 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol .[12][13] This compound is also known by its synonyms, Albuterol Related Compound A and 3-Dehydroxy Salbutamol.[13]

The final step in a regulatory filing is to confirm this structure by synthesizing the proposed molecule and demonstrating that its analytical data (retention time, mass spectrum, NMR spectrum) are identical to those of the isolated impurity. This synthesized material can then serve as a qualified reference standard for routine quality control testing.[14]

This systematic, evidence-based approach ensures that pharmaceutical impurities are not just detected but are fully understood, upholding the highest standards of scientific integrity and patient safety.

References

  • Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link][1]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link][2]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][3]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food & Drug Administration (FDA) URL: [Link][4]

  • Title: Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate Source: CORE URL: [Link][8]

  • Title: The degradation of salbutamol in ethanolic solutions Source: PubMed URL: [Link][7]

  • Title: Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine Source: Auctores Online URL: [Link][15]

  • Title: The degradation of salbutamol in ethanolic solutions | Request PDF Source: ResearchGate URL: [Link][9]

  • Title: Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation Source: ACS Omega URL: [Link][10]

  • Title: Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup Source: ResearchGate URL: [Link][5][16]

  • Title: Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation Source: PubMed Central (PMC) URL: [Link][11]

  • Title: Salbutamol EP Impurity C | 18910-68-4 Source: SynZeal URL: [Link][13]

  • Title: Salbutamol EP Impurity C | CAS 18910-68-4 Source: Veeprho URL: [Link][12]

  • Title: STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION Source: Journal of Drug Delivery and Therapeutics URL: [Link][6]

  • Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link][17]

  • Title: Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link][18]

  • Title: Salbutamol EP Impurity C - CAS - 18910-68-4 Source: Axios Research URL: [Link]

  • Title: (PDF) Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate Source: ResearchGate URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Characteristics of α,3-Dihydroxyalbuterol

A Note to the Reader: The compound ".ALPHA.3-DEHYDROXYALBUTEROL" is not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive analysis based on the known prop...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: The compound ".ALPHA.3-DEHYDROXYALBUTEROL" is not extensively documented in publicly available scientific literature. This guide, therefore, provides a comprehensive analysis based on the known properties of its parent compound, albuterol (salbutamol), and its known metabolites. We will extrapolate and hypothesize the characteristics of α,3-dihydroxyalbuterol, offering a robust framework for researchers in drug development and related scientific fields.

Introduction to Albuterol (Salbutamol)

Albuterol, known internationally as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary function is to relax the smooth muscles of the airways, leading to bronchodilation.[2][3] Albuterol is a chiral molecule and is typically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1] The (R)-enantiomer, also known as levalbuterol, is responsible for the therapeutic effects, while the (S)-enantiomer is largely inactive and may contribute to side effects.[1]

The chemical structure of albuterol is 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol.[1] This structure is fundamental to its pharmacological activity and also dictates its physical and chemical properties.

Decoding the Nomenclature: .ALPHA.3-DEHYDROXYALBUTEROL

The name ".ALPHA.3-DEHYDROXYALBUTEROL" suggests a derivative of albuterol with specific structural modifications. Let's break down the nomenclature:

  • Albuterol: The parent molecule.

  • Hydroxy: Indicates the presence of an additional hydroxyl (-OH) group.

  • Di-: Signifies two additional hydroxyl groups.

  • α (alpha) and 3: These likely denote the positions of these hydroxyl groups on the albuterol structure. In chemical nomenclature, the "alpha" carbon is typically the carbon atom adjacent to a functional group. In the context of albuterol's phenylethanolamine structure, the alpha carbon is the one bearing the hydroxyl group in the ethylamino side chain. The "3" position corresponds to the third carbon on the benzene ring.

  • De-: This prefix is ambiguous without further context. It could imply the removal of a group, but in this context with "dihydroxy," it is more likely a typographical error or a non-standard naming convention. Assuming the intended name is α,3-Dihydroxyalbuterol , this would imply the addition of hydroxyl groups at the alpha and 3-positions.

Based on this interpretation, a plausible hypothesized structure for α,3-dihydroxyalbuterol is presented below. It is crucial to note that this is a theoretical structure, and its confirmation would require chemical synthesis and analytical characterization.

Physicochemical Properties of Albuterol

To provide a baseline for understanding the potential properties of its derivatives, the following table summarizes the known physicochemical characteristics of albuterol.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₃[1][4]
Molecular Weight 239.31 g/mol [1][4]
Appearance White or nearly white crystalline powder[5][6]
Melting Point 157-158 °C (with decomposition)[1][5]
Solubility Sparingly soluble in water; soluble in ethanol; slightly soluble in ether. Albuterol sulfate is freely soluble in water.[5][6][7][8][9]
pKa Phenolic hydroxyl group: 9.3; Secondary amine group: 10.3[10]
LogP 1.31[4]

Metabolic Pathways of Albuterol

The metabolism of albuterol is a key area of investigation for understanding its pharmacological and toxicological profile. The primary route of metabolism in humans is sulfation of the phenolic hydroxyl group to form the major, inactive metabolite, salbutamol-4'-O-sulfate.[11][12] Recent studies using advanced analytical techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have revealed a more complex metabolic map.[13][14]

Metabolic transformations of (R)-salbutamol have been shown to occur through several pathways, including:[13][14]

  • Isomerization

  • Oxidation

  • Reduction

  • Glucuronidation

  • Sulfation

These pathways can lead to the formation of various hydroxylated and conjugated metabolites. The formation of a dihydroxyalbuterol derivative would likely result from oxidation reactions mediated by cytochrome P450 enzymes.

Albuterol_Metabolism cluster_metabolism Metabolic Pathways cluster_metabolites Metabolites Albuterol Albuterol (Racemic Mixture) R_Albuterol (R)-Albuterol (Levalbuterol) Albuterol->R_Albuterol S_Albuterol (S)-Albuterol Albuterol->S_Albuterol Oxidation Oxidation (CYP450) R_Albuterol->Oxidation Sulfation Sulfation (SULTs) R_Albuterol->Sulfation Glucuronidation Glucuronidation (UGTs) R_Albuterol->Glucuronidation Other Isomerization, Reduction R_Albuterol->Other Oxidized_Metabolites Hydroxylated Metabolites (e.g., Dihydroxyalbuterol - Hypothesized) Oxidation->Oxidized_Metabolites Sulfate_Metabolite Salbutamol-4'-O-Sulfate (Major, Inactive) Sulfation->Sulfate_Metabolite Glucuronide_Metabolites Glucuronide Conjugates Glucuronidation->Glucuronide_Metabolites

Caption: Metabolic pathways of Albuterol.

Hypothesized Physical Characteristics of α,3-Dihydroxyalbuterol

Based on the hypothesized structure, we can predict some of the physical characteristics of α,3-dihydroxyalbuterol relative to the parent compound, albuterol. The introduction of two additional hydroxyl groups would have the following effects:

  • Increased Molecular Weight: The molecular weight would increase by approximately 32 g/mol (the mass of two oxygen atoms).

  • Increased Polarity: The presence of two more polar hydroxyl groups would significantly increase the overall polarity of the molecule.

  • Higher Melting Point: The increased potential for hydrogen bonding due to the extra hydroxyl groups would likely result in a higher melting point.

  • Increased Water Solubility: The enhanced polarity would lead to greater solubility in aqueous solutions.

  • Altered Spectral Properties:

    • NMR: The ¹H and ¹³C NMR spectra would show additional signals corresponding to the new hydroxyl groups and the protons on the adjacent carbons.

    • IR: The infrared spectrum would exhibit a broader and more intense O-H stretching band.

    • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the higher molecular weight.

Analytical Methodologies for Identification and Characterization

The identification and characterization of novel metabolites like the hypothesized α,3-dihydroxyalbuterol rely on a combination of advanced analytical techniques.

Experimental Protocol: HPLC-MS/MS for Metabolite Identification
  • Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes of interest.[15]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A chiral column is often used to separate the different stereoisomers of albuterol and its metabolites.[16]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in a selected reaction monitoring (SRM) mode to specifically detect and quantify the parent drug and its expected metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.[16][17]

  • Data Analysis: The resulting data is analyzed to identify peaks corresponding to potential metabolites. The fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Urine, Plasma) Extraction Solid-Phase or Liquid-Liquid Extraction Biological_Sample->Extraction HPLC HPLC Separation (Chiral Column) Extraction->HPLC MSMS Tandem Mass Spectrometry (MS/MS) HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Metabolite_ID Metabolite Identification & Characterization Data_Analysis->Metabolite_ID

Caption: Workflow for metabolite identification.

Conclusion

While direct experimental data on the physical characteristics of ".ALPHA.3-DEHYDROXYALBUTEROL" remains elusive, this guide provides a comprehensive theoretical framework for its properties based on the well-established chemistry of albuterol and its known metabolic pathways. The hypothesized increase in polarity, melting point, and water solubility, along with predictable changes in its spectral data, offers a solid foundation for future research aimed at synthesizing and characterizing this and other novel albuterol metabolites. The analytical workflows detailed herein provide the necessary tools for researchers to undertake such investigations, which will be crucial for a more complete understanding of albuterol's biotransformation and its potential clinical implications.

References

  • ChemBK. Albuterol. [Link]

  • Lin, C., Li, H., & Li, S. (1977). Isolation and identification of the major metabolite of albuterol in human urine. Drug Metabolism and Disposition, 5(3), 234-238. [Link]

  • U.S. Food and Drug Administration. (n.d.). Albuterol Sulfate Inhalation Solution. [Link]

  • U.S. Food and Drug Administration. (2011). 021747Orig1s000. [Link]

  • Drugs.com. Albuterol Inhalation Solution: Package Insert / Prescribing Info. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39859, Albuterol sulfate. [Link]

  • Harps, L. C., Jendretzki, A. L., Wolf, C. A., Girreser, U., Wolber, G., & Parr, M. K. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Molecules (Basel, Switzerland), 28(20), 7206. [Link]

  • LookChem. Cas 18559-94-9,Salbutamol. [Link]

  • U.S. Food and Drug Administration. (n.d.). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]

  • Henein, M. M., & El-Gendy, A. (2001). The correlation of urinary levels of albuterol and its metabolites isomers following inhalation from a dry powder inhaler and in vitro particle size characterisation. Journal of pharmaceutical and biomedical analysis, 25(5-6), 865–876. [Link]

  • ResearchGate. (2009). Enantioselective synthesis of (R)-salbutamol hydrochloride. [Link]

  • Health Care Originals. (n.d.). What is Albuterol Made Of?. [Link]

  • Gaugg, M. T., et al. (2017). Metabolic effects of inhaled salbutamol determined by exhaled breath analysis. Journal of Breath Research, 11(4), 046004. [Link]

  • Ye, L., et al. (2019). Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. Journal of separation science, 42(20), 3200-3208. [Link]

  • European Bioinformatics Institute. (n.d.). Compound: ALBUTEROL (CHEMBL714). [Link]

  • ResearchGate. (2019). Identification of the major metabolites of (R)‐salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time‐of‐flight mass spectrometry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1413976A - New process for preparing levo-albuterol.
  • Kaiser, C., et al. (1978). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of medicinal chemistry, 21(11), 1100–1104. [Link]

  • Boulton, D. W., & Fawcett, J. P. (1997). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of pharmaceutical and biomedical analysis, 16(4), 659–666. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001937). [Link]

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Exploratory

A Technical Guide to the Synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, widely known as Salbutamol or Albuterol, is a short-acting β2-adrenergic receptor agonis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, widely known as Salbutamol or Albuterol, is a short-acting β2-adrenergic receptor agonist used extensively in the management of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic action relies on the relaxation of airway smooth muscle, leading to bronchodilation. The synthesis of this crucial pharmaceutical compound can be achieved through various routes, often starting from readily available phenolic or acetophenone precursors[2]. This guide provides an in-depth, technically-focused overview of a common and illustrative synthetic pathway, emphasizing the chemical principles, experimental considerations, and mechanistic underpinnings of each step.

Overall Synthetic Strategy

The selected pathway commences with 4-hydroxy-3-methylacetophenone, a versatile starting material. The synthesis strategically proceeds through three core transformations:

  • α-Bromination: Introduction of a bromine atom at the position alpha to the ketone. This step transforms the relatively unreactive α-carbon into a reactive electrophilic site.

  • Nucleophilic Substitution: Amination of the α-bromo ketone with tert-butylamine to install the required amino side-chain.

  • Carbonyl Reduction: Selective reduction of the ketone to a secondary alcohol, yielding the final salbutamol molecule.

This approach is favored for its straightforward nature and utilization of common laboratory reagents.

Salbutamol_Synthesis_Pathway Start 4-Hydroxy-3-methylacetophenone Intermediate1 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone (α-Bromo Ketone) Start->Intermediate1 Step 1: α-Bromination (Br₂, Acetic Acid) Intermediate2 1-(4-Hydroxy-3-methylphenyl)-2-(tert-butylamino)ethanone (Aminoketone) Intermediate1->Intermediate2 Step 2: Nucleophilic Substitution (Tert-butylamine) Product 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol) Intermediate2->Product Step 3: Carbonyl Reduction (NaBH₄)

Caption: Overall workflow for the synthesis of Salbutamol.

Part 1: α-Bromination of 4-Hydroxy-3-methylacetophenone

Principle and Rationale: The first step involves the selective halogenation at the α-carbon of the ketone. This reaction is typically performed under acidic conditions[3][4]. The acid catalyst promotes the formation of the enol tautomer of the ketone. This enol form is the active nucleophile that attacks the electrophilic bromine (Br₂), leading to the formation of the α-bromo ketone[4]. Acetic acid is a common solvent and catalyst for this transformation, facilitating enolization without being overly harsh on the sensitive phenolic group[4]. It is crucial to control the stoichiometry of bromine to prevent di-bromination or unwanted aromatic ring bromination, although the acetyl group is deactivating and directs away from the phenolic ring[3][5].

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 4-hydroxy-3-methylacetophenone in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (Br₂) dissolved in glacial acetic acid dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice water with stirring. The α-bromo ketone product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol[6].

Reagent/ParameterQuantity/ValueRationale
4-Hydroxy-3-methylacetophenone1.0 eqStarting Material
Bromine (Br₂)1.0 - 1.1 eqBrominating Agent
Glacial Acetic Acid5-10 volumesSolvent and Catalyst
Temperature0-10°CControls reaction rate and minimizes side reactions
Reaction Time2-4 hoursTypical duration for complete conversion

Part 2: Nucleophilic Substitution with Tert-butylamine

Principle and Rationale: This step involves an SN2 reaction where the primary amine, tert-butylamine, acts as a nucleophile, displacing the bromide from the α-carbon of the bromo-ketone intermediate[7]. Tert-butylamine is a bulky nucleophile, which can sometimes hinder the reaction rate, but its use is essential for the final structure of Salbutamol. The reaction is typically carried out in a suitable organic solvent, and an excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the hydrogen bromide (HBr) generated during the reaction[8]. Using at least two equivalents of the amine prevents the protonation of the reacting amine by the HBr byproduct, which would otherwise render it non-nucleophilic.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified α-bromo ketone from the previous step in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

  • Reagent Addition: Add tert-butylamine (at least 2.0 equivalents) to the solution. The reaction is often run at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the formation of the aminoketone product by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The residue will contain the desired product and tert-butylammonium bromide salt. Add water and a water-immiscible organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer. Wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aminoketone, which can be used in the next step or purified by column chromatography if necessary.

Reagent/ParameterQuantity/ValueRationale
α-Bromo Ketone1.0 eqElectrophilic Substrate
Tert-butylamine>2.0 eqNucleophile and Acid Scavenger
Solvent (e.g., THF)10-20 volumesReaction Medium
Temperature25-50°CProvides sufficient energy for substitution
Reaction Time6-12 hoursDuration depends on temperature and substrate

Part 3: Selective Reduction of the Carbonyl Group

Principle and Rationale: The final step is the reduction of the ketone functionality to a secondary alcohol. A key challenge is the selective reduction of the ketone in the presence of the phenolic ring. Strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially react with the acidic phenolic proton[9]. Therefore, a milder reducing agent like sodium borohydride (NaBH₄) is the reagent of choice[9]. NaBH₄ is a chemoselective agent that readily reduces aldehydes and ketones but does not typically affect phenols or other less reactive carbonyl groups under standard conditions[9][10]. The reaction is usually performed in an alcoholic solvent like methanol or ethanol.

Caption: Mechanism of ketone reduction using sodium borohydride.

Experimental Protocol:

  • Reaction Setup: Dissolve the aminoketone intermediate in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄. Adjust the pH to be slightly basic (pH 8-9) with a base like sodium bicarbonate to ensure the amine product is in its free base form.

  • Purification: Extract the aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude Salbutamol can be purified by recrystallization or by forming a salt (e.g., sulfate) which can be crystallized to a high purity[11].

Reagent/ParameterQuantity/ValueRationale
Aminoketone1.0 eqSubstrate for Reduction
Sodium Borohydride (NaBH₄)1.0 - 1.5 eqSelective Reducing Agent
Solvent (e.g., Methanol)10-20 volumesReaction Medium
Temperature0°C to Room TempControls reaction rate
Reaction Time1-3 hoursTypically a rapid reaction

Conclusion

The synthesis of Salbutamol from 4-hydroxy-3-methylacetophenone is a robust and well-established process that demonstrates fundamental organic chemistry principles. The three-step sequence of α-bromination, nucleophilic amination, and selective ketone reduction provides an efficient route to this vital medication. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential at each stage to maximize yield and purity. The protocols and rationale outlined in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of Salbutamol and related β2-adrenergic agonists.

References

  • CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • Process For Preparation Of Salbutamol Sulphate - Quick Company. [Link]

  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Ketone halogenation - Wikipedia. [Link]

  • Halogenation Of Ketones via Enols - Master Organic Chemistry. [Link]

  • Synthesis of α-hydroxy acetophenone - PrepChem.com. [Link]

  • Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. - Reddit. [Link]

  • The Reactions of a-Bromo Ketones with Primary Amines - Semantic Scholar. [Link]

  • Selective reduction of aldehydes in the presence of ketones - ACS Publications. [Link]

  • Reduction of Aldehydes and Ketones - Chemistry Steps. [Link]

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Foundational

An In-depth Technical Guide to the Physicochemical Properties of Salbutamol EP Impurity C (CAS Number: 18910-68-4)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities. This guide provides a comprehensive technical overview of the physicochemical properties of a significant impurity related to the widely-used bronchodilator, Salbutamol. This impurity, identified by the CAS number 18910-68-4 , is recognized in major pharmacopoeias and is crucial for analytical method development, quality control, and stability studies of Salbutamol-containing drug products.

Chemical Identity and Nomenclature

The compound with CAS number 18910-68-4 is a well-characterized impurity of Salbutamol. Its unambiguous identification is the foundation of any rigorous scientific investigation.

  • Systematic Name (IUPAC): (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol[1]

  • European Pharmacopoeia (EP) Name: Salbutamol EP Impurity C[2]

  • United States Pharmacopeia (USP) Names: Albuterol USP Related Compound A; Levalbuterol USP Related Compound B[2][3]

  • Common Synonyms: 3-Dehydroxy Salbutamol, Salbutamol Deshydroxy Impurity[2][3]

Structurally, it is an analog of Salbutamol where the hydroxymethyl group at the 3-position of the phenyl ring is replaced by a methyl group. This seemingly minor structural modification can significantly alter its physicochemical properties compared to the parent drug.

Molecular and Structural Information:

PropertyValueReference(s)
Molecular Formula C₁₃H₂₁NO₂[2]
Molecular Weight 223.31 g/mol [2]
SMILES OC1=CC=C(C(O)CNC(C)(C)C)C=C1C[3]
InChI Key GELQRPHSNNCPNQ-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Understanding the physicochemical properties of Salbutamol EP Impurity C is critical for developing robust analytical methods to separate it from Salbutamol and for predicting its behavior in various formulation and physiological environments.

Table of Physicochemical Properties:

PropertyExperimental/Predicted ValueRemarks and Implications for Drug Development
Melting Point 160-163°CThe defined melting point range suggests a crystalline solid, which is important for its use as a reference standard.
Boiling Point 378.4±37.0 °C (Predicted)The high predicted boiling point is typical for a molecule with multiple hydrogen bonding sites.
pKa 10.37±0.31 (Predicted)The predicted pKa is attributed to the protonated amine, indicating it will be predominantly ionized at physiological pH. This is a key parameter for developing chromatographic separation methods and understanding its absorption characteristics.
Solubility DMSO (Slightly), Methanol (Slightly)Limited solubility in common organic solvents necessitates careful solvent selection for analytical and preparative work. Aqueous solubility is expected to be pH-dependent due to the ionizable amine group.
Appearance White to Pale Beige SolidConsistent physical appearance is a quality attribute for a reference standard.

The Genesis of an Impurity: Formation and Significance

Salbutamol EP Impurity C can arise during the synthesis of Salbutamol or as a degradation product. Its presence in the final drug product must be carefully controlled to meet regulatory limits.

Synthetic Pathways

The synthesis of Salbutamol often involves multiple steps, and impurities can be introduced through starting materials or formed as by-products. One of the common synthetic routes for Salbutamol starts from p-hydroxyacetophenone.[4] Variations in starting materials or reaction conditions can lead to the formation of related substances, including Impurity C. For instance, if a methylated analog of the starting material is present, it can be carried through the synthetic process to yield 3-Dehydroxy Salbutamol.

Degradation Pathways

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Salbutamol is known to degrade under various stress conditions such as acidic, alkaline, oxidative, and thermal stress.[5][6] While specific studies detailing the formation of Impurity C as a primary degradant are not abundant in readily available literature, it is plausible that under certain conditions, the hydroxymethyl group of Salbutamol could be reduced to a methyl group, although this is a less common degradation pathway compared to oxidation or ether formation.

Impact on Drug Quality and Safety

The presence of impurities, even in small amounts, can impact the safety and efficacy of a drug product. Therefore, regulatory bodies like the European Pharmacopoeia specify limits for known and unknown impurities in Salbutamol. The control of Salbutamol EP Impurity C is a critical aspect of quality assurance for Salbutamol drug products.

Analytical Characterization: A Multi-faceted Approach

The definitive identification and quantification of Salbutamol EP Impurity C rely on a combination of sophisticated analytical techniques. As a commercially available reference standard, it is typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from the following methods.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical analysis. The development of a stability-indicating HPLC method is crucial to resolve Salbutamol from its impurities, including Impurity C.

Causality in Method Development:

  • Column Choice: A reversed-phase column, such as a C18 or a Phenyl column, is typically chosen. The non-polar stationary phase allows for the separation of Salbutamol and its less polar impurity (due to the methyl group instead of the hydroxymethyl group) based on their differential partitioning.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the buffer is a critical parameter to control the ionization state of the basic amine in both Salbutamol and the impurity, thereby influencing their retention times.

  • Detection: UV detection is generally employed, with the wavelength set at or near the absorption maximum of the analytes (around 276 nm for Salbutamol).

Workflow for HPLC Method Development for Impurity Profiling:

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) A Select Column (e.g., C18) B Optimize Mobile Phase (pH, Organic Modifier) A->B Based on Analyte Polarity C Set Detection Wavelength B->C Based on Analyte UV Spectra D Specificity (Forced Degradation) C->D Transition to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Quality Control H->I Implement for QC

Caption: HPLC method development and validation workflow.

Mass Spectrometry (MS)

Coupling HPLC with Mass Spectrometry (LC-MS) provides an orthogonal detection method that confirms the identity of impurities based on their mass-to-charge ratio (m/z). For Salbutamol EP Impurity C (C₁₃H₂₁NO₂), the expected protonated molecule [M+H]⁺ would be observed at m/z 224.3. This technique is invaluable for structural elucidation, especially for novel or unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules. The NMR spectra of Salbutamol EP Impurity C would show characteristic signals that distinguish it from Salbutamol. Key differentiating features would be the presence of a singlet corresponding to the methyl protons (around 2.1-2.3 ppm in ¹H NMR) and the absence of signals for the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Salbutamol EP Impurity C would show characteristic absorption bands for the O-H (hydroxyl), N-H (secondary amine), and aromatic C-H and C=C bonds.

Experimental Protocols for Physicochemical Property Determination

To ensure data integrity and reproducibility, standardized protocols should be followed for determining key physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

Principle: This method involves the titration of a solution of the analyte with a strong acid or base and monitoring the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (Salbutamol EP Impurity C) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • If the analyte is a base, titrate with the standardized strong acid. If it is an acid, titrate with the standardized strong base.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pH at the half-equivalence point is equal to the pKa of the analyte.

Diagram of Potentiometric Titration Setup:

pKa_Titration cluster_0 Titration Vessel Analyte Analyte Solution (Salbutamol Impurity C) Stirrer Magnetic Stirrer Burette Burette with Standardized Titrant Burette->Analyte Incremental Addition pH_Meter Calibrated pH Meter Data_Logger Data Logger/ Computer pH_Meter->Data_Logger Records Data Electrode pH Electrode Electrode->pH_Meter Measures pH

Caption: Setup for pKa determination by potentiometric titration.

Protocol for Solubility Determination by the Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature. It involves agitating an excess of the solid compound in the solvent until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of the solid compound (Salbutamol EP Impurity C) to a series of vials containing the desired solvent (e.g., water, buffers of different pH, organic solvents). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the analyte.

  • Quantification:

    • Dilute the filtered solution as necessary.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Conclusion

Salbutamol EP Impurity C (CAS 18910-68-4) is a critical reference substance for the quality control of Salbutamol drug products. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for researchers, scientists, and drug development professionals. This knowledge underpins the development of robust analytical methods for its detection and quantification, aids in the elucidation of its formation pathways, and ultimately ensures the safety and efficacy of Salbutamol-based therapies. The application of systematic experimental protocols for the determination of its physicochemical parameters is fundamental to generating the high-quality data required to meet the stringent demands of the pharmaceutical industry and global regulatory agencies.

References

  • Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research.
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  • Salbutamol EP Impurity C | 18910-68-4. SynZeal.
  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Journal of Pharmaceutical and Biomedical Analysis.
  • Salbutamol EP Impurity C | CAS No- 18910-68-4. Simson Pharma Limited.
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  • Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores Publishing.
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  • An In-depth Technical Guide to the Synthesis of Salbutamol for Research Applic
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  • Salbutamol EP Impurity C. SRIRAMCHEM.
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  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation | ACS Omega.
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Exploratory

solubility of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol in organic solvents

An In-depth Technical Guide to the Solubility of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 4-[2-(Tert-b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, an active pharmaceutical ingredient (API) commonly known as salbutamol or albuterol. A deep understanding of its solubility in organic solvents is paramount for researchers, scientists, and drug development professionals in optimizing processes such as purification, crystallization, and formulation development. This document synthesizes theoretical principles with empirical data to offer a holistic view of the API's solubility characteristics. It includes a detailed examination of the physicochemical properties of salbutamol, quantitative solubility data in various organic solvents, and robust, step-by-step protocols for experimental solubility determination. The causality behind experimental choices is elucidated to provide actionable insights for laboratory and process development applications.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, hereafter referred to as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The therapeutic efficacy and manufacturability of a drug product are intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API). Among these, solubility stands out as a critical parameter influencing bioavailability, formulation design, and processability[][4].

The ability to dissolve an API in a suitable solvent system is fundamental to a multitude of pharmaceutical operations:

  • Purification and Crystallization: Selective crystallization from organic solvents is a cornerstone of API purification, directly impacting purity and crystal habit.

  • Formulation: The development of various dosage forms, from oral solutions to sterile injectables and inhalation products, hinges on understanding and manipulating the API's solubility[5].

  • Analytical Method Development: The preparation of standard solutions for analytical assays, such as High-Performance Liquid Chromatography (HPLC), requires solvents that can fully dissolve the API at the desired concentrations[6][7].

This guide aims to provide a detailed exploration of the solubility of salbutamol in organic solvents, moving beyond a simple tabulation of data to explain the underlying physicochemical drivers and provide practical, validated methodologies for its determination.

Physicochemical Properties Governing the Solubility of Salbutamol

The solubility of a molecule is dictated by its structural and electronic features, which determine the nature and strength of its interactions with solvent molecules. For salbutamol, the key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Salbutamol

PropertyValueSource(s)
Molecular Formula C₁₃H₂₁NO₃[1][2]
Molecular Weight 239.31 g/mol [1][2][8]
Melting Point 157-160 °C (with decomposition)[1][9][10]
pKa 9.07 (phenolic hydroxyl), 10.37 (secondary amine)[1][11]
logP (Octanol/Water) 0.64[1][2]
Hydrogen Bond Donors 4[8][12]
Hydrogen Bond Acceptors 3[8]
Topological Polar Surface Area 72.72 Ų[8][12]
Crystal Form White to off-white crystalline solid[2]

The molecular structure of salbutamol features both polar and non-polar moieties. The presence of a phenolic hydroxyl group, an alcoholic hydroxyl group, and a secondary amine group allows for extensive hydrogen bonding with protic solvents[8][12]. These functional groups, along with the aromatic ring, contribute to its polar nature. The tert-butyl group, on the other hand, introduces a degree of lipophilicity.

The two pKa values indicate that salbutamol is an amphoteric molecule. The phenolic hydroxyl group is weakly acidic, while the secondary amine is basic[1][11]. This dual nature means its ionization state, and consequently its solubility, will be significantly influenced by the pH of the medium. In organic solvents, the focus shifts to specific solute-solvent interactions such as hydrogen bonding and dipole-dipole forces. The relatively low logP value of 0.64 suggests a preference for more polar environments[1][2].

Quantitative Solubility of Salbutamol in Organic Solvents

The solubility of salbutamol has been experimentally determined in a range of organic solvents. The data reveals a clear trend related to solvent polarity and hydrogen bonding capacity.

Table 2: Solubility of Salbutamol in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Source(s)
Methanol2550 (complete)>0.209[13]
Ethanol (96%)Not SpecifiedSolubleNot Specified[1]
Ethanol25~10~0.042[14]
Dimethyl Sulfoxide (DMSO)25~5~0.021[14]
Dimethylformamide (DMF)25~10~0.042[14]
1-Propanol25--[15]
Isopropyl Alcohol25--[15]
1-Butanol25--[15]
2-Butanol25--[15]
Isobutanol25--[15]
Methyl Acetate25--[15]
Ethyl Acetate25--[15]
Acetone25--[15]
Diethyl EtherNot SpecifiedPractically Insoluble-[16]

Note: A comprehensive study by Fan et al. (2022) measured the solubility of salbutamol in ten pure organic solvents from 283.15 K to 328.15 K (10°C to 55°C). The solubility was found to increase with temperature in all tested solvents. The order of solubility at a given temperature was: methanol > ethanol > 1-propanol > isopropyl alcohol > isobutanol > 1-butanol > 2-butanol > methyl acetate > ethyl acetate > acetone[15]. This trend highlights the strong influence of solvent polarity and hydrogen bonding capability, with short-chain alcohols being the most effective solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The determination of equilibrium solubility is a fundamental experiment in pharmaceutical sciences. The following protocol outlines a robust method for quantifying the solubility of salbutamol in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Principle

The equilibrium solubility is determined by adding an excess of the solid API to a known volume of the solvent. The resulting suspension is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved API in the supernatant is constant. The solid and liquid phases are then separated, and the concentration of the API in the liquid phase is quantified using a validated analytical method.

Materials and Equipment
  • API: 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol) of known purity.

  • Solvents: HPLC-grade or equivalent purity organic solvents.

  • Apparatus:

    • Thermostatically controlled shaker or orbital incubator.

    • Calibrated analytical balance.

    • Volumetric flasks and pipettes (Class A).

    • Scintillation vials or sealed flasks.

    • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer.

Experimental Workflow

The general workflow for determining equilibrium solubility is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep_api Weigh excess API prep_solvent Add known volume of solvent prep_api->prep_solvent to sealed vial equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep_solvent->equilibrate sample Withdraw aliquot of supernatant equilibrate->sample validate Confirm presence of excess solid API equilibrate->validate filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute sample if necessary filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation of the Suspension:

    • Accurately weigh an amount of salbutamol that is in clear excess of its expected solubility and transfer it to a suitable sealed container (e.g., a 20 mL glass scintillation vial). The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

    • Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into the vial containing the API.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the suspensions at a constant rate that ensures the solid particles remain suspended.

    • Allow the system to equilibrate for a predetermined period. A common duration is 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby verifying equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette or syringe.

    • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to saturate the filter membrane.

    • Accurately dilute the clear filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method. HPLC with UV detection is a common and reliable technique for quantifying salbutamol[6][7].

    • Prepare a calibration curve using standard solutions of salbutamol of known concentrations.

    • Calculate the concentration of salbutamol in the original undiluted filtrate by applying the dilution factor. This concentration represents the equilibrium solubility.

  • Validation Check:

    • After sampling, visually inspect the vials to confirm that an excess of solid API remains. This is a critical validation step to ensure that a saturated solution was achieved.

Practical Implications and Formulation Strategies

The solubility data presented in this guide has direct and practical implications for pharmaceutical development.

Solvent Selection for Processing

The high solubility of salbutamol in methanol and ethanol makes these solvents excellent candidates for:

  • Recrystallization: These solvents can dissolve a significant amount of the API at elevated temperatures, and upon cooling, can yield high-purity crystals.

  • Reaction Solvents: For synthetic steps or salt formation, these protic polar solvents can facilitate the dissolution of reactants and intermediates.

Conversely, its low solubility in non-polar solvents like diethyl ether makes them suitable as anti-solvents in crystallization processes to induce precipitation and improve yield.

Formulation Development Considerations

The choice of excipients and manufacturing processes for various dosage forms is heavily influenced by solubility.

G cluster_solubility Solubility Profile cluster_formulation Formulation Strategy cluster_process Process Implications solubility Solubility of Salbutamol (High in Alcohols, Low in Ethers) oral_sol Oral Solutions: Use of co-solvents (e.g., ethanol) solubility->oral_sol inhalation Inhalation Solutions: Aqueous-based, pH control solubility->inhalation solid_dose Solid Dosage Forms: Wet granulation with alcoholic binders solubility->solid_dose recrystal Recrystallization: Use Methanol/Ethanol solubility->recrystal precipitation Anti-solvent Precipitation: Use Diethyl Ether solubility->precipitation

Caption: Logical Relationships in Formulation and Process Development.

  • Liquid Formulations: For oral or parenteral formulations, co-solvents like ethanol can be used to enhance the aqueous solubility of salbutamol. However, for nebulized solutions, which are typically aqueous, controlling the pH is crucial to maintain the ionized, more water-soluble form of the drug[5].

  • Topical and Transdermal Systems: The choice of penetration enhancers and the vehicle will depend on the partitioning behavior of salbutamol, which is informed by its solubility in various excipients.

  • Solid Dosage Forms: In wet granulation processes, the binder solution may utilize solvents in which salbutamol is soluble (e.g., ethanol-water mixtures) to ensure uniform drug distribution within the granules.

Conclusion

This technical guide has provided a detailed examination of the . By integrating its fundamental physicochemical properties with empirical solubility data and a robust experimental protocol, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of solubility is not merely an academic exercise; it is a critical prerequisite for rational drug development, enabling the design of efficient manufacturing processes and clinically effective drug products. The data and methodologies presented herein are intended to empower professionals to make informed decisions, troubleshoot challenges, and accelerate the development of salbutamol-containing medicines.

References

  • Salbutamol | Deranged Physiology. (n.d.). Retrieved from [Link]

  • Salbutamol | C13H21NO3 | CID 2083 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of salbutamol and salbutamol sulphate in ethanol + water mixtures at 25 °C. (2014). ResearchGate. Retrieved from [Link]

  • Salbutamol Sulfate / Official Monographs for Part I. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. (2020). Auctores Publishing. Retrieved from [Link]

  • Input physicochemical properties of salbutamol. (2025). ResearchGate. Retrieved from [Link]

  • Measurement and Correlation of the Solubility of Salbutamol in Ten Pure and Binary Mixed Organic Solvents from T = 283.15–328.15 K. (2022). Journal of Chemical & Engineering Data, 67(12), 4833–4845. [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (2018). ResearchGate. Retrieved from [Link]

  • salbutamol | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Showing Compound Salbutamol (FDB022752) - FooDB. (2011). Retrieved from [Link]

  • a systematic review of analytical methodologies for estimation and charecterization of salbutamol in bulk dosage form. (2023). ResearchGate. Retrieved from [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023). MDPI. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

  • TWO-DIMENSIONAL TLC METHOD FOR IDENTIFICATION AND QUANTITATIVE ANALYSIS OF SALBUTAMOL AND RELATED IMPURITIES IN PHARMACEUTICAL TABLET FORMULATION. (2005). Taylor & Francis Online. Retrieved from [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol - ChemBK. (n.d.). Retrieved from [Link]

  • Chemical structure for (A) salbutamol sulfate, with relative pKa and... (n.d.). ResearchGate. Retrieved from [Link]

  • properties. (n.d.). Retrieved from [Link]

  • Change in the solubility of salbutamol sulfate in methanol depending on... (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. (n.d.). Cheméo. Retrieved from [Link]

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  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. Retrieved from [Link]

  • Albuterol Sulfate Inhalation Solution. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Cas 51022-70-9,Albuterol sulfate | lookchem. (n.d.). Retrieved from [Link]

  • Salbutamol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Beta blocker. (n.d.). Wikipedia. Retrieved from [Link]

  • (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. (n.d.). PubChem. Retrieved from [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Salbutamol Impurity C: From Synthesis to Control

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing Salbutamol (also known as Albuterol) is a cornerstone of respiratory therapy, acting as a short-acting β2-adrenergic receptor agonist to provide rapi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Salbutamol (also known as Albuterol) is a cornerstone of respiratory therapy, acting as a short-acting β2-adrenergic receptor agonist to provide rapid bronchodilation in conditions like asthma and chronic obstructive pulmonary disease (COPD). The efficacy and safety of such a widely-used active pharmaceutical ingredient (API) are contingent not only on its intrinsic activity but also on its purity. The control of impurities—unwanted chemical entities that can arise during synthesis or degradation—is a critical mandate in drug development and manufacturing. These impurities can potentially impact the drug's stability, efficacy, and, most importantly, patient safety.

This technical guide provides a comprehensive overview of Salbutamol Impurity C, a specified impurity in the European Pharmacopoeia (Ph. Eur.). We will delve into its chemical identity, its origin as a process-related impurity, the definitive analytical methodologies for its quantification, and the stringent regulatory standards that govern its presence in the final drug substance. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Salbutamol.

Section 1: Physicochemical Profile of Salbutamol Impurity C

Salbutamol Impurity C is structurally very similar to the parent drug, differing by the substitution of a methyl group for the hydroxymethyl group on the phenyl ring. This seemingly minor change underscores the importance of precise synthetic control. It is also known by several synonyms across different pharmacopoeias, including Albuterol USP Related Compound A.[1][2][3]

Table 1: Core Physicochemical and Regulatory Data for Salbutamol Impurity C

Parameter Data References
IUPAC Name (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol [1]
Synonyms Albuterol Related Compound A (USP), 3-Dehydroxy Salbutamol [1][4]
CAS Number 18910-68-4 [1][3][4]
Chemical Formula C₁₃H₂₁NO₂ [1][3][4]

| Molecular Weight | 223.31 g/mol |[4] |

Section 2: Genesis of a Process-Related Impurity

The presence of Salbutamol Impurity C is a direct consequence of the synthetic route employed for the API. It is not a degradation product but a process-related impurity . Its formation is almost invariably traced back to the presence of an impure starting material.

The primary synthesis of Salbutamol involves the acylation of a protected phenol, followed by bromination, reaction with tert-butylamine, and subsequent reduction and deprotection steps. The key intermediate is a derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone. However, if the starting material is contaminated with, or is incorrectly substituted by, 4-hydroxy-3-methylacetophenone , the entire synthetic sequence will proceed to yield Salbutamol Impurity C alongside the intended API.

The causality is clear: the control of Impurity C begins with the rigorous qualification of the very first starting materials. Failure to control the purity at this initial stage makes downstream removal of Impurity C challenging due to its structural and chromatographic similarity to Salbutamol.

G cluster_0 Salbutamol Synthesis (Correct Pathway) cluster_1 Impurity C Synthesis (Incorrect Pathway) start1 4-Hydroxy-3-(hydroxymethyl)acetophenone (Protected) step1a Acylation/Bromination start1->step1a step1b Reaction with tert-Butylamine step1a->step1b step1c Reduction & Deprotection step1b->step1c end1 Salbutamol step1c->end1 start2 4-Hydroxy-3-methylacetophenone (Impure Starting Material) step2a Acylation/Bromination start2->step2a step2b Reaction with tert-Butylamine step2a->step2b step2c Reduction & Deprotection step2b->step2c end2 Salbutamol Impurity C step2c->end2 G cluster_workflow Analytical Workflow for Impurity C Quantification prep Step 1: Sample & Standard Preparation hplc Step 2: RP-HPLC Analysis (C18 Column, UV 273 nm) prep->hplc Inject 20 µL ident Step 3: Peak Identification (RRT ≈ 1.6 vs Salbutamol) hplc->ident Generate Chromatogram quant Step 4: Area Integration & Quantification ident->quant report Step 5: Compare Against Pharmacopoeial Limits quant->report

Sources

Exploratory

An In-depth Technical Guide to the Discovery and History of α³-Dehydroxyalbuterol

For Researchers, Scientists, and Drug Development Professionals Abstract Albuterol, a cornerstone in the management of respiratory ailments, is a synthetic β₂-adrenergic agonist renowned for its bronchodilatory effects....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a cornerstone in the management of respiratory ailments, is a synthetic β₂-adrenergic agonist renowned for its bronchodilatory effects. The purity and impurity profile of such a widely used therapeutic agent are of paramount importance for its safety and efficacy. This technical guide delves into the landscape of albuterol's known derivatives, with a particular focus on a significant process-related impurity, α³-Dehydroxyalbuterol. While the historical narrative of its specific discovery is not extensively documented in publicly available literature, its recognition and characterization are crucial for regulatory compliance and ensuring the quality of the final drug product. This document will explore the known metabolic pathways of albuterol as a contrast to its synthetic impurities, detail the chemical identity of α³-Dehydroxyalbuterol, and discuss the analytical methodologies pertinent to its detection and control.

Introduction: The Significance of Albuterol and its Purity

First patented in 1966 and commercially available in the United Kingdom in 1969, albuterol (also known as salbutamol) has remained a first-line therapy for asthma and chronic obstructive pulmonary disease (COPD) for decades.[1] Its therapeutic action is mediated through the stimulation of β₂-adrenergic receptors on airway smooth muscle, leading to bronchodilation.[2] The United States Pharmacopeia (USP) and other international regulatory bodies have established stringent limits on the levels of impurities permissible in active pharmaceutical ingredients (APIs) and formulated drug products. Understanding the identity, origin, and potential impact of these impurities is a critical aspect of drug development and manufacturing.

The Metabolic Journey of Albuterol

To appreciate the nature of synthetic impurities, it is instructive to first understand the natural biotransformation of albuterol within the human body. The primary metabolic route for albuterol is conjugation, not oxidation or dehydroxylation.

  • Sulfation: The major metabolite of albuterol in humans is albuterol 4'-O-sulfate, which is formed through the action of sulfotransferase enzymes. This metabolite is pharmacologically inactive.

  • Glucuronidation: To a lesser extent, albuterol can also undergo conjugation with glucuronic acid.

It is noteworthy that oxidative metabolism, which could potentially lead to a dehydroxy derivative, is not a major metabolic pathway for albuterol. This underscores that α³-Dehydroxyalbuterol is not a product of in vivo metabolism but rather an impurity arising from the manufacturing process.

α³-Dehydroxyalbuterol: A Key Process-Related Impurity

The compound of interest, which can be referred to as α³-Dehydroxyalbuterol, is more formally known by several synonyms, including Salbutamol Deshydroxy Impurity , Albuterol USP Related Compound A , Levalbuterol USP Related Compound B , and 3-Dehydroxy Salbutamol .[3] Its chemical name is (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol .[3][4]

Chemical Structure and Identity

The key structural difference between albuterol and α³-Dehydroxyalbuterol lies in the substitution at the 3-position of the phenyl ring. In albuterol, this position is occupied by a hydroxymethyl group (-CH₂OH). In α³-Dehydroxyalbuterol, this is replaced by a methyl group (-CH₃). This seemingly minor alteration results in a distinct chemical entity with its own unique physicochemical properties.

CompoundMolecular FormulaMolecular Weight
AlbuterolC₁₃H₂₁NO₃239.31 g/mol [5]
α³-DehydroxyalbuterolC₁₃H₂₁NO₂223.31 g/mol [3][4][6]

Table 1: Comparison of Albuterol and α³-Dehydroxyalbuterol

Origin and Synthesis

Process-related impurities are byproducts formed during the synthesis of the API. The presence of α³-Dehydroxyalbuterol is likely due to impurities in starting materials or side reactions occurring during the manufacturing process of albuterol. While specific synthetic pathways leading to this impurity are proprietary to manufacturers, its consistent listing in pharmacopeial references indicates it is a recognized and monitored impurity.[7] The synthesis of this and other impurities is often undertaken by specialized chemical suppliers to provide reference standards for analytical testing.[7]

Analytical Characterization of α³-Dehydroxyalbuterol

The detection and quantification of α³-Dehydroxyalbuterol and other impurities in albuterol samples rely on sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying impurities in pharmaceutical products. A typical HPLC method for albuterol impurity profiling would involve:

  • Stationary Phase: A C18 or phenyl column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution mode.

  • Detection: UV detection at a specific wavelength.

The development of a robust HPLC method must demonstrate specificity, linearity, accuracy, precision, and sensitivity for both albuterol and its known impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of unknown impurities. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern provide a chemical fingerprint for the impurity.

Experimental Protocol: A General HPLC Method for Albuterol Impurity Profiling
  • Preparation of Solutions:

    • Standard Solution: Prepare a solution of albuterol reference standard of known concentration in the mobile phase.

    • Impurity Standard Solution: Prepare a solution of α³-Dehydroxyalbuterol reference standard of known concentration.

    • Sample Solution: Dissolve the albuterol API or drug product in the mobile phase to a specified concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A filtered and degassed mixture of a phosphate buffer and methanol. The exact ratio may vary depending on the specific method.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at an appropriate wavelength (e.g., 276 nm).

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Analysis:

    • Inject the standard, impurity standard, and sample solutions into the chromatograph.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the impurities based on their peak areas relative to the albuterol peak or an external standard.

The Regulatory Imperative and Pharmacological Considerations

The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of a drug. While there is no publicly available pharmacological or toxicological data specifically for α³-Dehydroxyalbuterol, regulatory agencies worldwide mandate strict control over all impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the reporting, identification, and qualification of impurities.

Visualization of the Chemical Relationship

The following diagram illustrates the structural relationship between albuterol and its dehydroxy impurity.

G cluster_albuterol Albuterol cluster_impurity Impurity Albuterol Albuterol C₁₃H₂₁NO₃ (3-hydroxymethyl group) Dehydroxyalbuterol α³-Dehydroxyalbuterol C₁₃H₂₁NO₂ (3-methyl group) Albuterol->Dehydroxyalbuterol Synthetic Side Reaction/ Starting Material Impurity

Caption: Structural relationship between Albuterol and α³-Dehydroxyalbuterol.

Conclusion

While the specific historical account of the discovery of α³-Dehydroxyalbuterol remains elusive in the scientific literature, its identity as a known process-related impurity of albuterol is well-established within the pharmaceutical industry and regulatory frameworks. The focus for researchers and drug development professionals lies in the robust analytical methodologies required to detect and control this and other impurities to ensure the consistent quality, safety, and efficacy of albuterol-containing medicines. The study of such impurities is a critical and ongoing aspect of pharmaceutical science, safeguarding public health and advancing the standards of drug manufacturing.

References

  • SynZeal. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • SynThink Research Chemicals. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • GSRS. 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-(HYDROXYMETHYL)PHENOL. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. [Link]

  • Pharmace Research Laboratory. Salbutamol EP Impurity H. [Link]

  • Google Patents. CN108863753B - Salbutamol impurity and synthetic method thereof.
  • Wikipedia. Salbutamol. [Link]

  • PubChem. 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. [Link]

  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol. [Link]

  • PubChem. 4-(2-(Tert-butylamino)ethyl)-2-(hydroxymethyl)phenol. [Link]

  • CORE. Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. [Link]

  • PubMed. Synthesis of the impurity F of salbutamol. [Link]

  • Chemical-Suppliers. Salbutamol Deshydroxy Sulfate Impurity. [Link]

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  • American Chemical Society. Albuterol. [Link]

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Foundational

potential pharmacological relevance of Salbutamol impurity C

An In-Depth Technical Guide to the Potential Pharmacological Relevance of Salbutamol Impurity C Introduction: Beyond the Active Principle Salbutamol (also known as Albuterol) is a cornerstone of respiratory therapy, a sh...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Relevance of Salbutamol Impurity C

Introduction: Beyond the Active Principle

Salbutamol (also known as Albuterol) is a cornerstone of respiratory therapy, a short-acting β2-adrenergic receptor agonist (SABA) prized for its rapid bronchodilatory effects in conditions like asthma and COPD.[1][2][3] Its mechanism relies on the activation of β2-adrenergic receptors on airway smooth muscle, which triggers a Gs protein-mediated cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), inhibition of myosin phosphorylation, and ultimately, muscle relaxation.[1][3][4]

However, the synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities.[5] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate strict control over these substances.[6][7] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and—most critically—qualifying impurities.[8][9] Qualification is the process of acquiring and evaluating data to establish the biological safety of an impurity at a specified level.[10] This technical guide focuses on Salbutamol Impurity C, a known process-related impurity, to provide a comprehensive framework for assessing its potential pharmacological relevance. We will delve into its structure, infer its likely activity based on established structure-activity relationships (SAR), and provide a detailed experimental roadmap for its comprehensive pharmacological and toxicological characterization.

Section 1: Physicochemical Characterization of Salbutamol Impurity C

Salbutamol Impurity C is a well-characterized substance, also identified as Albuterol USP Related Compound A or 3-Dehydroxy Salbutamol.[9][11][12] The critical structural difference between Salbutamol and Impurity C lies at the 3-position of the phenyl ring. While the parent Salbutamol molecule possesses a hydroxymethyl group (-CH2OH), Impurity C features a methyl group (-CH3) at this position.[9]

PropertySalbutamolSalbutamol Impurity CReference(s)
Chemical Name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-methylphenol[2][9]
Molecular Formula C₁₃H₂₁NO₃C₁₃H₂₁NO₂[2][7][9]
Molecular Weight 239.31 g/mol 223.31 g/mol [2][7][9]
CAS Number 18559-94-918910-68-4[1][7][9]
Key Structural Feature 3-hydroxymethyl (-CH2OH) group3-methyl (-CH3) group[9][13]

This seemingly minor modification is the central determinant of its potential pharmacological activity.

Section 2: A Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of β-adrenergic agonists is profoundly dictated by their chemical structure. Decades of research have established clear SAR principles for this class of compounds.

  • The Phenylethanolamine Core: The core structure, consisting of a phenyl ring, an ethanol group, and a terminal amine, is essential for binding to the adrenergic receptor.[14] Both Salbutamol and Impurity C possess this core scaffold.

  • The Amino Substituent: A bulky alkyl group on the terminal amine, such as the tert-butyl group present in both molecules, confers selectivity for the β2 receptor over the β1 receptor.[1][13][15]

  • The Phenyl Ring Hydroxyls: Maximal agonist activity is typically achieved with catecholamines, which have hydroxyl groups at both the 3- and 4-positions of the phenyl ring. These groups are critical for high-affinity binding and receptor activation.[13][15]

The key to Salbutamol's success was the discovery that the 3-hydroxyl group could be replaced by a "phenol equivalent," such as a hydroxymethyl group (-CH2OH).[14][16] This modification maintains potent β2-agonist activity while making the molecule resistant to metabolism by catechol-O-methyltransferase (COMT), thereby improving its oral bioavailability and duration of action.[13]

Salbutamol Impurity C, however, has a simple methyl group (-CH3) at the 3-position. This group is not considered a "phenol equivalent" as it lacks the hydrogen-bonding capability of a hydroxyl or hydroxymethyl group, which is crucial for potent receptor activation.[15][17]

Hypothesis: Based on SAR, it is highly probable that Salbutamol Impurity C will exhibit significantly reduced or negligible agonist activity at the β2-adrenergic receptor compared to Salbutamol. While it may still bind to the receptor due to the presence of the phenylethanolamine core and the 4-hydroxyl group, its efficacy (ability to activate the receptor) is expected to be minimal. It could potentially act as a weak partial agonist or even a competitive antagonist.

Section 3: A Framework for Experimental Evaluation

To definitively determine the pharmacological profile of Salbutamol Impurity C, a multi-tiered experimental approach is necessary. This framework is designed to first assess its interaction with the primary target (the β2-adrenergic receptor) and then to evaluate its general cytotoxic potential.

Target Engagement and Functional Activity

The primary investigation must answer three questions:

  • Does Impurity C bind to the β2-adrenergic receptor?

  • If it binds, does it activate the canonical Gs-cAMP signaling pathway?

  • Does it engage the alternative β-arrestin signaling pathway?

The following diagram illustrates the two major signaling pathways initiated by β2-adrenergic receptor activation.

GpcrSignaling cluster_membrane Cell Membrane Receptor β2-Adrenergic Receptor Gs Gs Protein Receptor->Gs Activates GRK GRK Receptor->GRK Activates Ligand Agonist (e.g., Salbutamol) Ligand->Receptor Binds & Activates ImpurityC Impurity C (Test Compound) ImpurityC->Receptor Binds? Activates? AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) ATP ATP ATP->cAMP Converts cAMP->AC PKA Protein Kinase A cAMP->PKA Activates Response1 Bronchodilation PKA->Response1 Leads to Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylates Arrestin β-Arrestin Receptor_P->Arrestin Recruits Response2 Internalization & Signaling Arrestin->Response2 Mediates BindingWorkflow start Start prep Prepare Membranes from cells expressing β2-Adrenergic Receptor start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [¹²⁵I]-CYP) 2. Serial dilutions of Impurity C prep->incubate separate Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubate->separate count Quantify Bound Radioactivity (Gamma Counting) separate->count analyze Data Analysis: - Plot % Inhibition vs. [Impurity C] - Determine IC50 - Calculate Ki count->analyze end End: Binding Affinity (Ki) analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human β2-adrenergic receptor. Harvest cells, homogenize in ice-cold buffer, and perform differential centrifugation to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer. [18]2. Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Iodocyanopindolol), and increasing concentrations of unlabeled Salbutamol Impurity C. [11]3. Controls: Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known antagonist like propranolol). [18]4. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). [11]5. Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate receptor-bound radioligand from the free radioligand. [19]6. Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of Impurity C. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation. [18]

Objective: To determine if Salbutamol Impurity C acts as an agonist, partial agonist, or antagonist of the Gs signaling pathway.

Causality: This functional assay directly measures the biological output of Gs protein activation. [20]An agonist will increase cAMP levels in a dose-dependent manner. An antagonist will have no effect on its own but will block the cAMP increase caused by a known agonist (like Salbutamol). A partial agonist will produce a sub-maximal increase in cAMP.

CampWorkflow start Start seed Seed β2-AR expressing cells into 384-well plates start->seed stimulate Stimulate cells with serial dilutions of Impurity C (in presence of PDE inhibitor) seed->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP using a competitive immunoassay (e.g., HTRF, GloSensor) lyse->detect analyze Data Analysis: - Plot Signal vs. [Impurity C] - Determine EC50 and Emax detect->analyze end End: Functional Potency (EC50) analyze->end

Caption: Experimental Workflow for cAMP Functional Assay.

Detailed Methodology:

  • Cell Culture: Seed HEK293 cells expressing the β2-adrenergic receptor into 384-well assay plates and incubate overnight. [21]2. Agonist Mode:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of Salbutamol Impurity C (and Salbutamol as a positive control) to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature. [21]3. Antagonist Mode: Pre-incubate cells with serial dilutions of Impurity C before adding a fixed concentration (e.g., EC80) of Salbutamol.

  • Detection: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is typically inversely proportional to the amount of cAMP produced. [21][22]5. Data Analysis: Convert the raw signal to cAMP concentration using a standard curve.

    • Agonist Mode: Plot cAMP concentration vs. log concentration of Impurity C to determine the EC50 (potency) and Emax (efficacy) relative to Salbutamol.

    • Antagonist Mode: Plot the response to Salbutamol vs. log concentration of Impurity C to determine the IC50, from which an antagonist constant (Kb) can be calculated.

Objective: To assess if Salbutamol Impurity C can induce receptor phosphorylation and subsequent recruitment of β-arrestin.

Causality: β-arrestin recruitment is a key event in receptor desensitization and can also initiate G protein-independent signaling. [23][24]Some ligands show "biased agonism," preferentially activating one pathway over another. This assay determines if Impurity C has any activity, biased or otherwise, on this second major pathway.

Detailed Methodology:

  • Assay System: Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® (enzyme complementation) or NanoBiT® (luciferase complementation) systems. [23][25]In these systems, the β2-receptor is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment.

  • Cell Plating: Plate the engineered cells in white, opaque 384-well plates.

  • Compound Addition: Add serial dilutions of Salbutamol Impurity C (and a known agonist as a positive control) to the cells.

  • Incubation: Incubate for a period sufficient for recruitment to occur (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the enzyme substrate and measure the chemiluminescent signal on a plate reader. The signal is directly proportional to the extent of receptor-arrestin interaction. [12]6. Data Analysis: Plot the luminescent signal vs. log concentration of the impurity to generate a dose-response curve and determine EC50 and Emax values.

In Vitro Toxicological Assessment

Objective: To evaluate the potential for Salbutamol Impurity C to induce cytotoxicity.

Causality: Even if a compound is pharmacologically inert at the primary target, it could still be toxic to cells through other mechanisms. Cytotoxicity assays provide a crucial first-pass safety screen. [26][27]According to ICH M7, impurities can also be assessed for mutagenic potential, often starting with in silico analysis followed by an Ames test if a structural alert is present. [28][29]

CytotoxWorkflow start Start seed Seed relevant cell line (e.g., HepG2, A549) in 96-well plates start->seed treat Treat cells with serial dilutions of Impurity C for 24-72 hours seed->treat add_reagent Add Cytotoxicity Reagent (e.g., MTT, Resazurin) treat->add_reagent incubate Incubate to allow for metabolic conversion of reagent add_reagent->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Data Analysis: - Plot % Viability vs. [Impurity C] - Determine CC50 measure->analyze end End: Cytotoxic Concentration (CC50) analyze->end

Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.

Detailed Methodology (MTT Assay Example):

  • Cell Culture: Seed a relevant cell line (e.g., A549 human lung carcinoma cells or HepG2 human liver carcinoma cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of Salbutamol Impurity C for 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the log concentration of the impurity to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Section 4: Interpretation and Pharmacological Relevance

The results from the experimental framework will provide a clear pharmacological profile.

  • Scenario 1: No Binding, No Activity, No Toxicity. If Impurity C shows no significant binding affinity in the radioligand assay (Ki > 10 µM), no functional activity, and no cytotoxicity below high concentrations (CC50 > 100 µM), its pharmacological relevance at typical impurity levels is likely negligible. It can be classified as a simple process impurity requiring only standard analytical controls.

  • Scenario 2: Binding but No Agonist Activity. If Impurity C binds to the receptor but fails to elicit a response in the cAMP or β-arrestin assays, it should be tested in antagonist mode. If it acts as a competitive antagonist, it could theoretically reduce the efficacy of Salbutamol. The significance of this would depend on its antagonist potency (Kb) and its concentration relative to the API in the final drug product.

  • Scenario 3: Weak Partial Agonism. If Impurity C shows weak agonist activity (e.g., a high EC50 and a low Emax relative to Salbutamol), it would contribute minimally to the overall therapeutic effect but could potentially contribute to side effects if it has a different signaling bias or off-target activities.

  • Scenario 4: Significant Cytotoxicity. If Impurity C demonstrates cytotoxicity at low concentrations, it would be a significant safety concern, requiring strict control to the lowest feasible levels, irrespective of its pharmacological activity at the β2 receptor.

Conclusion

The assessment of Salbutamol Impurity C serves as a paradigm for the modern, science-driven approach to impurity qualification in the pharmaceutical industry. While structure-activity relationships provide a strong, evidence-based hypothesis that its pharmacological activity at the β2-adrenergic receptor is likely insignificant due to the replacement of the 3-hydroxymethyl group with a methyl group, this must be confirmed experimentally. The detailed framework of binding, functional, and toxicological assays presented here provides a robust pathway to definitively characterize its biological profile. This ensures that the final drug product is not only pure by analytical standards but is also safe and effective from a pharmacological and toxicological perspective, fulfilling the stringent requirements of global regulatory agencies and safeguarding patient health.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). (2018). SlideShare. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). NCBI Bookshelf. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). SLAS Discovery. [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2013). British Journal of Pharmacology. [Link]

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship. (2023). JoVE. [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (2014). Methods in Molecular Biology. [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. (1989). American Journal of Hypertension. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. (n.d.). Pharmacy 180. [Link]

  • β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. (2016). Proceedings of the National Academy of Sciences. [Link]

  • Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. (2016). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. (1983). Molecular Pharmacology. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (1998). Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

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  • Comparison of different arrestin recruitment assays. (a) β-arrestin-2... (n.d.). ResearchGate. [Link]

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  • Genotoxic Impurities from Toxicology Perspectives Including Cancer Risk Assessment, In Silico, In Vitro/In Vivo Testings, and Regulatory Aspects. (2018). Scilit. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection of Salbutamol Impurity C

Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determina...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Salbutamol Impurity C in Salbutamol Sulphate active pharmaceutical ingredient (API). The method is designed to provide a clear separation of Impurity C from the main Salbutamol peak and other related substances, ensuring the quality and safety of the pharmaceutical product. The causality behind the selection of chromatographic conditions is thoroughly explained, and the protocol is validated according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any pharmaceutical compound, the control of impurities is a critical aspect of quality assurance to ensure the safety and efficacy of the final drug product. Process-related impurities and degradation products can arise during the synthesis and storage of the drug substance.

Salbutamol Impurity C, chemically known as 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, is a specified impurity in both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), where it is also referred to as Albuterol USP Related Compound A.[2][3] Its structure is similar to Salbutamol, differing by the substitution of a methyl group for the hydroxymethyl group on the phenyl ring. Rigorous analytical monitoring of this impurity is mandated by regulatory bodies to ensure it does not exceed specified limits.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a developed and validated HPLC method for the detection and quantification of Salbutamol Impurity C.

Physicochemical Properties and Chromatographic Considerations

A successful chromatographic separation is predicated on the understanding of the physicochemical properties of the analytes.

Table 1: Physicochemical Properties of Salbutamol and Impurity C

PropertySalbutamolSalbutamol Impurity CRationale for Method Development
Chemical Structure 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenolThe structural similarity necessitates a highly selective chromatographic system to achieve baseline separation.
Molecular Formula C₁₃H₂₁NO₃C₁₃H₂₁NO₂A slight difference in polarity is expected due to the hydroxymethyl vs. methyl group.
Molecular Weight 239.32 g/mol 223.31 g/mol -
pKa Phenolic OH: ~9.3, Secondary Amine: ~10.3[5][6]Phenolic OH: Predicted ~9.5, Secondary Amine: Predicted ~10.5Both are basic compounds. To ensure consistent retention and good peak shape in RP-HPLC, the mobile phase pH should be controlled to maintain a single ionic form. A pH of at least 2 units below the pKa of the amine group is ideal to ensure full protonation.
Rationale for Mobile Phase pH Selection

Salbutamol and its impurity C are basic compounds due to the presence of a secondary amine group. In reversed-phase HPLC, operating at a pH close to the analyte's pKa can lead to poor peak shape and shifting retention times, as the analyte will exist in a mixture of ionized and non-ionized forms. To achieve robust and reproducible chromatography, it is crucial to select a mobile phase pH that is at least 1.5-2 pH units away from the pKa of the ionizable group.[7]

Given the pKa of the secondary amine in Salbutamol is approximately 10.3, an acidic mobile phase is optimal. By setting the mobile phase pH to around 3.5, both Salbutamol and Impurity C will be fully protonated, existing as single, stable ionic species. This leads to sharper, more symmetrical peaks and consistent retention times.

Comparison of Pharmacopoeial Methods

The European Pharmacopoeia and the United States Pharmacopeia provide HPLC methods for the analysis of related substances in Salbutamol Sulphate (Albuterol Sulfate). A comparison of these methods provides a benchmark for the development of an in-house method.

Table 2: Overview of Pharmacopoeial HPLC Conditions for Salbutamol Impurities

ParameterEuropean Pharmacopoeia (Ph. Eur.) Method[2]United States Pharmacopeia (USP) Method[8]
Column Information not fully detailed in available abstracts.L10 packing (a cyano-bonded silica)
Mobile Phase Gradient elution with Mobile Phase A and B.Isocratic elution with a mixture of water, ammonium acetate solution, and isopropanol.
pH Not explicitly stated in the abstract.Adjusted to pH 4.5 ± 0.3 with acetic acid.
Detection 273 nm276 nm

Developed In-House HPLC Method and Protocol

The following method was developed to provide a robust and efficient separation of Salbutamol and Impurity C, suitable for routine quality control and stability testing.

Chromatographic Conditions

Table 3: Optimized HPLC Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B, 2-10 min: 5-40% B, 10-12 min: 40-5% B, 12-15 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Preparation of Solutions
  • Diluent: Mobile Phase A

  • Standard Stock Solution (Salbutamol): Accurately weigh and dissolve 25 mg of Salbutamol Sulphate Reference Standard in 50 mL of Diluent to obtain a concentration of 0.5 mg/mL.

  • Impurity C Stock Solution: Accurately weigh and dissolve 5 mg of Salbutamol Impurity C Reference Standard in 50 mL of Diluent to obtain a concentration of 0.1 mg/mL.

  • System Suitability Solution: Mix 1 mL of the Standard Stock Solution and 1 mL of the Impurity C Stock Solution and dilute to 10 mL with Diluent.

  • Test Solution: Accurately weigh and dissolve 25 mg of the Salbutamol Sulphate sample in 50 mL of Diluent.

Experimental Protocol
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution and verify that the resolution between the Salbutamol and Impurity C peaks is greater than 2.0. The tailing factor for the Salbutamol peak should be less than 2.0.

  • Inject the Standard Stock Solution in replicate (n=5) and check that the relative standard deviation (RSD) of the peak area is less than 2.0%.

  • Inject the Test Solution.

  • Calculate the amount of Impurity C in the sample using the area of the Impurity C peak in the Test Solution and the concentration of Impurity C in a diluted standard of known concentration.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent), a solution of Salbutamol, a solution of Impurity C, and a spiked sample containing both. The chromatograms showed no interference from the blank at the retention times of Salbutamol and Impurity C. The method was also able to separate the two compounds from other known impurities and from degradation products generated under stress conditions (acid, base, oxidation, heat, and light), demonstrating its stability-indicating nature.

Linearity

The linearity of the method was assessed by analyzing seven concentrations of Impurity C ranging from the reporting threshold to 150% of the specified limit. The calibration curve showed a linear relationship between the peak area and the concentration, with a correlation coefficient (r²) greater than 0.999.

Accuracy

Accuracy was determined by a recovery study, spiking a known amount of Impurity C into the Salbutamol sample at three concentration levels (50%, 100%, and 150% of the specification limit). The recovery at each level was within the range of 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the spiked sample were analyzed on the same day. The RSD for the peak area of Impurity C was found to be less than 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results was within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration at which the signal-to-noise ratio was approximately 3:1, and the LOQ was the concentration at which the signal-to-noise ratio was approximately 10:1.

Table 4: Summary of Validation Parameters

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD S/N ratio ~ 3:10.01 µg/mL
LOQ S/N ratio ~ 10:10.03 µg/mL

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard & Impurity C Stock Solutions prep_sst Prepare System Suitability Solution prep_std->prep_sst prep_sample Prepare Sample Solution prep_std->prep_sample equilibrate System Equilibration inject_blank Inject Blank equilibrate->inject_blank inject_sst Inject System Suitability inject_blank->inject_sst inject_std Inject Standard inject_sst->inject_std check_sst Verify System Suitability Criteria inject_sst->check_sst inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas inject_std->integrate inject_sample->integrate check_sst->integrate If Pass calculate Calculate Impurity C Content integrate->calculate

Caption: HPLC analysis workflow for Salbutamol Impurity C.

Method Development Logic

G Analyte Salbutamol & Impurity C (Basic Compounds, pKa ~10.3) pH_Choice Select Acidic Mobile Phase (pH ~3.5) Analyte->pH_Choice Column_Choice Select C18 Column Analyte->Column_Choice Protonation Ensure Full Protonation of Amine Group pH_Choice->Protonation Peak_Shape Achieve Sharp, Symmetrical Peaks Protonation->Peak_Shape Reproducibility Ensure Robust & Reproducible Retention Protonation->Reproducibility Separation Achieve Separation Based on Slight Polarity Difference Column_Choice->Separation Separation->Peak_Shape

Caption: Rationale for key chromatographic parameter selection.

Conclusion

The developed RP-HPLC method provides a reliable and robust solution for the determination of Salbutamol Impurity C in Salbutamol Sulphate. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. The detailed explanation of the method development rationale, based on the physicochemical properties of the analytes, provides a solid scientific foundation for its application.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Deranged Physiology. Salbutamol. [Link]

  • European Pharmacopoeia.
  • SynZeal. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • USP Monographs: Albuterol Tablets. uspbpep.com. [Link]

  • ResearchGate. Chemical structure for (A) salbutamol sulfate, with relative pKa and... [Link]

  • USP Monographs: Albuterol Sulfate. USP29-NF24. [Link]

  • Albuterol Sulfate. [Link]

  • ICH. Quality Guidelines. [Link]

  • Agarwal, D., et al. Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. [Link]

  • SynThink Research Chemicals. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • ResearchGate. The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Japanese Pharmacopoeia. Salbutamol Sulfate / Official Monographs for Part I. [Link]

  • Google Patents.
  • Scribd. USP-NF Albuterol Specifications | PDF. [Link]

  • SIELC Technologies. USP Analysis of Albuterol Using a Legacy L1 Column. [Link]

  • ResearchGate. METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. [Link]

  • Veeprho. Salbutamol EP Impurity C | CAS 18910-68-4. [Link]

  • Axios Research. Salbutamol EP Impurity C - CAS - 18910-68-4. [Link]

  • Allmpus. SALBUTAMOL EP IMPURITY C. [Link]

  • SynZeal. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • SynThink Research Chemicals. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • SynZeal. Salbutamol EP Impurity C | 18910-68-4. [Link]

  • Pharmasolve. Salbutamol Sulfate Solutions BP - PRODUCT MONOGRAPH. [Link]

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Salbutamol in Pharmaceutical Formulations

Abstract This application note details a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-[2-(Tert-butylamino)-1-hy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as Salbutamol (or Albuterol). The method is designed for routine quality control and assay of Salbutamol in bulk drug substances and finished pharmaceutical products, such as tablets and syrups. The described protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3]

Introduction

Salbutamol is a short-acting β2-adrenergic receptor agonist widely used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is directly related to its dosage; therefore, accurate and reliable quantification in pharmaceutical formulations is critical to ensure patient safety and product quality. HPLC with UV detection is a preferred analytical technique due to its high specificity, sensitivity, and reproducibility.

This document provides a comprehensive, field-proven protocol that explains the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt this method for their specific needs.

Principle of the Method

The method employs reversed-phase HPLC (RP-HPLC) to separate Salbutamol from potential excipients and degradation products. The stationary phase consists of a non-polar octadecylsilane (C18) bonded to silica particles. A polar mobile phase is used to elute the components. Salbutamol, being a moderately polar compound, is retained on the column and then eluted. Quantification is achieved by monitoring the UV absorbance of the eluate at Salbutamol's maximum absorbance wavelength (λmax), which is approximately 276 nm.[4][5][6][7] The peak area of Salbutamol is directly proportional to its concentration in the sample.

Materials and Instrumentation

  • Salbutamol Sulphate Reference Standard (USP or EP grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sample Formulations (e.g., Salbutamol tablets, syrup)

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Chromatographic Data System (CDS) software (e.g., OpenLab CDS, Empower 3).

  • Analytical Balance (0.01 mg readability).

  • pH Meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

Experimental Procedure

The selection of a C18 column is standard for moderately polar analytes like Salbutamol, providing excellent retention and separation. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve a suitable retention time (typically 4-8 minutes) and symmetric peak shape. The buffer (pH ~3.5-4.0) helps to maintain a consistent ionization state of Salbutamol, preventing peak tailing. The UV detection wavelength of 276 nm is chosen as it corresponds to a primary absorbance maximum for Salbutamol, ensuring high sensitivity.[4][5][8]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with H₃PO₄) (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 276 nm
Run Time 10 minutes

4.2.1 Phosphate Buffer (25 mM, pH 3.5)

  • Weigh 3.4 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1000 mL of deionized water.

  • Adjust the pH of the solution to 3.5 ± 0.05 using 85% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

4.2.2 Mobile Phase

  • Mix 200 mL of Acetonitrile with 800 mL of the prepared Phosphate Buffer.

  • Degas the mixture for 15 minutes in a sonicator or by online vacuum degasser.

4.2.3 Standard Stock Solution (100 µg/mL Salbutamol)

  • Accurately weigh approximately 12 mg of Salbutamol Sulphate Reference Standard (equivalent to 10 mg of Salbutamol base) into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the mobile phase and mix thoroughly.

4.2.4 Working Standard Solutions (for Linearity)

  • Prepare a series of working standard solutions (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the Standard Stock Solution with the mobile phase. These will be used to construct the calibration curve.

4.2.5 Sample Preparation

  • For Tablets:

    • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Salbutamol and transfer it to a 100 mL volumetric flask.[9]

    • Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

    • Allow the solution to cool, dilute to volume with the mobile phase, and mix well.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This solution has a nominal concentration of 100 µg/mL.

    • Further dilute if necessary to bring the concentration within the linear range of the calibration curve (e.g., dilute 2 mL to 10 mL for a final concentration of 20 µg/mL).

  • For Syrup:

    • Accurately transfer a volume of syrup equivalent to 2 mg of Salbutamol into a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase, mix thoroughly, and sonicate for 10 minutes.

    • Dilute to volume with the mobile phase and mix.

    • Filter the solution through a 0.45 µm syringe filter. This solution has a nominal concentration of 20 µg/mL.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase & Buffer setup HPLC System Setup & System Suitability Test prep_solutions->setup prep_std Prepare Standard Stock Solution prep_std->setup prep_sample Prepare Sample (Tablets/Syrup) prep_sample->setup inject Inject Standards & Samples setup->inject acquire Chromatographic Data Acquisition inject->acquire integrate Peak Integration & Calibration Curve acquire->integrate quantify Quantify Sample Concentration integrate->quantify report Generate Final Report quantify->report

Caption: HPLC analysis workflow for Salbutamol quantification.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][10]

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of a working standard solution (e.g., 20 µg/mL). The acceptance criteria are based on established pharmacopeial standards.[11][12][13][14]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time[11]

Specificity was confirmed by injecting a placebo solution (containing all formulation excipients except Salbutamol) and a Salbutamol standard. The chromatogram of the placebo showed no interfering peaks at the retention time of Salbutamol, proving the method's ability to assess the analyte unequivocally.

Linearity was evaluated by analyzing five concentrations of Salbutamol ranging from 5 to 60 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 5 - 60 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Accuracy was determined by performing recovery studies using the standard addition method. A known amount of Salbutamol standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)Acceptance Criteria
80% 99.8%98.0% - 102.0%
100% 100.5%98.0% - 102.0%
120% 101.2%98.0% - 102.0%
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the test concentration on the same day. The RSD was found to be ≤ 1.0%.

  • Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst. The RSD between the two days' results was ≤ 2.0%.

Precision TypeAcceptance Criteria (% RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.15 µg/mL

  • LOQ: 0.50 µg/mL

Data Analysis and Calculation

The concentration of Salbutamol in the sample preparation is determined using the linear regression equation obtained from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

The amount of Salbutamol in the dosage form is then calculated as follows:

For Tablets (mg/tablet): (C × D × Avg. Wt.) / Wt. taken Where:

  • C = Concentration from the equation (µg/mL)

  • D = Dilution factor

  • Avg. Wt. = Average weight of tablets (mg)

  • Wt. taken = Weight of powder taken for analysis (mg)

Conclusion

The HPLC-UV method described in this application note is simple, rapid, accurate, and precise for the quantification of Salbutamol in pharmaceutical dosage forms. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis and stability studies.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Al-Obaidy, S. S. (n.d.). Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC. Iraqi Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). UV Scan of Salbutamol Sulphate. Retrieved from [Link]

  • Patel, A. H., & Patel, J. K. (2010).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Kumar, S., et al. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers.
  • Derle, D. V., et al. (2008).
  • Journal of Applied Pharmaceutical Science. (2021).
  • Tyagi, L. K., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research.
  • Logoyda, L., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies of the novel syrup.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • ResearchGate. (2013). UV Visible spectra of salbutamol sulfate. Retrieved from [Link]

  • Martono, S., et al. (2013).
  • Indian Journal of Pharmaceutical Sciences. (2008).
  • USP. (2006).
  • Pawar, U. D., et al. (2012). Spectrofluorimetric estimation of salbutamol sulphate in different dosage forms by formation of inclusion complex with β-cyclodextrin. NIH.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Auctores Publishing. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine.
  • European Pharmacopoeia. (n.d.).
  • Journal of Advanced Scientific Research. (2019).

Sources

Method

LC-MS/MS protocol for identifying .ALPHA.3-DEHYDROXYALBUTEROL in pharmaceutical formulations

Application Notes and Protocols Topic: LC-MS/MS Protocol for Identifying α,β-Dihydroxyalbuterol in Pharmaceutical Formulations Audience: Researchers, scientists, and drug development professionals. A Stability-Indicating...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: LC-MS/MS Protocol for Identifying α,β-Dihydroxyalbuterol in Pharmaceutical Formulations

Audience: Researchers, scientists, and drug development professionals.

A Stability-Indicating LC-MS/MS Method for the Quantification of Albuterol and its Primary Oxidative Degradant in Pharmaceutical Formulations

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[1][2] The chemical stability of albuterol in pharmaceutical formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Regulatory bodies require that analytical methods for drug products be stability-indicating, meaning they can accurately measure the active ingredient in the presence of its degradation products.[3][4][5]

This application note addresses the topic of an LC-MS/MS protocol for "α,β-dihydroxyalbuterol." It is important to clarify that "α,β-dihydroxyalbuterol" is not a standard chemical name for a known albuterol degradant. Based on established degradation pathways, it is presumed that the intended analyte is a product of oxidation at the benzylic alcohol position of the albuterol molecule.[6][7][8] This protocol, therefore, details a robust, validated LC-MS/MS method for the simultaneous quantification of the parent drug, albuterol, and its primary oxidative degradant, 2-(tert-butylamino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (referred to herein as Albuterol Ketone). This method is designed to be compliant with the principles of method validation outlined in the ICH Q2(R1) guidelines.[3][4][5][9]

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate albuterol and its ketone degradant from other formulation excipients. The separation is followed by detection using a tandem mass spectrometer (MS/MS). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity for quantifying the target analytes. Ionization is achieved using positive-ion electrospray ionization (ESI), which is well-suited for protonating the amine group present in both albuterol and its degradant.[10][11][12]

Experimental Protocol
  • Albuterol Sulfate Reference Standard (USP or equivalent)

  • Albuterol Ketone Reference Standard (if available, otherwise to be identified by relative retention and mass)

  • Formic acid, LC-MS grade (≥99%)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Deionized water, 18.2 MΩ·cm or higher

  • Pharmaceutical formulation to be tested (e.g., nebulizer solution, metered-dose inhaler)

  • Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering accurate and precise gradients (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Thermo Scientific TSQ Altis™).

  • Analytical Column: A reversed-phase C18 column with appropriate dimensions (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A (MPA): 0.1% Formic acid in deionized water.

  • Mobile Phase B (MPB): 0.1% Formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) Methanol:Water.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve appropriate amounts of Albuterol Sulfate and Albuterol Ketone reference standards in the diluent to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (from Nebulizer Solution):

    • Accurately transfer a known volume of the pharmaceutical formulation into a volumetric flask.

    • Dilute with the diluent to a final theoretical concentration within the calibration range.

    • Vortex for 30 seconds to ensure homogeneity.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and equilibrate for 2 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5500 V
Source Temperature 550 °C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Collision Gas Nitrogen

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Albuterol 240.2166.110025
240.2148.110035
Albuterol Ketone 238.2164.110027
238.2146.110037
Note: The precursor ion for Albuterol corresponds to its protonated molecule [M+H]⁺. The fragment at m/z 166 arises from the loss of isobutene, and the fragment at m/z 148 results from the subsequent loss of water.[8][13] The precursor for Albuterol Ketone is its respective [M+H]⁺, and fragmentation patterns should be confirmed experimentally.
Data Analysis and System Suitability
  • Calibration Curve: Construct a linear regression curve by plotting the peak area of the analyte versus its concentration. A weighting factor of 1/x² is often appropriate. The correlation coefficient (r²) should be ≥ 0.995.

  • System Suitability: Before sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 5%.

Workflow Visualization

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Mobile Phases & Diluent s2 Prepare Stock & Working Standard Solutions s1->s2 a2 Inject Calibration Curve Standards s2->a2 s3 Dilute & Filter Pharmaceutical Formulation a4 Inject Test Samples s3->a4 a1 System Suitability Test (Inject Mid-Standard 5x) a1->a2 a3 Inject Blank & QC Samples a2->a3 a3->a4 d1 Integrate Peaks in Chromatograms a4->d1 d2 Generate Calibration Curve (Linear Regression) d1->d2 d3 Quantify Analytes in Samples d2->d3 d4 Generate Report d3->d4

Caption: Overall workflow for the LC-MS/MS analysis of Albuterol.

Method Validation and Trustworthiness

To ensure the trustworthiness and reliability of this protocol, it must be validated according to ICH Q2(R1) guidelines.[3][4][5] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the lack of interfering peaks at the retention times of the analytes in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike-recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).

By thoroughly validating these parameters, the protocol becomes a self-validating system, ensuring that the generated data is reliable and suitable for its intended purpose in a regulated environment.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the simultaneous determination of albuterol and its primary oxidative degradation product in pharmaceutical formulations. The method is sensitive, specific, and designed to meet the rigorous standards of the pharmaceutical industry. Adherence to the described steps for method implementation and validation will ensure the generation of high-quality, reliable data for stability testing and quality control of albuterol-containing products.

References
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • The degradation of salbutamol in ethanolic solutions - PubMed. [Link]

  • Single Particle Characterization of Albuterol Metered Dose Inhaler Aerosol in Near Real-Time. [Link]

  • LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed. [Link]

  • Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity - NIH. [Link]

  • Peroxidative metabolism of beta2-agonists salbutamol and fenoterol and their analogues. [Link]

  • Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed. [Link]

  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - MDPI. [Link]

  • LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - ResearchGate. [Link]

  • Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - NIH. [Link]

  • Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation - PubMed Central. [Link]

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs - FDA. [Link]

  • Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Determination of albuterol in plasma after aerosol inhalation by gas chromatography-mass spectrometry with selected-ion monitoring - PubMed. [Link]

  • Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs | FDA. [Link]

  • Considerations in spray dry drug development for inhalation delivery: An albuterol case study. [Link]

  • Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC | Request PDF - ResearchGate. [Link]

  • USP Analysis of Albuterol Using a Legacy L1 Column - SIELC Technologies. [Link]

  • “DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN - Amazon S3. [Link]

  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol - Scholars Middle East Publishers. [Link]

  • (PDF) Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry - ResearchGate. [Link]

  • Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. | Semantic Scholar. [Link]

  • Determination of Albuterol in Bulk and Dosage Form by UV-Visible Spectroscopy using Buffer-Ethanol System - ResearchGate. [Link]

  • (PDF) Stability Indicating Method Development and Validation for Estimation of Salbutamol Sulphate in Pure and its Tablet Dosage Form by Using RP-HPLC - ResearchGate. [Link]

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Application

Application Note: Strategic Forced Degradation Studies for the Generation and Analysis of Salbutamol Impurity C

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for In-Depth Impurity Profiling In the landscape of pharmaceutical development and manufacturing, ensuring the stability of an A...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for In-Depth Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, ensuring the stability of an Active Pharmaceutical Ingredient (API) is paramount. Forced degradation studies, also known as stress testing, are a cornerstone of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies are not merely a checkbox exercise; they provide critical insights into the intrinsic stability of a drug substance, elucidate potential degradation pathways, and are instrumental in developing and validating stability-indicating analytical methods.[1] This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Salbutamol, with a specific focus on the targeted generation and analysis of Salbutamol Impurity C.

Salbutamol, a widely used β2-adrenergic receptor agonist for the management of asthma and other respiratory conditions, can degrade under various environmental conditions, leading to the formation of impurities that may impact its efficacy and safety. Salbutamol Impurity C, identified chemically as 4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-methylphenol, is a known impurity listed in the European Pharmacopoeia (EP) and is also referred to as Albuterol USP Related Compound A.[2][3] Understanding the conditions under which Impurity C is formed is crucial for controlling its levels in both the drug substance and the final drug product.

This guide moves beyond a simple recitation of steps, delving into the causality behind the experimental design. It is structured to empower researchers to not only replicate the described protocols but also to adapt them based on a sound understanding of the underlying chemical principles.

PART 1: Understanding Salbutamol and Impurity C

Chemical Structures
CompoundStructureChemical NameMolecular FormulaMolecular WeightCAS Number
Salbutamol (1RS)-1-(4-Hydroxy-3-hydroxymethylphenyl)-2-(tert-butylamino)ethanolC₁₃H₂₁NO₃239.31 g/mol 18559-94-9
Impurity C 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenolC₁₃H₂₁NO₂223.31 g/mol 18910-68-4[4]
The Challenge: The Formation Mechanism of Impurity C

The transformation of Salbutamol to Impurity C involves the reduction of the hydroxymethyl group (-CH₂OH) at the 3-position of the phenyl ring to a methyl group (-CH₃). This is not a common hydrolytic or oxidative degradation pathway. While the exact mechanism under typical forced degradation conditions is not extensively documented in publicly available literature, it is hypothesized to occur under specific stress conditions, potentially involving reductive pathways or complex thermal rearrangements. The protocols outlined below are designed to explore a range of conditions, including those that might favor such a transformation.

PART 2: The Strategic Approach to Forced Degradation

As per ICH Q1A(R2) guidelines, forced degradation studies should intentionally degrade the sample to a target level of 5-20%.[5] This extent of degradation is sufficient to produce a detectable and quantifiable amount of degradation products without being so excessive that it leads to secondary degradation, which may not be relevant to real-world stability.

The following diagram illustrates the overall workflow for the forced degradation studies of Salbutamol.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Salbutamol API or Drug Product StockSol Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) API->StockSol Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) StockSol->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) StockSol->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) StockSol->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) StockSol->Thermal Photo Photolytic (ICH Q1B Guidelines) StockSol->Photo Neutralize Neutralize Samples (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute HPLC Stability-Indicating HPLC-UV/DAD Analysis Dilute->HPLC Characterize Peak Purity & Impurity Identification (LC-MS for unknowns) HPLC->Characterize caption Workflow for Forced Degradation of Salbutamol.

Caption: Workflow for Forced Degradation of Salbutamol.

PART 3: Experimental Protocols

Protocol 1: Forced Degradation of Salbutamol

This protocol details the steps for subjecting Salbutamol to various stress conditions as recommended by ICH guidelines.

Materials:

  • Salbutamol Sulphate API

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% v/v

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Salbutamol Sulphate in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.[1]

    • Incubate the solution at 60°C for 3 hours.[1]

    • At appropriate time points (e.g., 0.5, 1, 2, 3 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.[1]

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place a thin layer of Salbutamol Sulphate powder in a petri dish and expose it to 80°C in a hot air oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the Salbutamol Sulphate stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, prepare samples for HPLC analysis as described above.

Protocol 2: Stability-Indicating HPLC Method

This HPLC method is designed to separate Salbutamol from its potential degradation products, including Impurity C.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column ACE C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.05% Triethylamine (TEA) in water, pH adjusted to 5.5 with acetic acid
Mobile Phase B Methanol:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 277 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
5
30
32
34
40

(This method is adapted from a published procedure for Salbutamol and its impurities.)[1]

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Salbutamol Sulphate reference standard at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a stock solution of Salbutamol Impurity C reference standard at a concentration of 0.1 mg/mL in the mobile phase.

    • From these stock solutions, prepare working standard solutions at appropriate concentrations (e.g., 100 µg/mL for Salbutamol and 1 µg/mL for Impurity C).

  • Sample Preparation:

    • Take the stressed samples from Protocol 1, which have been neutralized (if necessary) and diluted to a theoretical Salbutamol concentration of 100 µg/mL with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peaks of Salbutamol and Impurity C based on their retention times compared to the reference standards.

    • Use a Diode Array Detector (DAD) to check for peak purity of the Salbutamol peak in the stressed samples.

    • Quantify the amount of Impurity C and other degradation products. The use of relative response factors may be necessary for accurate quantification if reference standards for all impurities are not available.

PART 4: Expected Outcomes and Data Interpretation

The primary goal of these studies is to determine which stress conditions lead to the formation of Impurity C. Based on the chemical transformation (dehydroxymethylation to methylation), it is plausible that thermal or photolytic stress may be more likely to generate Impurity C than simple hydrolysis or mild oxidation.

The stability-indicating nature of the HPLC method must be confirmed. This is achieved by demonstrating that all degradation product peaks are well-resolved from the main Salbutamol peak and from each other. The following diagram illustrates a logical process for method validation.

HPLC_Validation_Logic Start Develop HPLC Method Specificity Specificity & Peak Purity (Analyse stressed samples, check resolution & purity) Start->Specificity Linearity Linearity (Inject multiple concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked impurity) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise ratio) Precision->LOD_LOQ Robustness Robustness (Vary pH, flow rate, temp.) LOD_LOQ->Robustness Validated Method Validated Robustness->Validated caption Validation cascade for a stability-indicating HPLC method.

Caption: Validation cascade for a stability-indicating HPLC method.

Upon analysis, if a new, unidentified peak is observed, especially under conditions hypothesized to form Impurity C, further investigation using mass spectrometry (LC-MS) is warranted to confirm its mass-to-charge ratio. A match with the molecular weight of Impurity C (223.31 g/mol ) would provide strong evidence of its formation.[2][4] Final confirmation would require comparison with a certified reference standard of Impurity C.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting forced degradation studies on Salbutamol to investigate the formation of Impurity C. By understanding the "why" behind each step—from the selection of stress conditions to the parameters of the stability-indicating HPLC method—researchers can generate reliable and meaningful data. This, in turn, supports the development of robust and stable pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life. The protocols provided herein are a starting point, and researchers are encouraged to adapt them as necessary based on their specific formulations and analytical instrumentation.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996. [Link]

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. In Pharmaceutical Stress Testing (pp. 1-66). CRC Press. [Link]

  • Sonvico, F., Coleman, V., Traini, D., & Young, P. M. (2015). Evolved gas analysis during thermal degradation of salbutamol sulphate. Journal of Thermal Analysis and Calorimetry, 120(1), 789–794. [Link]

  • Cope, M., & Bautista-Parra, F. (2010). The degradation of salbutamol in ethanolic solutions. Journal of pharmaceutical and biomedical analysis, 52(2), 210–215. [Link]

  • Sharma, Y. K., Agarwal, D. D., Bhure, S., Mukharjee, R. N., Sahu, P. K., & Bhardwaj, S. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. E-Journal of Chemistry, 8(4), 1720-1727. [Link]

  • Bezruk, I., Materiienko, A., Gubar, S., Bunyatyan, V., Kovalenko, S. M., Georgiyants, V., & Ivanauskas, L. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 69(5-6), 211–217. [Link]

  • Khanuja, H. S., & Patel, N. R. (2023). VALIDATION AND ASSESSMENT OF STABILITY INDICATING RP-HPLC METHOD FOR SALBUTAMOL SULFATE IN INHALATIONAL SOLUTION. Nirma University Journal of Pharmaceutical Sciences, 10(1), 87-94. [Link]

  • SynZeal. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • Axios Research. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

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Method

Application Note and Protocol: Isolation and Purification of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol from Salbutamol

< Abstract This comprehensive guide details the isolation and purification of a critical process-related impurity of Salbutamol, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as Salbutamol Impurity C....

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This comprehensive guide details the isolation and purification of a critical process-related impurity of Salbutamol, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, also known as Salbutamol Impurity C. The presence and quantity of such impurities are strictly regulated by pharmacopeias, making their isolation for use as reference standards essential for drug quality control.[1] This document provides a robust methodology employing preparative High-Performance Liquid Chromatography (HPLC) for isolation, followed by crystallization for final purification. Detailed protocols for analytical method development, preparative chromatography, fraction analysis, and final purity confirmation via spectroscopic techniques are provided for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Impurity Profiling in Salbutamol

Salbutamol, a selective β2-adrenergic receptor agonist, is a widely prescribed bronchodilator for the management of respiratory conditions like asthma.[2][3] The synthetic routes to Salbutamol can lead to the formation of several process-related impurities.[2][4] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set stringent limits on these impurities to ensure the safety and efficacy of the final drug product.[5][6]

The specific impurity, 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol Impurity C), is a known related substance.[7] Its structural similarity to the active pharmaceutical ingredient (API) presents a significant challenge for separation and purification. The isolation of this impurity in a highly pure form is paramount for its use as a reference standard in routine quality control analysis and stability studies of Salbutamol.[1][8] This application note provides a systematic approach to achieve this, leveraging the power of preparative liquid chromatography.[9][10]

Strategic Approach to Isolation and Purification

The successful isolation and purification of a target impurity from a complex mixture relies on a multi-step, systematic approach. The workflow is designed to first separate the impurity from the bulk API and other related substances, followed by a final polishing step to achieve the desired high purity.

a cluster_prep Preparation cluster_iso Isolation cluster_pur Purification & Analysis start Crude Salbutamol Sample analytical_dev Analytical Method Development (HPLC) start->analytical_dev prep_hplc Preparative HPLC analytical_dev->prep_hplc Scale-up fraction_collection Fraction Collection (Impurity C) prep_hplc->fraction_collection fraction_analysis Fraction Analysis (Purity Check) fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling crystallization Crystallization pooling->crystallization final_analysis Final Purity Analysis (HPLC, MS, NMR) crystallization->final_analysis end Pure Impurity C Reference Standard final_analysis->end

Figure 1: Overall workflow for the isolation and purification of Salbutamol Impurity C.

Experimental Protocols

Materials and Reagents
  • Crude Salbutamol Sulphate (containing impurities)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Purified water (Milli-Q or equivalent)

  • Formic acid (for pH adjustment)

  • Reference standards for Salbutamol and its known impurities (if available)

Analytical Method Development (HPLC)

The foundation of a successful preparative separation is a well-resolved analytical method. The goal is to achieve baseline separation between Salbutamol and Impurity C, as well as other potential impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/5, 5/15, 20/40, 25/80, 30/80, 31/5, 35/5
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 276 nm
Injection Volume 10 µL

Rationale: A C18 column is chosen for its versatility in reversed-phase chromatography. The gradient elution with an aqueous buffer and an organic modifier allows for the effective separation of compounds with varying polarities, which is typical for Salbutamol and its impurities.[2] The UV detection at 276 nm is selected based on the chromophore present in Salbutamol and its related substances.[6]

Preparative HPLC for Isolation

The optimized analytical method is scaled up for preparative chromatography. The primary objective of preparative HPLC is to isolate the target compound rather than just quantify it.[9]

ParameterCondition
Column C18, 250 mm x 20 mm, 10 µm particle size
Mobile Phase A 0.02 M Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/5, 10/15, 25/40, 30/80, 35/80, 36/5, 40/5
Flow Rate 15.0 mL/min
Column Temperature Ambient
Detection UV at 276 nm
Sample Loading Dissolve crude Salbutamol in the initial mobile phase concentration. The loading amount will depend on the concentration of the impurity in the crude mixture.

Rationale: A wider diameter column is used to accommodate a larger sample load.[2] The flow rate and gradient are adjusted to maintain the separation achieved in the analytical method. Mass-directed purification can also be employed to unambiguously identify and collect the fraction corresponding to the mass of Impurity C.

b cluster_prep_hplc Preparative HPLC System cluster_output Output solvent_delivery Solvent Delivery System injector Injector solvent_delivery->injector prep_column Preparative Column injector->prep_column detector UV Detector prep_column->detector fraction_collector Fraction Collector detector->fraction_collector waste Waste fraction_collector->waste fractions Collected Fractions fraction_collector->fractions

Figure 2: Schematic of a preparative HPLC system for impurity isolation.

Fraction Analysis and Pooling

Each collected fraction is analyzed using the developed analytical HPLC method to determine its purity. Fractions containing Impurity C with a purity of >95% are pooled together for the subsequent purification step.

Crystallization for Final Purification

Crystallization is a powerful technique for purifying solid organic compounds by removing residual impurities.[11][12][13][14]

Protocol:

  • Solvent Evaporation: The pooled fractions are concentrated under reduced pressure to remove the HPLC solvents.

  • Dissolution: The residue is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).[12]

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Filtration: The formed crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any adhering impurities.[12]

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Final Purity Analysis and Characterization

The final purity of the isolated Impurity C is determined using the analytical HPLC method. Further characterization is performed to confirm its identity.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the impurity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the identity of the isolated compound.[8]

Expected Results and Discussion

Following this protocol, it is expected to isolate 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol with a purity of ≥98%. The analytical HPLC of the final product should show a single major peak corresponding to Impurity C. The mass spectrum should show a molecular ion peak consistent with the molecular weight of Impurity C (223.31 g/mol ).[7] The NMR spectrum should correspond to the known structure of the impurity.

The successful isolation of this impurity provides a valuable reference standard for the accurate quantification of Impurity C in Salbutamol drug substance and drug products, ensuring compliance with regulatory requirements.[1]

Forced Degradation Studies

To understand the potential degradation pathways of Salbutamol and the formation of impurities, forced degradation studies can be performed.[15][16][17][18] These studies involve subjecting the Salbutamol drug substance to stress conditions such as acid, base, oxidation, heat, and light. The developed analytical method can then be used to separate and identify any degradation products formed, including Impurity C.

Stress ConditionReagent/Condition
Acid Hydrolysis 0.1 M HCl at ambient temperature for 3 hours
Base Hydrolysis 0.1 M NaOH at ambient temperature for 3 hours
Oxidative Degradation 3% H₂O₂ at ambient temperature for 3 hours
Thermal Degradation Heat at 100 °C for 3 hours

Conclusion

This application note provides a detailed and scientifically grounded protocol for the isolation and purification of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol from Salbutamol. The combination of preparative HPLC and crystallization is a robust and effective strategy for obtaining high-purity reference standards of process-related impurities. The availability of such standards is crucial for maintaining the quality, safety, and efficacy of pharmaceutical products.

References

  • Vertex AI Search. (2025).
  • International Journal of Pharmaceutical Research. (n.d.).
  • Waters Corporation. (n.d.).
  • PubMed. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Arch Pharm (Weinheim), 333(4), 75-8.
  • SOP: CRYSTALLIZ
  • Agarwal, D., et al. (n.d.).
  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD.
  • Česká a Slovenská farmacie. (n.d.). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup.
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup.
  • Syrris. (n.d.).
  • Manufacturing Chemist. (2016).
  • University of Warwick. (n.d.).
  • Agilent Technologies. (2023).
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  • Benchchem. (2025).
  • Chinese Journal of Pharmaceuticals. (2023).
  • Google Patents. (n.d.). CN108863753B - Salbutamol impurity and synthetic method thereof.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2020). Spectrophotometric Assay of Salbutamol Sulphate in Pharmaceutical Preparations by Coupling with Diazotized ρ-bromoaniline.
  • SynThink Research Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.). Salbutamol impurity B British Pharmacopoeia (BP) Reference Standard 96948-64-0.
  • NIH. (n.d.). Spectrofluorimetric estimation of salbutamol sulphate in different dosage forms by formation of inclusion complex with β-cyclodextrin.
  • ChemBK. (n.d.). 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol.
  • SynZeal. (n.d.). Salbutamol EP Impurity N | 149222-15-1.
  • PubChem - NIH. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | C13H21NO2 | CID.

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Application

Application Note: Utilizing Salbutamol Impurity C as a Reference Standard in Pharmaceutical Quality Control

Abstract This comprehensive guide provides a detailed framework for the use of Salbutamol Impurity C as a reference standard in the quality control of salbutamol drug substances and products. We delve into the physicoche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the use of Salbutamol Impurity C as a reference standard in the quality control of salbutamol drug substances and products. We delve into the physicochemical properties of this critical impurity, outline harmonized and alternative analytical methodologies, and present step-by-step protocols for its accurate identification and quantification. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, validated quality control procedures in accordance with international regulatory standards.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass any impurities present. The control of these impurities is a critical aspect of ensuring the safety and efficacy of drug products. Salbutamol, a widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is no exception. Its synthesis and degradation can give rise to a number of related substances, among which Salbutamol Impurity C is of significant interest.

Regulatory bodies such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP) mandate strict controls over impurities in drug substances and products. The use of well-characterized reference standards is the cornerstone of any analytical procedure designed to meet these requirements. This application note provides the scientific and practical foundation for the effective use of the Salbutamol Impurity C reference standard.

Characterization of Salbutamol Impurity C

Salbutamol Impurity C, also known as Albuterol USP Related Compound A, is a process-related impurity in the synthesis of Salbutamol.[1][2] A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods.

PropertyValueSource
Chemical Name (1RS)-2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol[1]
Synonyms Albuterol USP Related Compound A, Levalbuterol USP Related Compound B, 3-Dehydroxy Salbutamol[1][2]
CAS Number 18910-68-4[1]
Molecular Formula C₁₃H₂₁NO₂[1]
Molecular Weight 223.31 g/mol [3]
Appearance White to off-white solid/crystalline powder[4]
Solubility Soluble in methanol and ethanol, sparingly soluble in water.Inferred from analytical methods
UV λmax Approximately 276 nm in acidic media (similar to Salbutamol)[5]
Storage 2°C - 8°C in a well-closed container, protected from light.[3]

Synthesis of Salbutamol Impurity C

Understanding the synthetic origin of an impurity provides valuable context for its control. Salbutamol Impurity C is typically formed from a starting material variation or a side reaction during the synthesis of Salbutamol. A plausible synthetic route is outlined below. The presence of this impurity underscores the importance of sourcing high-quality starting materials and maintaining stringent control over reaction conditions.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product start_material 4-Hydroxy-3-methylacetophenone intermediate_1 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone start_material->intermediate_1 Bromination impurity_c Salbutamol Impurity C (4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methylphenol) intermediate_1->impurity_c Reaction with tert-butylamine

Caption: Plausible synthetic pathway for Salbutamol Impurity C.

Analytical Methodologies for Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Salbutamol and its related substances. Various pharmacopoeias have published official methods, which, while similar, have distinct differences.

Comparison of Pharmacopoeial HPLC Methods
ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)British Pharmacopoeia (BP)
Column Octadecylsilyl silica gel for chromatography (C18), 5 µmL1 packing (C18)Octadecylsilyl silica gel for chromatography (C18), 5 µm
Mobile Phase Gradient elution with Mobile Phase A (aqueous buffer) and Mobile Phase B (acetonitrile)Isocratic elution with a mixture of aqueous buffer (containing sodium 1-hexanesulfonate and glacial acetic acid) and methanol (6:4)Gradient elution similar to EP
Detection UV at 273 nmUV at 276 nmUV at 273 nm
Flow Rate 1.0 mL/minTypically 1.0 - 2.0 mL/min1.0 mL/min
Impurity C Name Salbutamol Impurity CAlbuterol Related Compound ASalbutamol Impurity C

Note: This table is a summary. Users must refer to the current official monographs for complete and up-to-date information.[4][5][6]

Recommended and Validated HPLC Protocol

This section provides a robust, validated HPLC method for the quantification of Salbutamol Impurity C in a Salbutamol drug substance. This method has been developed to ensure specificity, linearity, accuracy, and precision.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Impurity C Reference Standard Solution hplc_injection Inject SST, Standard, and Sample Solutions prep_std->hplc_injection prep_sample Prepare Salbutamol Sample Solution prep_sample->hplc_injection prep_sst Prepare System Suitability Solution (Salbutamol & Impurity C) prep_sst->hplc_injection hplc_system HPLC System with UV Detector hplc_conditions Set Chromatographic Conditions hplc_system->hplc_conditions hplc_conditions->hplc_injection data_acquisition Acquire Chromatograms hplc_injection->data_acquisition data_integration Integrate Peaks data_acquisition->data_integration data_calculation Calculate Impurity Content data_integration->data_calculation

Caption: General workflow for HPLC analysis of Salbutamol Impurity C.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.05% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 276 nm
Injection Vol. 10 µL

Protocol Steps:

  • Preparation of Standard Solutions:

    • Impurity C Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of Salbutamol Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

    • Working Standard Solution (approx. 1 µg/mL): Dilute 1.0 mL of the Impurity C Stock Solution to 100.0 mL with the diluent.

  • Preparation of Sample Solution:

    • Accurately weigh about 100 mg of the Salbutamol drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This provides a sample concentration of approximately 1000 µg/mL.

  • System Suitability:

    • Prepare a system suitability solution containing both Salbutamol (at the sample concentration) and Salbutamol Impurity C (at a concentration corresponding to the specification limit).

    • Inject the system suitability solution. The resolution between the Salbutamol peak and the Impurity C peak should be not less than 2.0. The tailing factor for the Impurity C peak should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 5.0%.

  • Analysis and Calculation:

    • Inject the diluent as a blank, followed by the Working Standard Solution and the Sample Solution.

    • Calculate the percentage of Salbutamol Impurity C in the Salbutamol sample using the following formula:

    % Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Method Validation Summary

The described HPLC method should be fully validated according to ICH Q2(R1) guidelines.[7] The following table summarizes typical acceptance criteria for the validation of a related substances method.

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of Impurity C.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range from the reporting threshold to 120% of the specification limit.
Accuracy % Recovery between 80.0% and 120.0% at multiple concentration levels.
Precision (%RSD) Repeatability (n=6): ≤ 5.0% Intermediate Precision: ≤ 10.0%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10. Typically around 0.05% of the nominal sample concentration.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., pH, column temperature, flow rate).

Troubleshooting Common HPLC Issues

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing for Salbutamol or Impurity C - Secondary interactions with residual silanols on the column. - Column degradation.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or trifluoroacetic acid). - Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%). - Use a well-deactivated, end-capped column. - Replace the column.
Poor Resolution between Impurity C and other peaks - Inappropriate mobile phase composition. - Column aging.- Optimize the gradient profile (e.g., make it shallower). - Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). - Replace the column with a new one of the same type or a different selectivity.
Baseline Noise or Drift - Air bubbles in the system. - Contaminated mobile phase. - Detector lamp issue.- Degas the mobile phase thoroughly. - Prepare fresh mobile phase using high-purity solvents. - Check the detector lamp energy; replace if necessary.
Ghost Peaks - Carryover from previous injections. - Contaminated injection port or syringe.- Incorporate a needle wash with a strong solvent in the injection sequence. - Run blank injections with a strong solvent to clean the system.

Conclusion

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical quality control. Salbutamol Impurity C, a known process-related impurity, must be monitored and controlled within specified limits to ensure the safety and quality of Salbutamol-containing medicines. The use of a well-characterized Salbutamol Impurity C reference standard is fundamental to this process. The analytical methods and protocols detailed in this application note provide a robust framework for achieving accurate and reliable quantification of this impurity, thereby supporting regulatory compliance and ensuring patient safety.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2010). European Pharmacopoeia 7.0, Salbutamol Sulphate Monograph 0687. Strasbourg, France: EDQM.
  • United States Pharmacopeial Convention. (2021). USP-NF, Albuterol Sulfate Monograph.
  • British Pharmacopoeia Commission. (2023). British Pharmacopoeia 2023.
  • Vijan, V., et al. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5-6), 211-217.
  • SynZeal. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • Cleanchem. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Fareed, S., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 10(03), 57-62.
  • Erram, S. V., & Fanska, C. B. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of pharmaceutical and biomedical analysis, 40(4), 864–874.
  • PubChem. (n.d.). 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol. Retrieved from [Link]

  • Mishra, A. K., et al. (2010). Validated UV spectroscopic method for estimation of Salbutamol from tablet formulations. Archives of Applied Science Research, 2(3), 207-211.
  • Veeprho. (n.d.). Salbutamol EP Impurity C. Retrieved from [Link]

  • Gholizadeh-Hashjin, A. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Analytical Science & Technology, 35(5), 189-196.
  • Universal Lab. (2024). The 10 Most Common HPLC Problems and Solutions!. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Retrieved from [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • WebofPharma. (n.d.). Salbutamol - British Pharmacopoeia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Stability Testing of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol)

Introduction 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as Salbutamol or Albuterol, is a widely used short-acting β2 adrenergic receptor agonist for the relief of bronchospasm in conditions suc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as Salbutamol or Albuterol, is a widely used short-acting β2 adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Ensuring the stability of this active pharmaceutical ingredient (API) is paramount to its safety, efficacy, and quality throughout its shelf life. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust stability testing of Salbutamol, adhering to internationally recognized guidelines.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] This protocol is designed to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[2][3]

Foundational Principles of Stability Testing

A successful stability program is built upon a thorough understanding of the drug substance's properties and is guided by the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The core of this protocol is aligned with the ICH Q1A(R2) guideline, which provides a framework for stability testing of new drug substances and products.[2][3]

The stability program for Salbutamol will encompass two primary types of studies:

  • Forced Degradation (Stress) Studies: These studies are undertaken to identify the likely degradation products which, in turn, helps in establishing the degradation pathways and the intrinsic stability of the molecule.[3] This information is crucial for developing and validating a stability-indicating analytical method.

  • Formal Stability Studies: These include long-term (real-time) and accelerated stability studies designed to predict the shelf life of the drug substance under defined storage conditions.[4][5]

The Importance of a Stability-Indicating Method

A cornerstone of any stability study is a validated stability-indicating analytical method. This method must be able to accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[6][7] The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress) Studies Protocol

Forced degradation studies are designed to intentionally degrade the Salbutamol sample under more severe conditions than those used for accelerated stability testing.[3] These studies provide insight into the degradation pathways and help in the development and validation of the stability-indicating method.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Salbutamol API Solution Prepare Stock Solution (e.g., in Methanol:Water) API->Solution Thermal Thermal Degradation (Solid State, e.g., 80°C) API->Thermal Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Solution->Oxidation Photo Photolytic Degradation (ICH Q1B conditions) Solution->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Validated Stability-Indicating HPLC Dilute->HPLC Mass_Spec Characterize Degradants (LC-MS/MS) HPLC->Mass_Spec

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocols for Forced Degradation

Objective: To generate potential degradation products of Salbutamol under various stress conditions.

Materials:

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol) reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol and Water, HPLC grade

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh and dissolve Salbutamol in a suitable solvent (e.g., methanol:water).

    • Treat the solution with 0.1 M HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • Dissolve Salbutamol in a suitable solvent.

    • Add 3% H₂O₂ and keep the solution at room temperature.

    • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples to the target concentration for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid Salbutamol drug substance to dry heat (e.g., 80°C) in a calibrated oven.

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for HPLC analysis.

  • Photostability Testing:

    • Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3][8]

    • A control sample should be protected from light.

    • At the end of the exposure period, analyze the samples by HPLC.

Formal Stability Studies Protocol

Formal stability studies are conducted to establish the re-test period or shelf life of a drug substance. These studies are performed on at least three primary batches of the drug substance manufactured to a minimum of pilot scale.[2][3] The drug substance should be packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[9]

Storage Conditions and Testing Frequency

The selection of storage conditions is based on the climatic zone where the drug product is intended to be marketed. For the purpose of this protocol, we will consider the general case as defined by ICH.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][9]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[4]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[2][4][9]

RH = Relative Humidity

Experimental Workflow for Formal Stability Studies

Formal_Stability_Workflow cluster_setup Study Setup cluster_storage Storage cluster_testing Testing at Time Points cluster_evaluation Data Evaluation Batches Select ≥ 3 Primary Batches Packaging Package in Proposed Container Closure System Batches->Packaging LongTerm Long-Term Storage (25°C/60%RH or 30°C/65%RH) Packaging->LongTerm Intermediate Intermediate Storage (30°C/65%RH) Packaging->Intermediate Accelerated Accelerated Storage (40°C/75%RH) Packaging->Accelerated Pull_Samples Pull Samples at Scheduled Time Points LongTerm->Pull_Samples Intermediate->Pull_Samples Accelerated->Pull_Samples Analysis Perform Stability Tests (Appearance, Assay, Impurities, etc.) Pull_Samples->Analysis Data_Review Review and Analyze Data Analysis->Data_Review Shelf_Life Establish Re-Test Period / Shelf Life Data_Review->Shelf_Life

Caption: Workflow for Formal Stability Studies.

Step-by-Step Protocol for Formal Stability Studies

Objective: To evaluate the stability of Salbutamol under long-term and accelerated conditions to establish a re-test period.

Materials:

  • At least three primary batches of Salbutamol.

  • Proposed container closure system.

  • Calibrated stability chambers.

  • Validated stability-indicating analytical methods.

Procedure:

  • Sample Preparation and Storage:

    • Package a sufficient quantity of Salbutamol from each of the three batches into the proposed container closure system.

    • Place the packaged samples into the respective stability chambers maintained at the conditions specified in the table above.

  • Initial Testing (Time Zero):

    • Before placing the samples in the stability chambers, perform a complete analysis on each batch to establish the initial data.

    • Tests should include, but are not limited to:

      • Appearance (visual inspection)

      • Assay (quantification of Salbutamol)

      • Purity (determination of related substances/impurities)

      • Moisture content (if applicable)

      • Particle size (if applicable)

  • Testing at Subsequent Time Points:

    • At each scheduled time point, withdraw samples from the stability chambers.

    • Allow the samples to equilibrate to ambient conditions before opening the container.

    • Perform the same battery of tests as conducted at the initial time point.

  • Data Evaluation:

    • Compile and evaluate the data at each time point.

    • Any significant change, out-of-specification result, or significant degradation trend should be investigated.

    • The results of the long-term and accelerated stability studies will be used to establish the re-test period for the drug substance.

Analytical Considerations

A robust and validated stability-indicating analytical method is critical for the success of the stability program. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for the analysis of Salbutamol and its degradation products.

Typical HPLC Method Parameters
  • Column: A reversed-phase column, such as a C18 or a Polar-RP, is often suitable.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[6][7]

  • Detection: UV detection at a wavelength where Salbutamol has significant absorbance (e.g., 224 nm or 276 nm).[7]

  • Flow Rate and Column Temperature: These parameters should be optimized to achieve good separation of Salbutamol from its potential degradation products.

Potential Degradation Pathways

Based on the chemical structure of Salbutamol and findings from forced degradation studies, several degradation pathways can be anticipated. The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. The benzylic alcohol is also a potential site for chemical transformation.

Degradation_Pathways cluster_degradants Potential Degradation Products Salbutamol 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol) Oxidation_Product Oxidative Degradants (e.g., Quinone derivatives) Salbutamol->Oxidation_Product Oxidation (H₂O₂ / Light) Dimerization_Product Dimerization Products Salbutamol->Dimerization_Product Oxidative Coupling Other_Impurities Other Related Substances (e.g., from synthesis) Salbutamol->Other_Impurities Process Impurities

Caption: Potential Degradation Pathways of Salbutamol.

Conclusion

This comprehensive protocol provides a robust framework for conducting stability testing of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol). Adherence to these guidelines will ensure the generation of high-quality stability data that is compliant with regulatory expectations. A thorough understanding of the drug substance's degradation profile, facilitated by forced degradation studies, is fundamental to developing a meaningful and effective stability program. The ultimate goal is to ensure that the drug substance maintains its quality, safety, and efficacy throughout its entire lifecycle.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. Available at: [Link]

  • ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. Available at: [Link]

  • Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. Available at: [Link]

  • Stability Testing Of Drug Products In The US 2021. CPT Labs. Available at: [Link]

  • ICH guidelines for stability studies 1. Slideshare. Available at: [Link]

  • Stability Studies. Selvita. Available at: [Link]

  • Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Application

Application Note: High-Resolution Chiral Separation of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol Enantiomers by HPLC

Abstract This application note presents a detailed and robust protocol for the enantioselective separation of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a critical chiral intermediate and a known impurity of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the enantioselective separation of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a critical chiral intermediate and a known impurity of Salbutamol. The pharmacological and toxicological profiles of enantiomeric drugs can differ significantly, making their separation and quantification essential for drug development, quality control, and safety assessment.[1][2] This guide provides a comprehensive High-Performance Liquid Chromatography (HPLC) method, leveraging a macrocyclic glycopeptide-based chiral stationary phase (CSP) for efficient and reliable resolution of the enantiomers. The causality behind experimental choices, from column selection to mobile phase optimization, is elucidated to provide researchers with a foundational understanding for adapting and troubleshooting the method.

Introduction: The Significance of Stereoisomeric Purity

4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol possesses a single stereocenter at the carbon atom bearing the hydroxyl group, resulting in a pair of enantiomers, (R)- and (S)-isomers. In the realm of pharmaceuticals, it is a well-established principle that enantiomers of a chiral drug can exhibit markedly different pharmacological activities and metabolic fates.[2][3] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects.[2]

The target analyte is structurally analogous to beta-2 adrenergic agonists like Salbutamol.[4][5] For this class of compounds, stereoselectivity in receptor binding and physiological response is a common phenomenon. Consequently, regulatory bodies increasingly mandate the characterization and control of the enantiomeric purity of drug substances and their impurities. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for this purpose, offering high efficiency, sensitivity, and reproducibility.[6][7][8]

This document outlines a direct chiral HPLC method, which avoids the need for derivatization, thereby simplifying sample preparation and preventing the potential for analytical errors.[3]

Chiral Recognition Mechanism: The Role of the Chiral Stationary Phase

The cornerstone of this chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including beta-blockers and related amino alcohols.[6][9][10]

For this application, a teicoplanin-based CSP is recommended. Teicoplanin is a macrocyclic glycopeptide antibiotic that possesses multiple chiral centers and various functional groups (hydroxyl, carboxyl, amide, and aromatic rings). This complex, three-dimensional structure creates a chiral environment capable of multiple simultaneous interactions with analyte enantiomers.

The separation mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[3] The stability of these complexes differs for each enantiomer due to steric and electronic factors, leading to differential retention times. The key interactions governing chiral recognition on a teicoplanin CSP include:

  • Hydrogen Bonding: The hydroxyl and amino groups of the analyte can form hydrogen bonds with the peptide backbone and sugar moieties of the teicoplanin selector.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the CSP.

  • Steric Hindrance (Inclusion): The bulky tert-butyl group and the overall spatial arrangement of the analyte's functional groups influence how well each enantiomer can fit into the chiral cavities or "baskets" of the macrocyclic structure.[11]

  • Ionic Interactions: The basic amine group of the analyte can interact with the acidic carboxyl group of the teicoplanin, especially when the mobile phase pH is controlled.

The enantiomer that forms the more stable, higher-energy complex with the CSP will be retained longer on the column.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated starting point for the chiral separation. Optimization may be required depending on the specific HPLC system and purity requirements.

Materials and Equipment
Item Specification
HPLC System Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector
Chiral Column Teicoplanin-based CSP, e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
Chemicals Racemic 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
HPLC Grade Methanol (MeOH)
HPLC Grade Acetonitrile (ACN)
Glacial Acetic Acid (AA), Analytical Grade
Triethylamine (TEA), Analytical Grade
Deionized Water (18.2 MΩ·cm)
Sample Preparation 0.45 µm Syringe Filters (e.g., PTFE or Nylon)
Chromatographic Conditions
Parameter Condition
Stationary Phase Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T, 5 µm)
Column Dimensions 250 x 4.6 mm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.02, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 276 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Causality behind Parameter Selection:

  • Mobile Phase: A polar organic mode (in this case, primarily methanol) is chosen. The small amounts of acetic acid and triethylamine act as mobile phase modifiers. They improve peak shape and resolution by minimizing undesirable ionic interactions with residual silanols on the silica support and by ensuring the analyte's basic amine is in a consistent protonation state.[12]

  • Flow Rate: 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.

  • Temperature: 25 °C provides reproducible retention times. Temperature can be adjusted (e.g., lowered to 15-20 °C) to potentially enhance resolution, as chiral recognition is often an enthalpy-driven process.

  • Detection Wavelength: 276 nm is selected based on the UV absorbance maximum of the phenolic chromophore, ensuring high sensitivity.

Standard and Sample Preparation
  • Standard Solution (Racemate): Accurately weigh approximately 10 mg of racemic 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 0.1 mg/mL (100 µg/mL).

  • Sample Solution: Prepare sample solutions at a similar concentration using the mobile phase as the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter and protect the column.

HPLC System Workflow

Caption: HPLC analysis workflow from system preparation to data processing.

System Suitability and Data Analysis

Before analyzing samples, the system's performance must be verified.

  • Injection: Inject the racemic standard solution.

  • Peak Identification: Two distinct peaks corresponding to the two enantiomers should be observed.

  • Resolution (Rs): The resolution between the two enantiomeric peaks should be ≥ 1.5 for baseline separation. It is calculated as: Rs = 2(t₂ - t₁) / (w₁ + w₂) Where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base.

  • Tailing Factor (T): The tailing factor for each peak should ideally be between 0.8 and 1.5.

  • Enantiomeric Ratio: Calculate the percentage of each enantiomer by dividing the area of the individual peak by the total area of both peaks.

Expected Results and Method Optimization

Under the proposed conditions, baseline separation of the two enantiomers is expected.

Performance Parameter Expected Value Notes
Retention Time (k') 2 < k' < 10Provides good separation without excessively long run times.
Selectivity (α) > 1.1A measure of the separation factor between the two enantiomers.
Resolution (Rs) ≥ 1.5Indicates baseline separation.
Tailing Factor (T) 0.8 - 1.5Ensures good peak symmetry for accurate integration.

Troubleshooting and Optimization:

  • Poor Resolution:

    • Decrease the column temperature.

    • Reduce the flow rate (e.g., to 0.8 mL/min).

    • Adjust the concentration of the mobile phase modifiers (AA and TEA). The ratio of these can significantly impact selectivity.[12]

  • Poor Peak Shape:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Slightly increase the concentration of AA and TEA in the mobile phase.

  • Long Retention Times:

    • Increase the column temperature.

    • Consider adding a small percentage of a stronger solvent like acetonitrile, but be aware this can sometimes reduce selectivity.[11]

Method Validation Principles

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of other components (e.g., impurities, degradation products).[12]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[12]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the chiral separation of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol enantiomers. By employing a teicoplanin-based chiral stationary phase, this HPLC method offers excellent resolution and peak shape, making it suitable for quality control, impurity profiling, and research applications. The detailed explanation of the underlying principles of chiral recognition and method parameters empowers scientists to effectively implement, optimize, and validate this critical analytical procedure.

References

  • Gogolashvili, A., et al. (2016). Separation of enantiomers of selected chiral beta-agonists with polysaccharide-based chiral stationary phases and aqueous mobile phases. International Conference and Exhibition on Advances in HPLC & Chromatography Techniques. Available at: [Link]

  • Fejos, I., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. Available at: [Link]

  • Pell, R., & Aschauer, P. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available at: [Link]

  • Dyas, A. M., & Taylor, R. B. (1992). The chiral chromatographic separation of β-adrenoceptor blocking drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Saeed, A., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9819348. Available at: [Link]

  • Matmour, R., et al. (2021). Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Algerian Journal of Biosciences. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(METHOXYMETHYL)PHENOL. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57368089. Available at: [Link]

  • Singh, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations. Available at: [Link]

  • Tyagi, S., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research. Available at: [Link]

  • Jain, P. S., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52911333. Available at: [Link]

  • Said, R. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-(2-(TERT-BUTYLAMINO)ETHYL)-2-(HYDROXYMETHYL)PHENOL. Available at: [Link]

  • Halabi, A., et al. (2004). Validation of a chiral HPLC assay for (R)-Salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press. Available at: [Link]

  • Kumar, A., et al. (2023). Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. International Journal of Science and Research Archive. Available at: [Link]

  • Kowsar banu, S., et al. (2014). A new RP-HPLC method development and validation for the simultanious estimation of salbutamol sulphate and theophyline in Pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • D'Acquarica, I., et al. (2006). Recent developments in the HPLC enantiomeric separation using chiral selectors identified by a combinatorial strategy. Journal of Separation Science. Available at: [Link]

  • Kalíková, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

Sources

Method

Application of Supercritical Fluid Chromatography (SFC) for the Rapid and Efficient Analysis of Salbutamol and Its Impurities

Abstract: This application note details a robust and rapid Supercritical Fluid Chromatography (SFC) method for the separation and quantification of Salbutamol and its specified impurities. By leveraging the unique proper...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note details a robust and rapid Supercritical Fluid Chromatography (SFC) method for the separation and quantification of Salbutamol and its specified impurities. By leveraging the unique properties of supercritical CO₂, this method offers a significant improvement over traditional High-Performance Liquid Chromatography (HPLC) techniques, reducing analysis time from over 50 minutes to under 7 minutes without compromising resolution or accuracy.[1][2][3] This guide provides a comprehensive overview of the methodology, including the scientific rationale for experimental choices, detailed protocols, and validation data, demonstrating its suitability for high-throughput quality control environments in the pharmaceutical industry.

Introduction: The Analytical Challenge of Salbutamol

Salbutamol (also known as Albuterol) is a widely used short-acting β₂ adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.[4] The manufacturing process and subsequent storage of Salbutamol can lead to the formation of several related substances and degradation products, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[4][5][6]

The European Pharmacopoeia (EP) outlines a monograph for Salbutamol, specifying limits for known impurities.[1] Traditional analytical approaches, primarily reversed-phase HPLC with ion-pairing reagents, are often time-consuming, with run times exceeding 50 minutes.[2][3] Furthermore, these methods can consume large volumes of organic solvents, posing both environmental and economic challenges.[7] This has driven the need for faster, greener, and more efficient analytical technologies.[8][9]

The SFC Advantage: A Paradigm Shift in Pharmaceutical Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to conventional liquid chromatography for pharmaceutical analysis.[8][10][11] SFC utilizes a mobile phase, typically carbon dioxide, heated and pressurized above its critical point (31.1 °C and 73.8 bar), where it exhibits unique properties of both a liquid and a gas.[12][13]

Why SFC for Salbutamol Analysis?

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster equilibration times compared to liquid mobile phases.[12][14][15] This directly translates to a dramatic reduction in analysis time. For Salbutamol and its impurities, a separation that takes nearly an hour by HPLC can be achieved in just 7 minutes with SFC.[1][2][3]

  • Orthogonal Selectivity: SFC often provides a different selectivity compared to RPLC, which is beneficial for separating structurally similar impurities that may be difficult to resolve otherwise.[10]

  • Reduced Solvent Consumption: The primary mobile phase component in SFC is recycled CO₂, significantly reducing the consumption of organic solvents like acetonitrile and methanol. This "green" aspect lowers costs and minimizes environmental impact.[7][14]

  • Enhanced Resolution: The high diffusion coefficients in supercritical fluids can lead to improved chromatographic efficiency and sharper peaks, enhancing resolution between closely eluting compounds.[7][12]

The following diagram illustrates the basic workflow of an SFC system.

SFC_Workflow cluster_system SFC Instrument CO2_Source CO₂ Source Modifier_Solvent Co-solvent/ Modifier Pump CO2_Source->Modifier_Solvent CO₂ Autosampler Autosampler Modifier_Solvent->Autosampler Mobile Phase SFC_Column SFC Column (in Oven) Autosampler->SFC_Column Sample Injection Detector Detector (e.g., VWD/MS) SFC_Column->Detector BPR Back Pressure Regulator (BPR) Waste Waste/ CO₂ Recycler BPR->Waste Detector->BPR Data_System Data Acquisition System Detector->Data_System

Caption: A simplified workflow of a Supercritical Fluid Chromatography (SFC) system.

Experimental Protocol: Achiral SFC Separation

This section provides a detailed protocol for the rapid separation of Salbutamol and its specified impurities B, D, F, G, and I. This method has been demonstrated to be robust and was part of a successful interlaboratory study, highlighting its transferability.[1][10]

Materials and Reagents
  • Salbutamol Sulfate: API grade

  • Salbutamol Impurity Standards: Impurities B, D, F, G, I (as defined by the European Pharmacopoeia)

  • Carbon Dioxide (CO₂): SFC grade or equivalent

  • Methanol: HPLC or LC-MS grade

  • Ammonium Hydroxide: Reagent grade

  • Diluent: Methanol

Instrumentation
  • SFC System: An Agilent 1260 Infinity II SFC System or equivalent, comprising:

    • SFC Control Module

    • Binary Pump

    • Autosampler

    • Column Thermostat

    • Back Pressure Regulator (BPR)

  • Detector: Variable Wavelength Detector (VWD)

Standard and Sample Preparation
  • Standard Stock Solutions (Individual): Prepare individual stock solutions of Salbutamol and each impurity in Methanol at a concentration of approximately 1 mg/mL.

  • Standard Working Solution (Mixture): Prepare a mixed standard solution containing Salbutamol and all specified impurities at appropriate concentrations for method development and validation. For impurity quantification, a typical concentration might be around 6 µg/mL for each impurity.[1]

  • Sample Solution: Accurately weigh and dissolve the Salbutamol Sulfate API in Methanol to achieve a final concentration suitable for the detection of impurities at the desired level (e.g., 0.2-0.4%).

Chromatographic Conditions

The following table summarizes the optimized SFC method parameters for the analysis.

ParameterValueCausality and Justification
Column Diol Stationary Phase (e.g., 150 x 3.0 mm, 2.7 µm)Diol phases provide good selectivity for polar compounds like Salbutamol and its impurities in SFC mode, offering a balance of polar interactions necessary for retention and separation.
Mobile Phase A Supercritical CO₂The primary mobile phase, its solvating power is tuned by pressure, temperature, and the co-solvent.
Mobile Phase B (Modifier) Methanol with 20 mM Ammonium HydroxideMethanol is a common polar modifier used to increase the elution strength of the mobile phase for polar analytes.[7][16] Ammonium hydroxide acts as an additive to improve peak shape and reduce tailing for basic compounds like Salbutamol.
Gradient Elution 5% to 30% B over 5 minutesA gradient is essential to elute all impurities with good peak shape in a short time. The gradient starts with low modifier content to retain early eluting compounds and ramps up to elute the more retained Salbutamol peak.
Flow Rate 2.0 mL/minThe low viscosity of the mobile phase allows for high flow rates, drastically reducing the analysis time without generating excessive backpressure.[12]
Column Temperature 40 °CElevating the temperature helps to ensure the CO₂ remains in its supercritical state and can improve peak efficiency and reduce viscosity.
Back Pressure 150 barMaintaining a high back pressure is critical to keep the CO₂ in a supercritical state throughout the system, ensuring consistent solvating strength and reproducibility.
Detection Wavelength 277 nmThis wavelength provides good absorbance for Salbutamol and its related impurities, allowing for sensitive detection.[17]
Injection Volume 1-5 µLKept small to prevent peak distortion and column overload.
Method Validation Insights

A full method validation should be performed according to ICH Q2(R1) guidelines.[11][18] Key validation parameters include:

  • Specificity: Demonstrated by the baseline separation of all impurities from the main Salbutamol peak and from each other.

  • Linearity: Calibration curves for impurities should exhibit excellent linearity (R² > 0.999) over the desired concentration range (e.g., 4 to 8 µg/mL).[1]

  • Precision: Relative Standard Deviations (RSDs) for retention times should be typically below 0.1%, and peak area RSDs should be below 2%.[1][19]

  • Accuracy: Determined by recovery studies, with results typically expected within 98-102%.

  • Limit of Detection (LOD) and Quantification (LOQ): The method should be sensitive enough to detect and quantify impurities at levels required by pharmacopeial monographs, with LODs often estimated around 0.5 µg/mL.[2][3]

Results and Discussion

The developed SFC method successfully separates Salbutamol from its five specified impurities (B, D, F, G, and I) in under 7 minutes.[1] This represents a greater than seven-fold reduction in analysis time compared to the 50-minute EP HPLC method.[2][3]

Chromatographic Performance

The chromatogram below shows a representative separation of Salbutamol and its impurities.

(Image of a representative SFC chromatogram would be placed here in a full application note, showing sharp, well-resolved peaks for all analytes within a 7-minute timeframe.)

The elution order and typical retention times are summarized in the table below.

CompoundTypical Retention Time (min)Resolution (Rs) vs. Next Peak
Impurity D~2.7> 2.0
Impurity G~3.4> 2.0
Impurity B~3.8> 1.8
Impurity I~4.3> 2.0
Impurity F~5.0> 2.5
Salbutamol~6.5-

Data is representative and based on published results.[1]

The excellent resolution between all peaks ensures accurate integration and quantification, even for trace-level impurities. The method's precision is highlighted by low RSDs for retention time (<0.03%) and peak area (<2%), demonstrating its robustness and suitability for routine quality control.[1]

Impurity Structures

The relationship between the parent drug and its impurities is crucial for understanding the degradation pathways and ensuring analytical control.

Salbutamol_Impurities cluster_impurities Process & Degradation Impurities Salbutamol Salbutamol (API) C₁₃H₂₁NO₃ Impurity_B Impurity B Salbutamol Dimer Salbutamol->Impurity_B Separated via SFC Impurity_D Impurity D Ketone Analogue Salbutamol->Impurity_D Separated via SFC Impurity_F Impurity F Aldehyde Precursor Salbutamol->Impurity_F Separated via SFC Impurity_G Impurity G Ester Impurity Salbutamol->Impurity_G Separated via SFC Impurity_I Impurity I Structural Isomer Salbutamol->Impurity_I Separated via SFC

Caption: Relationship between Salbutamol and its key process/degradation impurities.

Conclusion

This application note demonstrates the successful implementation of Supercritical Fluid Chromatography for the analysis of Salbutamol and its related impurities. The SFC method provides a superior alternative to traditional HPLC, offering a dramatic reduction in analysis time, decreased solvent consumption, and excellent chromatographic performance. The method is fast, robust, and highly reproducible, making it an ideal solution for pharmaceutical quality control laboratories looking to improve efficiency, reduce costs, and adopt greener analytical technologies. The validation data confirms that the method is accurate and precise for the quantification of impurities at pharmacopoeially relevant levels.[1][2][3]

References

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Application Note. [Link]

  • Shimadzu. (n.d.). Analytical Advantages of SFC. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie. [Link]

  • PubMed. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska Slov Farm. [Link]

  • LCGC International. (n.d.). Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control. [Link]

  • Springer Nature Experiments. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. [Link]

  • ResearchGate. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. [Link]

  • Drug Discovery and Development. (2024). SFC-MS: advancements and applications in pharmaceutical quality control. [Link]

  • Chemistry LibreTexts. (2022). 3.4: Supercritical Fluid Chromatography. [Link]

  • ALWSCI. (2023). Should I Use SFC Or HPLC For My Analysis?. [Link]

  • Chromatography Today. (2013). How Good is SFC for Polar Analytes?. [Link]

  • Teledyne ISCO. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • ResearchGate. (n.d.). Validation of Supercritical Fluid Chromatography Methods. [Link]

  • ResearchGate. (2017). Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. [Link]

  • PubMed. (2017). Quantitative determination of salbutamol sulfate impurities using achiral supercritical fluid chromatography. [Link]

  • ResearchGate. (2017). Optimization and validation of a fast SFC method for the quantitative determination of vitamin D3 and its related impurities. [Link]

  • ResearchGate. (2019). METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. [Link]

  • LCGC International. (2024). Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. [Link]

  • ResearchGate. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Analysis on Supercritical Fluid Chromatography in Pharmaceuticals. [Link]

  • CORE. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. [Link]

  • National Institutes of Health (NIH). (n.d.). Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. [Link]

  • Preprints.org. (n.d.). Application of chromatography in pharmaceutical analysis: New methodologies for drug formulations stability testing. [Link]

  • News-Medical.Net. (n.d.). Pharmaceutical Applications of Supercritical Fluid Chromatography. [Link]

  • LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • YouTube. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. [Link]

  • Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

Sources

Application

preparation of stock solutions of Salbutamol impurity C for analytical assays

An Application Note from the Office of the Senior Application Scientist Topic: Preparation of High-Purity Stock Solutions of Salbutamol Impurity C for Analytical Assays Audience: Researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Topic: Preparation of High-Purity Stock Solutions of Salbutamol Impurity C for Analytical Assays

Audience: Researchers, scientists, and drug development professionals in analytical chemistry, quality control, and pharmaceutical formulation.

Abstract and Scope

The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. Salbutamol (also known as Albuterol), a widely used bronchodilator, has several specified impurities that must be monitored. This application note provides a detailed, field-proven protocol for the preparation of accurate and stable stock solutions of Salbutamol Impurity C. The methodologies herein are grounded in pharmacopeial standards and best practices in analytical chemistry to ensure the resulting solutions are suitable for use as calibration standards or controls in sensitive assays such as HPLC, UPLC, and LC-MS. We will move beyond a simple list of steps to explain the causality behind critical choices in solvent, glassware, and handling, thereby creating a self-validating protocol.

Analyte Profile: Salbutamol Impurity C

A comprehensive understanding of the analyte's physicochemical properties is paramount for developing a robust preparation protocol. Salbutamol Impurity C is a known related substance of Salbutamol.[1]

PropertyDetails
IUPAC Name (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol[2][3][4]
Common Synonyms Albuterol USP Related Compound A, Salbutamol BP Impurity C, 3-Dehydroxy Salbutamol[2][5][6][7]
Molecular Formula C₁₃H₂₁NO₂[5]
Molecular Weight 223.31 g/mol [5][6]
Typical Appearance Off-white to white solid/crystalline powder[7][8]
Reported Solubility Soluble in Methanol (MeOH), Acetonitrile (ACN), and a 1:1 mixture of Methanol:Water.[4][7]
Recommended Storage Long-term storage of the solid material is recommended at 2-8°C or -20°C.[4][7][9]

Core Principles for Ensuring Accuracy

The quality of a reference standard solution is only as reliable as the technique used to prepare it. The final concentration is a function of three critical pillars: the purity of the starting material, the precision of the mass measurement, and the accuracy of the final volume.

The Purity of the Reference Standard

Always use a well-characterized, high-purity reference standard from a reputable supplier. The Certificate of Analysis (CoA) is a critical document that provides the purity value (e.g., 98.7%), which must be used to calculate the true concentration of the final solution.[6][7]

The Primacy of Accurate Weighing

Mass determination is often the largest source of potential error. Adherence to best practices for using an analytical balance is non-negotiable.[10]

  • Environment: The balance must be on a stable, vibration-free surface (e.g., a marble table) away from drafts, direct sunlight, and significant temperature fluctuations.[11][12]

  • Calibration: Use a calibrated balance and verify its performance with certified weights daily or before use.[13]

  • Handling: Never handle weighing vessels or reference standards with bare hands. Oils from fingerprints can alter mass.[11][12][14] Use powder-free gloves and anti-static tweezers.

  • Static Control: Static electricity can interfere with weighing. Use of an anti-static device (ionizer) is recommended, especially in low-humidity environments.[11]

  • Technique: Weigh the compound into an appropriate vessel (e.g., glass or anti-static weigh boat). Ensure the sample is at ambient temperature and always close the draft shield doors before recording the measurement.[11][14]

The Imperative of Volumetric Accuracy

To prepare a solution with a precisely known concentration, use Grade A volumetric flasks.[15][16] Ensure the flask is clean and dry or rinsed with the solvent to be used. The final dilution should be performed carefully, bringing the meniscus of the liquid exactly to the calibration mark at a controlled temperature (typically 20°C or 25°C).

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and a subsequent working standard solution.

Protocol 1: Preparation of a 1000 µg/mL Primary Stock Solution

Rationale for Solvent Choice: Methanol is selected as the primary solvent. This choice is supported by its documented solubility for Impurity C and, critically, its use as a diluent for Albuterol and its impurities in official pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP).[4][7][17][18] Using an HPLC-grade solvent minimizes the risk of introducing extraneous peaks into the analytical chromatogram.

Materials:

  • Salbutamol Impurity C reference standard (with CoA)

  • HPLC-grade Methanol

  • Calibrated analytical balance

  • 10.00 mL Class A volumetric flask

  • Spatula and anti-static tweezers

  • Glass beaker or weighing funnel

  • Ultrasonic bath

Procedure:

  • Calculate Required Mass: To prepare 10.00 mL of a 1000 µg/mL (1 mg/mL) solution, the target mass is 10.0 mg. Adjust this target mass based on the purity value from the CoA.

    • Corrected Mass = (Target Mass / Purity)

    • Example: For a purity of 98.7%, Corrected Mass = (10.0 mg / 0.987) = 10.13 mg.

  • Weigh the Compound: On a calibrated analytical balance, accurately weigh the calculated mass (e.g., 10.13 mg) of the Salbutamol Impurity C reference standard into a suitable weighing vessel. Record the exact mass to the highest precision of the balance (e.g., 10.15 mg).

  • Quantitative Transfer: Carefully transfer the weighed powder into the 10.00 mL volumetric flask. This can be done using a powder funnel. To ensure no material is lost (a process known as quantitative transfer), rinse the weighing vessel multiple times with small volumes of HPLC-grade Methanol, transferring each rinse into the volumetric flask.[15][19]

  • Initial Dissolution: Add approximately 7-8 mL of Methanol to the flask. Cap the flask and swirl gently to dissolve the majority of the powder.

  • Ensure Complete Dissolution: Place the flask in an ultrasonic bath for 5-10 minutes. This step is crucial to break up any small agglomerates and ensure all of the reference standard is fully dissolved. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Dilute to Volume: Allow the solution to return to room temperature. Once equilibrated, carefully add Methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[19]

  • Label and Store: Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration (corrected for purity), solvent, preparation date, and preparer's initials. Store the solution protected from light at 2-8°C.[20][21]

Protocol 2: Preparation of a 10 µg/mL Working Standard Solution

Working standards are typically prepared by diluting the primary stock solution. This process minimizes waste of the expensive reference material.[22]

Materials:

  • 1000 µg/mL Primary Stock Solution of Salbutamol Impurity C

  • Diluent (e.g., Methanol, or a mobile phase simulant like 50:50 Methanol:Water)

  • 10.00 mL Class A volumetric flask

  • Calibrated micropipettes (e.g., 100 µL or 1000 µL)

Procedure:

  • Calculate Dilution: To prepare 10.00 mL of a 10 µg/mL solution from a 1000 µg/mL stock, a 1:100 dilution is required. This can be achieved by transferring 100 µL (0.100 mL) of the stock solution into a 10.00 mL volumetric flask.

    • V₁ = (C₂ × V₂) / C₁ = (10 µg/mL × 10.00 mL) / 1000 µg/mL = 0.100 mL

  • Transfer Stock Solution: Using a calibrated pipette, accurately transfer 100 µL of the primary stock solution into the 10.00 mL volumetric flask.

  • Dilute to Volume: Add the chosen diluent to the flask to approximately 90% of the final volume. Swirl, then carefully add diluent dropwise to the calibration mark.

  • Homogenize and Store: Cap the flask and invert 15-20 times. This working solution should ideally be prepared fresh daily. If storage is necessary, it should be for a validated period under the same conditions as the stock solution.

Solution Verification, Storage, and Stability

Verification: The accuracy of a newly prepared stock solution should be verified. A common method is to analyze the new stock solution via HPLC and compare the peak area response to a previously prepared, in-date reference solution. The responses should agree within a pre-defined tolerance (e.g., ± 5%).

Storage and Stability:

  • Storage: Store stock solutions in amber vials at refrigerated temperatures (2-8°C) to minimize solvent evaporation and slow potential degradation.

  • Stability: While Salbutamol itself shows maximum stability in acidic aqueous solutions (pH 3-4), the stability of Impurity C in pure methanol should be formally established.[23] A stability study should be performed by analyzing the solution at set time points (e.g., 1, 7, 14, 30 days) and comparing the results to the initial analysis.[24] Avoid repeated freeze-thaw cycles, which can degrade sensitive compounds; consider aliquoting the primary stock solution into single-use vials.[19]

Visualized Workflows and Concepts

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Phase 1: Preparation cluster_qc Phase 2: QC & Storage cluster_use Phase 3: Application calc 1. Calculate Mass (Correct for Purity) weigh 2. Accurately Weigh Reference Standard calc->weigh transfer 3. Quantitative Transfer to Volumetric Flask weigh->transfer dissolve 4. Add Solvent & Sonicate to Dissolve Completely transfer->dissolve dilute 5. Dilute to Final Volume & Homogenize dissolve->dilute label_sol 6. Label & Document dilute->label_sol verify 7. Verify Concentration (vs. previous batch) label_sol->verify store 8. Store Appropriately (2-8°C, Protected from Light) verify->store prep_work 9. Prepare Working Standards (via Dilution) store->prep_work analyze 10. Use in Analytical Assay (e.g., HPLC) prep_work->analyze

Caption: Workflow for preparing analytical stock solutions.

Diagram 2: The Four Pillars of Solution Accuracy

G cluster_material Material Purity cluster_mass Mass Measurement cluster_volume Volumetric Accuracy cluster_solvation Complete Solvation center Accurate Stock Solution purity Certified Reference Material (CRM) purity->center coa Certificate of Analysis (Purity Correction) balance Calibrated Analytical Balance balance->center technique Proper Weighing Technique glassware Class A Volumetric Glassware glassware->center meniscus Correct Meniscus Reading solvent High-Purity Solvent solvent->center dissolution Full Dissolution (Sonication)

Caption: Key factors ensuring stock solution accuracy.

References

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances.
  • Lab Manager. (2025). Analytical Balances and Proper Weighing Practices.
  • Scales Plus. (2021). 7 Best Practices When Using an Analytical Balance.
  • Shree Shree Weighing Solutions. (2025). Best Practices to Maintain Accuracy in Analytical Weighing.
  • Hakes, L.B., Corby, T.C., & Meakin, B.J. (n.d.). The Stability of Salbutamol Solution.
  • Foinard, A., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. International Journal of Pharmaceutical Compounding, 23(5), 434-437. [Link]

  • Unknown Author. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • SynZeal. (n.d.). Salbutamol EP Impurity C | 18910-68-4.
  • Veeprho. (n.d.). Salbutamol EP Impurity C | CAS 18910-68-4.
  • Wang, Y., et al. (2018). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 66(9), 862-867. [Link]

  • Foinard, A., et al. (2019). Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics. DIAL@UCLouvain.
  • Meakin, B.J. (n.d.). Aspects of the stability of salbutamol sulphate in aqueous solution.
  • Cleanchem. (n.d.). Salbutamol EP Impurity C | CAS No: 18910-68-4.
  • SynThink Research Chemicals. (n.d.). Salbutamol EP Impurity C | 18910-68-4.
  • Axios Research. (n.d.). Salbutamol EP Impurity C - CAS - 18910-68-4.
  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
  • Allmpus. (n.d.). SALBUTAMOL EP IMPURITY C.
  • KMA. (2025). COA - Salbutamol EP Impurity C.
  • Biosynth. (n.d.). Salbutamol EP impurity C | 18910-68-4 | FS168555.
  • European Pharmacopoeia. (n.d.). SALBUTAMOL SULFATE Salbutamoli sulfas.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • U.S. Pharmacopeia. (n.d.). USP Monographs: Albuterol. USP29–NF24, p. 63.
  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?.
  • Sigma-Aldrich. (n.d.). Albuterol Related Compound B USP Reference Standard.
  • Scribd. (n.d.). USP-NF Albuterol Specifications.
  • BenchChem. (2025). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • European Bioanalysis Forum. (n.d.). Stock and working solutions stability.
  • Sigma-Aldrich. (n.d.). Salbutamol for peak identification EP Reference Standard.
  • Sigma-Aldrich. (n.d.). Salbutamol sulfate British Pharmacopoeia (BP) Reference Standard.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing of Salbutamol Impurity C in Reverse-Phase HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with Salbutamol Impurity C during reverse-phase HPL...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with Salbutamol Impurity C during reverse-phase HPLC analysis. As a basic compound, Salbutamol Impurity C is prone to asymmetrical peak shapes, which can compromise the accuracy and reliability of your quantitative results. This document provides a structured, in-depth troubleshooting framework, moving from common chemical causes to potential hardware issues, to help you systematically diagnose and resolve the problem.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational concepts of peak tailing as it relates to basic analytes like Salbutamol Impurity C.

Q1: What is peak tailing and why is it a significant problem in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape.[2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Peak tailing is not just an aesthetic issue; it signifies underlying problems in the chromatographic system that can severely impact data quality by causing inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks, such as the main Salbutamol peak and its impurities.[3]

Q2: What is the most common cause of peak tailing for a basic compound like Salbutamol Impurity C?

A2: The primary cause of peak tailing for basic compounds in reverse-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[4] Salbutamol and its impurities are basic molecules containing amine functional groups.[5] In the acidic to neutral mobile phases typically used in RP-HPLC, these amine groups become protonated, carrying a positive charge. The stationary phase, commonly made of silica, has residual, unreacted silanol groups (Si-OH) on its surface. At a mobile phase pH above approximately 3, these silanol groups can become deprotonated (SiO-), carrying a negative charge.[3][6] The strong ionic attraction between the positively charged basic analyte and these negatively charged silanol sites creates a secondary retention mechanism, leading to significant peak tailing.[1][7]

Q3: Can my HPLC system hardware contribute to peak tailing?

A3: Yes, while chemical interactions are a frequent cause for specific peaks, hardware issues can also lead to peak tailing. These problems typically affect all peaks in the chromatogram, not just a single analyte.[8] Common hardware-related causes include:

  • Extra-Column Volume: Excessive volume from long or wide-bore connection tubing between the injector, column, and detector can cause band broadening and tailing.[3][9]

  • Improper Connections: Poorly made fittings, such as a gap between the tubing and the column end-fitting, can create dead volume where the sample can diffuse, causing distorted peaks.[10]

  • Column Issues: A partially blocked inlet frit on the column or a void that has formed at the head of the column bed can disrupt the sample flow path, leading to peak distortion for all analytes.[8][11]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic, step-by-step approach to resolving peak tailing for Salbutamol Impurity C. The workflow is designed to address the most probable causes first, starting with mobile phase optimization before proceeding to column and hardware checks.

Troubleshooting Workflow Overview

The following diagram outlines the logical progression for diagnosing and solving the peak tailing issue. Start with mobile phase adjustments, as they are often the most effective and easiest to implement.

G start Peak Tailing Observed for Salbutamol Impurity C check_all_peaks Are all peaks tailing? start->check_all_peaks check_all_peaks->p1 check_all_peaks->p2 mp_path No, only basic analytes tail ph_adjust Step 1: Adjust Mobile Phase pH (Target pH 2.5 - 3.0) mp_path->ph_adjust check_shape1 Peak shape improved? ph_adjust->check_shape1 buffer_adjust Step 2: Increase Buffer Conc. (e.g., 20-50 mM) check_shape1->buffer_adjust No/Partially end_node Problem Resolved check_shape1->end_node Yes check_shape2 Peak shape improved? buffer_adjust->check_shape2 add_competing_base Step 3: Add Competing Base (e.g., 0.05-0.1% TEA) check_shape2->add_competing_base No/Partially check_shape2->end_node Yes check_shape3 Peak shape improved? add_competing_base->check_shape3 column_eval Step 4 / Step C: Evaluate/Replace Column check_shape3->column_eval No check_shape3->end_node Yes hw_path Yes, all peaks tail check_fittings Step A: Check Fittings & Reduce Tubing Length/ID hw_path->check_fittings check_shape_hw1 Peak shape improved? check_fittings->check_shape_hw1 backflush_column Step B: Backflush Column (if allowed by manufacturer) check_shape_hw1->backflush_column No check_shape_hw1->end_node Yes check_shape_hw2 Peak shape improved? backflush_column->check_shape_hw2 check_shape_hw2->column_eval No check_shape_hw2->end_node Yes column_eval->end_node p1->mp_path p2->hw_path

Caption: A logical workflow for troubleshooting peak tailing.

Guide 1: Systematic Mobile Phase Optimization

This is the most critical area for resolving issues with basic compounds. The goal is to create an environment that minimizes the secondary ionic interactions with the silica stationary phase.

Caption: Silanol interaction causing peak tailing.

Step 1: Mobile Phase pH Adjustment (Low pH Approach)

  • Causality & Rationale: This is the most effective first step. By lowering the mobile phase pH to a value between 2.5 and 3.0, the vast majority of surface silanol groups will be protonated (Si-OH).[9][12] This neutralizes their negative charge, thereby eliminating the strong ionic interaction with the positively charged Salbutamol Impurity C. A good rule of thumb is to adjust the pH to be at least 2 units away from the analyte's pKa.[13][14]

  • Experimental Protocol:

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidifier such as 0.1% v/v formic acid, 0.1% v/v trifluoroacetic acid (TFA), or a phosphate buffer (e.g., 20 mM potassium phosphate).[2][12]

    • Carefully measure and adjust the pH of this aqueous solution to a target of 2.7.

    • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) as per your method. Crucially, always measure and adjust pH before adding the organic solvent. [15]

    • Equilibrate the column with at least 10-15 column volumes of the new mobile phase.

    • Inject your standard and assess the peak shape. You should observe a significant reduction in tailing.

Step 2: Buffer Concentration and Type

  • Causality & Rationale: If lowering the pH helps but doesn't completely solve the problem, increasing the buffer concentration can provide further improvement. A higher buffer concentration (e.g., 20-50 mM) can more effectively maintain the low pH environment at the silica surface and may also help to mask some of the residual silanol activity.[8][16]

  • Experimental Protocol:

    • Prepare a mobile phase with an increased buffer salt concentration (e.g., increase from 10 mM to 25 mM phosphate buffer).

    • Ensure the pH is readjusted to your target (e.g., 2.7) after changing the concentration.

    • Verify buffer solubility in the final mobile phase mixture, especially when using high percentages of acetonitrile, as phosphate buffers can precipitate.[2][12]

    • Equilibrate the column and inject the sample to evaluate peak shape.

Step 3: Using Mobile Phase Additives (Competing Bases)

  • Causality & Rationale: This technique involves adding a small amount of a basic compound, known as a competing base or silanol suppressor, to the mobile phase. Triethylamine (TEA) is a common choice.[12] The competing base, being small and basic, will preferentially interact with and "mask" the active silanol sites on the stationary phase, effectively preventing Salbutamol Impurity C from engaging in secondary interactions.[2]

  • Experimental Protocol:

    • Add a low concentration of TEA to the aqueous portion of your mobile phase (e.g., 0.05% to 0.1% v/v, which corresponds to roughly 5-10 mM).

    • After adding the TEA, re-adjust the mobile phase pH to your desired setpoint (e.g., 2.7) using your chosen acid (e.g., phosphoric acid).

    • Equilibrate the column thoroughly, as it may take longer for the TEA to fully coat the active sites.

    • Inject the sample. This approach is often very effective at producing sharp, symmetrical peaks for basic compounds. Note: Be aware that additives like TEA can shorten column lifetime and may need to be dedicated to a specific column.[12]

Parameter Initial Condition (Example) Optimized Condition Expected Outcome on Peak Shape
Mobile Phase pH 5.52.7 (using 0.1% Formic Acid)Significant reduction in tailing. Asymmetry factor closer to 1.0.
Buffer Concentration 10 mM Phosphate25 mM PhosphateFurther improvement in symmetry; more robust separation.
Additive None0.1% Triethylamine (TEA)Sharp, highly symmetrical peaks. Often resolves severe tailing.
Guide 2: Column and Hardware Evaluation

If extensive mobile phase optimization fails to resolve the peak tailing, or if you observe that all peaks in your chromatogram are tailing, the issue may lie with the column itself or the system hardware.

Step 1: Evaluate and Select the Right Column

  • Causality & Rationale: Not all C18 columns are the same. Older "Type A" silica columns have higher metal content and more active silanol groups, which are notorious for causing peak tailing with basic compounds.[1][17] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are essential for good peak shape. End-capping is a chemical process that covers most of the residual silanols, making them inert.[4]

  • Protocol:

    • Verify Column Type: Check your column's specifications. Ensure it is a modern, high-purity, end-capped column suitable for analyzing basic compounds. Many manufacturers offer columns specifically marketed for improved peak shape with bases.

    • Check for Contamination/Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded, exposing more silanol sites. Try flushing the column with a strong solvent (e.g., 100% acetonitrile, then 100% isopropanol).

    • Replace the Column: If the column is old or you suspect it has failed, the most definitive test is to replace it with a new, identical column. If the peak shape is restored, the old column was the source of the problem.

Step 2: Inspect the HPLC System for Physical Issues

  • Causality & Rationale: If all peaks are tailing, the problem is likely physical rather than chemical. A partially blocked column frit can distort the flow path, and excessive extra-column volume can cause band broadening.[8][9]

  • Protocol:

    • Check for Blockage: A steadily increasing backpressure is a key indicator of a blocked frit. If the manufacturer allows, you can try reversing the column and flushing it to waste at a low flow rate to dislodge particulates from the inlet frit.[8]

    • Minimize Extra-Column Volume: Inspect all tubing. Ensure you are using narrow internal diameter tubing (e.g., 0.125 mm or 0.005") and that the lengths are as short as possible.

    • Remake Fittings: Disconnect and remake all fittings between the injector and the detector, ensuring the tubing is fully bottomed-out in the port before tightening. This eliminates potential voids that cause peak distortion.[10]

References
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from a university source. [Link]

  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Boag, M. (n.d.). Peak Tailing in HPLC. Phenomenex. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie. [Link]

  • Tyagi, S., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Welch Materials. (n.d.). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]

  • YouTube. (2022, December 21). HPLC PEAK TAILING | 5 MOST COMMON CAUSES. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Agilent Technologies. (n.d.). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. [Link]

  • ResearchGate. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. proLékaře.cz. [Link]

  • Adarsh, V. K. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. [Link]

  • Axios Research. (n.d.). Salbutamol EP Impurity C - CAS - 18910-68-4. [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity C | CAS 18910-68-4. [Link]

  • SynZeal. (n.d.). Salbutamol EP Impurity C | 18910-68-4. [Link]

  • SciSpace. (n.d.). A new reverse phase hplc method with fluorescent detection for the determination of salbutamol sulfate in human plasma. [Link]

  • ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?[Link]

  • proLékaře.cz. (n.d.). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following l. [Link]

  • Scholars Middle East Publishers. (n.d.). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. [Link]

Sources

Optimization

improving the resolution between Salbutamol and impurity C in chromatography

Improving the Resolution Between Salbutamol and Impurity C Welcome to the technical support center for resolving a common challenge in pharmaceutical analysis: achieving adequate chromatographic resolution between the ac...

Author: BenchChem Technical Support Team. Date: January 2026

Improving the Resolution Between Salbutamol and Impurity C

Welcome to the technical support center for resolving a common challenge in pharmaceutical analysis: achieving adequate chromatographic resolution between the active pharmaceutical ingredient (API) Salbutamol and its closely related substance, Impurity C. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we provide not just steps, but the underlying scientific rationale to empower you to make informed decisions during your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: My resolution between Salbutamol and Impurity C is below the required limit (e.g., <1.5). What is the most common cause?

Poor resolution between Salbutamol and Impurity C is frequently a mobile phase issue, specifically related to pH. Salbutamol is a basic compound, and its retention and selectivity are highly dependent on the ionization state of the molecule, which is controlled by the mobile phase pH.[1]

Underlying Expertise: Salbutamol has a pKa value around 9.3. Impurity C, also known as 3-Dehydroxy Salbutamol, has a similar structure.[2][3][4] When the mobile phase pH is not adequately controlled or is too close to the pKa of the analytes, you can experience peak shape issues and poor resolution. A buffered mobile phase is crucial for consistent results.[1]

Q2: What is a good starting point for mobile phase pH adjustment to improve resolution?

A strategic approach is to adjust the mobile phase pH to be at least 2 units away from the pKa of Salbutamol. For basic compounds like Salbutamol, moving to a lower pH (e.g., pH 3-4) will ensure the analytes are fully protonated and exhibit more consistent retention behavior on a reversed-phase column.

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Mobile Phase A (Aqueous Buffer):

    • Prepare a buffer solution, for instance, 20 mM potassium dihydrogen phosphate.

    • Adjust the pH to 3.5 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Preparation of Mobile Phase B (Organic Modifier):

    • Use HPLC-grade acetonitrile or methanol.

  • Initial Gradient/Isocratic Conditions:

    • Begin with a mobile phase composition of 95% Mobile Phase A and 5% Mobile Phase B.

    • Equilibrate the column for at least 15-20 minutes with the initial mobile phase composition.

  • Injection and Analysis:

    • Inject your sample and observe the retention times and resolution.

  • Systematic Adjustment:

    • If resolution is still insufficient, incrementally decrease the pH by 0.2 units and re-evaluate the separation.

Data Presentation: Impact of Mobile Phase pH on Resolution

Mobile Phase pHRetention Time Salbutamol (min)Retention Time Impurity C (min)Resolution (Rs)
5.53.23.40.8
4.54.14.51.2
3.55.86.52.1

Note: The above data is illustrative. Actual retention times will vary based on the specific column and other chromatographic conditions.

Troubleshooting Guide

Problem: Co-elution or Poor Resolution of Salbutamol and Impurity C

If adjusting the mobile phase pH alone does not provide the desired resolution, a systematic approach to troubleshooting is necessary. The following guide provides a logical workflow to identify and resolve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_mp Mobile Phase Checks cluster_col Column Chemistry cluster_inst Instrument Parameters start Poor Resolution (Rs < 1.5) mobile_phase Mobile Phase Optimization start->mobile_phase Start Here column_chem Column Chemistry Evaluation mobile_phase->column_chem If resolution is still poor mp1 Adjust pH (2.5-4.0) instrument_params Instrument Parameter Adjustment column_chem->instrument_params If resolution is still poor col1 Use a Different C18 Column (different end-capping) resolution_ok Resolution Achieved (Rs >= 1.5) instrument_params->resolution_ok If resolution improves inst1 Decrease Flow Rate mp2 Change Organic Modifier (Acetonitrile vs. Methanol) mp1->mp2 mp3 Incorporate Ion-Pair Reagent (e.g., Sodium Heptanesulfonate) mp2->mp3 col2 Try a Polar-Embedded Phase Column col1->col2 col3 Consider a Phenyl-Hexyl Column col2->col3 inst2 Lower Column Temperature inst1->inst2

Caption: Troubleshooting workflow for improving resolution.

In-Depth Troubleshooting Steps

1. Mobile Phase Optimization

  • Change Organic Modifier: The choice between acetonitrile and methanol can alter the selectivity of the separation. Methanol is more likely to engage in hydrogen bonding interactions with the analytes, which can sometimes improve the resolution of polar compounds.

  • Incorporate an Ion-Pair Reagent: For challenging separations of basic compounds, an ion-pairing reagent like sodium heptanesulfonate can be added to the mobile phase.[1] This reagent forms a neutral ion-pair with the protonated Salbutamol and Impurity C, improving their retention and potentially enhancing resolution on a C18 column.

2. Column Chemistry Evaluation

  • Different C18 Columns: Not all C18 columns are the same. Differences in silica purity, surface area, and end-capping can lead to significant variations in selectivity. Trying a C18 column from a different manufacturer or one with a different end-capping can be beneficial.

  • Polar-Embedded Phase Columns: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate). This feature makes them more compatible with highly aqueous mobile phases and can offer different selectivity for polar and basic compounds like Salbutamol.[5]

  • Phenyl-Hexyl Columns: The phenyl stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic ring of Salbutamol and its impurity.

3. Instrument Parameter Adjustment

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.[6]

  • Temperature: Decreasing the column temperature can increase retention and may improve resolution.[6] However, be mindful that lower temperatures can also increase mobile phase viscosity and system backpressure. A stable column temperature is crucial for reproducible results.[7]

Advanced Topic: Understanding Tailing Peaks for Salbutamol

Q3: I am observing significant peak tailing for Salbutamol, which is affecting my resolution. What causes this and how can I fix it?

Peak tailing for basic compounds like Salbutamol is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[1] These acidic silanols can strongly interact with the basic analyte, leading to a distorted peak shape.

Mitigation Strategies:

  • Use of a Silanol Suppressor: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape.[1]

  • Lower pH: Operating at a low pH (e.g., below 4) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.

  • Modern, High-Purity Silica Columns: Newer generation HPLC columns are made with higher purity silica and have more effective end-capping, which reduces the number of accessible silanol groups.

Logical Relationship of Tailing and Resolution

Tailing_Resolution_Relationship tailing Peak Tailing broadening Increased Peak Width tailing->broadening leads to resolution Decreased Resolution broadening->resolution results in

Caption: Relationship between peak tailing and resolution.

By systematically addressing these parameters, you can effectively troubleshoot and optimize your chromatographic method to achieve the necessary resolution between Salbutamol and Impurity C, ensuring accurate and reliable analytical results.

References

  • Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • SynZeal. (n.d.). Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Salbutamol EP Impurity C | 18910-68-4. Retrieved from [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity C | CAS 18910-68-4. Retrieved from [Link]

  • LCGC International. (2011, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Gholizadeh-Hashjin, A. (2022). Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay. Analytical Science & Technology, 35(5), 189-196.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Salbutamol Sulphate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in the LC-MS Analysis of α,3-dihydroxyalbuterol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of α,3-dihydroxyalbuterol. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of α,3-dihydroxyalbuterol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve complex analytical issues. This guide is structured in a practical question-and-answer format to directly address the common problems you may face in the laboratory.

Frequently Asked Questions (FAQs): The Fundamentals of Matrix Effects
Q1: What exactly are "matrix effects" in LC-MS analysis, and why are they a problem?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as α,3-dihydroxyalbuterol, by the presence of co-eluting, often undetected, components from the sample matrix (e.g., plasma, urine, or tissue homogenate).[1][2] This interference occurs within the mass spectrometer's ion source and can lead to two phenomena:

  • Ion Suppression: A decrease in the analyte's signal intensity. This is the more common effect.

  • Ion Enhancement: An increase in the analyte's signal intensity.

These effects are a significant problem because they can severely compromise the accuracy, precision, and reproducibility of your quantitative results.[3][4] If the matrix effect varies between your calibration standards and your unknown samples, or even between different unknown samples, your calculated concentrations will be erroneous.

Q2: What are the most common causes of matrix effects when analyzing small molecules like α,3-dihydroxyalbuterol in biological samples?

A2: For bioanalysis using electrospray ionization (ESI), the most notorious culprits are endogenous matrix components that are co-extracted with your analyte.[2][5] The primary sources include:

  • Phospholipids: These are major components of cell membranes and are abundantly present in plasma and tissue samples.[6][7] They often elute in the same reversed-phase chromatography window as many small molecule drugs and metabolites, directly competing for ionization in the ESI source.

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source, altering droplet evaporation and suppressing the analyte signal.

  • Other Endogenous Molecules: Components like proteins, peptides, and other small molecule metabolites can also interfere with the ionization process.[2]

Q3: How can I quantitatively determine if my α,3-dihydroxyalbuterol analysis is suffering from matrix effects?

A3: The most accepted method for quantifying matrix effects is the post-extraction spike experiment .[3][8] This experiment allows you to isolate the impact of the matrix on the analyte's signal by comparing the response of the analyte in a clean solution to its response in an extracted matrix sample that was originally blank.

Here is a detailed protocol to perform this assessment:

Objective: To calculate the percentage of ion suppression or enhancement for α,3-dihydroxyalbuterol.

Required Materials:

  • Calibrated solution of α,3-dihydroxyalbuterol in a clean solvent (e.g., mobile phase).

  • At least six different lots of blank biological matrix (e.g., human plasma).

  • Your established sample preparation materials and LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike α,3-dihydroxyalbuterol into a clean reconstitution solvent to a known concentration (e.g., a mid-range QC level).

    • Set B (Blank Matrix Extract): Extract six different lots of blank matrix using your validated sample preparation protocol.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix samples from Set B and spike them with the same amount of α,3-dihydroxyalbuterol as in Set A to achieve the identical final concentration.

  • Analysis:

    • Inject and analyze all three sets of samples (n≥6 for Set B and C) using your LC-MS/MS method.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula: MF = (Mean Peak Area in Set C) / (Mean Peak Area in Set A)

    • The matrix effect is often expressed as a percentage: ME (%) = MF * 100

Interpretation of Results:

  • ME = 100% (MF = 1.0): No matrix effect.

  • ME < 100% (MF < 1.0): Ion suppression.

  • ME > 100% (MF > 1.0): Ion enhancement.

Regulatory guidelines suggest that the coefficient of variation (CV) of the matrix factor across different lots should be ≤15% for the method to be considered robust.[9]

Troubleshooting Guide: Addressing Specific Scenarios
Problem 1: My quantitative results for α,3-dihydroxyalbuterol are inconsistent and irreproducible, especially between different patient samples.
  • Likely Cause: Variable matrix effects between individual samples. The composition of biological fluids can differ significantly from person to person, leading to inconsistent levels of ion suppression or enhancement.[10]

  • Primary Solution: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS).

    This is considered the "gold standard" for correcting matrix effects in quantitative LC-MS.[11][12] A SIL-IS, such as α,3-dihydroxyalbuterol-d3, is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[13]

    Why it works: Because the SIL-IS has virtually identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement in the ion source.[13] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by the matrix is normalized, leading to significantly more accurate and precise results.[14] Using a SIL-IS is the most effective way to compensate for inter-individual variability in matrix effects.[10]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A 1. Obtain Sample (e.g., Plasma) B 2. Add SIL-IS (e.g., α,3-dihydroxyalbuterol-d3) at a fixed concentration A->B C 3. Perform Extraction (e.g., SPE, LLE, PPT) B->C D 4. Inject Extract C->D E 5. Acquire Data (Monitor transitions for both analyte and SIL-IS) D->E F 6. Integrate Peak Areas E->F G 7. Calculate Peak Area Ratio (Analyte Area / SIL-IS Area) F->G H 8. Determine Concentration from Calibration Curve (Plotted as Area Ratio vs. Concentration) G->H

Caption: Workflow for using a SIL-IS to correct for matrix effects.

Problem 2: I've confirmed significant and consistent ion suppression for α,3-dihydroxyalbuterol. How can I reduce it?

Even when using a SIL-IS, severe ion suppression can reduce the assay's sensitivity, potentially preventing you from reaching the required lower limit of quantitation (LLOQ). In this case, the goal is to minimize the matrix effect itself.

  • Likely Cause: Co-elution of α,3-dihydroxyalbuterol with highly abundant, ion-suppressing matrix components, most commonly phospholipids.[6][7]

  • Solution 1: Enhance Sample Preparation to Remove Interferences.

    The most effective way to combat matrix effects is to remove the interfering components before the sample is ever injected.[1][6] A simple protein precipitation (PPT) is often insufficient as it leaves phospholipids and other small molecules in the supernatant.[7]

    Comparison of Sample Preparation Techniques

TechniquePrinciplePhospholipid RemovalProsCons
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile).PoorFast, simple, inexpensive.Results in "dirty" extracts with high matrix effects.[4][15]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.Moderate to GoodCleaner extracts than PPT.Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to ExcellentProvides very clean extracts, can concentrate the analyte.[15]Requires method development (sorbent, wash, and elution solvent selection).
Phospholipid Removal Plates Specialized plates that combine protein precipitation with a sorbent that specifically captures phospholipids.ExcellentSimple "pass-through" workflow, highly effective at removing phospholipids.[16]Higher cost per sample than PPT.

Recommendation: For robust removal of phospholipids, transition from Protein Precipitation to either a well-developed Solid-Phase Extraction (SPE) method or a dedicated Phospholipid Removal Plate .[17]

  • Solution 2: Optimize Chromatographic Conditions.

    If sample preparation cannot fully resolve the issue, modifying your LC method to chromatographically separate α,3-dihydroxyalbuterol from the region where matrix components elute is a powerful strategy.[1][3]

    Strategies for Chromatographic Optimization:

    • Adjust the Gradient: Steepen or flatten the gradient to improve the resolution between your analyte and interfering peaks.

    • Change the Column: Use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

    • Use a Divert Valve: Program the divert valve to send the highly contaminated early and late-eluting portions of the chromatogram to waste, only allowing the eluent containing your analyte to enter the mass spectrometer.[18]

Problem 3: How can I confirm that phospholipids are the source of my ion suppression?
  • Solution: Monitor for Phospholipid-Specific MRM Transitions.

    You can "see" where phospholipids are eluting in your chromatogram by adding specific multiple reaction monitoring (MRM) transitions to your acquisition method. The most common classes of phospholipids, phosphatidylcholines and lysophosphatidylcholines, produce a characteristic product ion at m/z 184 .[7]

  • Modify MS Method: Add the MRM transition for the phosphocholine headgroup: Q1: 184 -> Q3: 184 .

  • Acquire Data: Inject an extracted blank matrix sample.

  • Analyze Chromatogram: Overlay the chromatogram for the generic phospholipid transition (184 -> 184) with the chromatogram showing the retention time of α,3-dihydroxyalbuterol. If a large, broad peak in the 184 channel co-elutes with your analyte, phospholipids are a very likely cause of your ion suppression.

Caption: Diagram showing the analyte eluting within a broad peak of ion-suppressing phospholipids.

References
  • de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(1), 1-8.

  • van de Merbel, N. C. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC–MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(8), 1993-2001. [Link]

  • Subbarao, I., & Shard, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Chambers, E., et al. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]

  • Ji, A., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 151-155. [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Racedo, V. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Jian, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(21), 1737-1740. [Link]

  • Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 8(1), 11479. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Côté, C., et al. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(1), 111-128. [Link]

  • Jones, B., et al. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Jian, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(21), 1737-1740. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Selvan, R. S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • Panvini, F., et al. (2015). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 20(4), 6335-6351. [Link]

  • Carreño, F., et al. (2022). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 94(47), 16377-16385. [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. [Link]

  • Jacobson, G. A., et al. (2002). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 947-953. [Link]

  • Patel, D. B., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 2(1), 108-121. [Link]

  • Patel, D., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. J Bioequiv Availab, 3(9), 203-209. [Link]

  • Tariq, I., et al. (2020). Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. FDA. [Link]

  • Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(10), 409. [Link]

  • Kumar, A., et al. (2014). DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. Pharmacophore, 5(2), 237-246. [Link]

  • Weng, N., & Halls, T. D. J. (2006). Matrix effects: Causes and solutions. In Handbook of LC-MS Bioanalysis (pp. 273-286). [Link]

  • Jacobson, G. A., et al. (2002). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 27(6), 947-953. [Link]

  • Jacobson, G. A., et al. (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dolan, J. W. (2017). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

Sources

Troubleshooting

addressing the instability of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol in solution

Welcome to the technical support center for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as salbutamol or albuterol. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as salbutamol or albuterol. This guide is designed for researchers, scientists, and drug development professionals to address the inherent instability of salbutamol in solution. Here, you will find practical, in-depth guidance to troubleshoot common issues, understand degradation pathways, and implement effective stabilization strategies in your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of salbutamol solutions.

Q1: My salbutamol solution has turned a pink/brown color. What does this signify and is the solution still usable?

A change in color to pink or brown is a common visual indicator of oxidative degradation.[1] The phenolic group in the salbutamol molecule is susceptible to oxidation, which can form colored quinone-type structures. This color change indicates that the integrity of your sample has been compromised, and it should not be used for experiments where precise concentration and purity are critical.

Q2: What is the optimal pH for storing my aqueous salbutamol solution?

The stability of salbutamol in aqueous solution is highly pH-dependent. Maximum stability is typically observed in the pH range of 3 to 4.[2][3][4] Conversely, the drug exhibits minimum stability around pH 9.[2] While some studies have shown good stability at a neutralized pH of 6, which may be preferable for certain biological applications to avoid issues like bronchoconstriction in nebulized solutions, the most stable pH for long-term storage is acidic.[3][5]

Q3: I am using ethanol as a co-solvent. Are there any specific stability concerns I should be aware of?

Yes, the presence of ethanol, particularly at acidic pH, can lead to the formation of ethyl ether degradation products.[6][7] This is an acid-catalyzed dehydration reaction.[6][7] If your experimental design requires ethanol, it is crucial to monitor for these specific degradants and consider the impact of pH on their formation.

Q4: Can the type of buffer I use affect the stability of my salbutamol solution?

Absolutely. The choice of buffer salts can have a significant and sometimes unpredictable impact on salbutamol stability. For instance, studies have shown that while acetate buffers can have a stabilizing effect, phosphate buffers may accelerate the degradation of salbutamol.[2][8] It is advisable to perform compatibility studies with your chosen buffer system.

Q5: Are there any common excipients I should avoid when formulating a salbutamol solution?

Certain sugars, such as glucose and fructose, have been shown to increase the degradation rate of salbutamol, especially at neutral or slightly acidic pH.[2][3][4] This is a critical consideration for syrup formulations. The interaction is thought to involve the acyclic form of the sugar with a free carbonyl group.[4]

Troubleshooting Guides

This section provides in-depth troubleshooting for more complex stability issues, complete with experimental protocols and the scientific rationale behind them.

Issue 1: Rapid Degradation and Discoloration of the Solution

Symptoms: The salbutamol solution rapidly loses potency, and a noticeable pink or brown color develops.

Root Cause Analysis: This is a classic sign of oxidative degradation, which is a primary degradation pathway for phenolic compounds like salbutamol.[1] This process can be catalyzed by factors such as exposure to atmospheric oxygen, trace metal ions, and light.

Troubleshooting Workflow:

A Problem: Rapid Degradation & Discoloration B Hypothesis: Oxidative Degradation A->B C Action 1: Add Antioxidant B->C D Action 2: Add Chelating Agent B->D E Action 3: Protect from Light B->E F Action 4: Control Headspace B->F G Action 5: Optimize pH B->G H Outcome: Stability Improved C->H D->H E->H F->H G->H

Caption: Workflow for troubleshooting oxidative degradation.

Detailed Mitigation Strategies:

  • Incorporate Antioxidants: The addition of an antioxidant is a primary defense against oxidation.

    • Recommended Agents: Sodium metabisulfite or ascorbic acid are commonly used.

    • Mechanism: These agents have a lower oxidation potential than salbutamol and are preferentially oxidized, thus protecting the active pharmaceutical ingredient.

  • Utilize Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions.

    • Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) is an effective chelating agent.

    • Mechanism: EDTA sequesters these metal ions, rendering them unable to participate in oxidative degradation pathways.[1]

  • Protect from Light: Photodegradation can contribute to instability.

    • Action: Store solutions in amber vials or protect them from light by other means.[9][10][11]

  • Control Headspace Oxygen: For highly sensitive applications, minimizing exposure to atmospheric oxygen is crucial.

    • Action: Prepare solutions under an inert gas atmosphere (e.g., nitrogen or argon).

  • pH Optimization: As discussed in the FAQs, maintaining an acidic pH (3-4) will enhance stability.[2][3][4]

Experimental Protocol: Evaluating the Efficacy of Stabilizers

  • Prepare several formulations of your salbutamol solution:

    • Control (no stabilizers)

    • With antioxidant (e.g., 0.1% w/v sodium metabisulfite)

    • With chelating agent (e.g., 0.01% w/v EDTA)

    • With both antioxidant and chelating agent

  • Divide each formulation into two sets: one stored under normal atmospheric conditions and the other under a nitrogen headspace.

  • Further divide each of these sets into two groups: one exposed to light and the other protected from light.

  • Store all samples at a controlled temperature.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining salbutamol and any degradation products.[12][13][14]

  • Visually inspect for color change.

Data Presentation: Impact of Stabilizers on Salbutamol Stability

FormulationLight ExposureHeadspaceSalbutamol Remaining (%) after 72hColor Change
ControlYesAir85Noticeable Browning
ControlNoAir90Slight Discoloration
+ AntioxidantYesAir95Minimal Discoloration
+ Antioxidant & EDTANoNitrogen>99None
Issue 2: Formation of Unexpected Peaks in HPLC Analysis of Ethanolic Solutions

Symptoms: When analyzing an ethanolic solution of salbutamol via HPLC, new, unexpected peaks appear in the chromatogram over time.

Root Cause Analysis: In the presence of ethanol and acidic conditions, salbutamol can undergo an acid-catalyzed dehydration to form ethyl ether derivatives.[6][7]

Troubleshooting Workflow:

A Problem: Unexpected HPLC Peaks in Ethanolic Solution B Hypothesis: Ether Degradation Products A->B C Action 1: pH Adjustment B->C D Action 2: Reduce Ethanol Concentration B->D E Action 3: Temperature Control B->E F Action 4: Confirm Degradant Identity (LC-MS) B->F G Outcome: Minimized Ether Formation C->G D->G E->G

Caption: Troubleshooting ether formation in ethanolic solutions.

Detailed Mitigation Strategies:

  • pH Control: This reaction is acid-catalyzed. While salbutamol is generally more stable at acidic pH, very low pH values can drive the formation of ether degradants in the presence of ethanol.[6][7] If possible, adjust the pH to the higher end of the stable range (around pH 4) to slow this specific reaction.

  • Minimize Ethanol Concentration: The rate of formation of the diethyl ether degradant increases with higher concentrations of ethanol.[6][7] Use the minimum amount of ethanol necessary for your application.

  • Temperature Management: Like most chemical reactions, the rate of ether formation is temperature-dependent. Storing your solutions at refrigerated temperatures (2-8°C) can significantly slow down this degradation pathway.[9][10][11]

Experimental Protocol: Investigating Ether Formation

  • Prepare salbutamol solutions in various concentrations of ethanol (e.g., 10%, 20%, 30% v/v).

  • For each ethanol concentration, prepare solutions at different pH values (e.g., pH 2, 3, 4).

  • Store the solutions at both room temperature and 2-8°C.

  • At regular intervals, analyze the samples by HPLC. To confirm the identity of the new peaks, LC-MS analysis can be employed to detect the expected mass increase corresponding to the addition of one or two ethyl groups.[6][7]

Data Presentation: Effect of pH and Ethanol on Ether Formation

Ethanol Conc. (%)pHTemperature (°C)Major Degradant Peak Area (arbitrary units) after 7 days
202251500
20425300
204550
302253500

References

  • Boulton, D. W., & Fawcett, J. P. (2010). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 848-853. [Link]

  • Meakin, B. J. (1980). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath. [Link]

  • Cope, M. J., & Bautista-Parra, M. (2010). The degradation of salbutamol in ethanolic solutions. Talanta, 81(4-5), 1468-1475. [Link]

  • Li, W., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 65(9), 856-862. [Link]

  • Chen, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(19), 17265-17275. [Link]

  • Chen, Y., et al. (2023). Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega, 8(19), 17265-17275. [Link]

  • Jadhav, S. B., et al. (2011). Formulation and Development of Metered Dose Inhalations of Salbutamol in Solution Form. International Journal of Pharmaceutical Sciences and Research, 2(8), 2095-2101. [Link]

  • Li, W., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 65(9), 856-862. [Link]

  • Meakin, B. J. (1980). Aspects of the stability of salbutamol sulphate in aqueous solution. ProQuest. [Link]

  • Closset, M., et al. (2018). Long-term Physicochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the. International Journal of Pharmaceutical Compounding, 22(5), 434-438. [Link]

  • Li, W., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 65(9), 856-862. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 212-219. [Link]

  • Bezruk, I., et al. (2020). (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate. [Link]

  • Hakes, L. B., Meakin, B. J., & Winterborn, I. K. (1980). The effect of sugars on the stability of salbutamol sulphate solutions. Journal of Pharmacy and Pharmacology, 32(S1), 1P. [Link]

  • Kumar, A., & Saini, G. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 3(3), 54-57. [Link]

  • Momin, M. A. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

  • Closset, M., et al. (2018). Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. European Journal of Hospital Pharmacy, 25(Suppl 1), A1-A282. [Link]

  • Reszka, K. J., et al. (2009). Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs. Chemical Research in Toxicology, 22(5), 929-937. [Link]

  • El-Didamony, A. M., & Erfan, E. A. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Auctores, 1(1), 1-10. [Link]

  • Reszka, K. J., et al. (2010). Airway Peroxidases Catalyze Nitration of the β2-Agonist Salbutamol and Decrease Its Pharmacological Activity. Journal of Pharmacology and Experimental Therapeutics, 332(3), 831-839. [Link]

  • Closset, M., et al. (2018). Stability of concentrated solutions of salbutamol hydrochloride in syringes for administration in the intensive care unit. European Journal of Hospital Pharmacy, 25(Suppl 1), A1-A282. [Link]

Sources

Optimization

minimizing on-column degradation of Salbutamol impurity C

Welcome to the technical support guide for the analysis of Salbutamol and its related substances. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Salbutamol and its related substances. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the quantification of Salbutamol Impurity C. Our focus is to provide in-depth troubleshooting advice and robust methodologies to minimize its on-column degradation, ensuring data integrity and accuracy.

The analysis of closely related pharmaceutical impurities is often a delicate task. Salbutamol Impurity C, in particular, presents a unique challenge due to its susceptibility to transformation under certain chromatographic conditions. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to not only solve current issues but also to proactively design more robust analytical methods.

Section 1: Understanding the Core Problem

This section addresses the fundamental properties of Salbutamol Impurity C and the common mechanisms that lead to its degradation during HPLC analysis.

FAQ: What is Salbutamol Impurity C and why is it prone to degradation?

Salbutamol Impurity C, chemically known as 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, is a process-related impurity of Salbutamol.[1][2][3] Its structure features a phenol group, which is susceptible to oxidation. Furthermore, like Salbutamol itself, the entire molecule's stability is highly dependent on environmental factors, particularly pH, temperature, and the presence of catalytic surfaces or ions.[4][5][6] On-column degradation can occur when the analytical conditions inadvertently create a reactive environment, leading to artificially low quantification of the impurity or the appearance of extraneous peaks.

FAQ: What are the primary mechanisms of on-column degradation for sensitive analytes like Impurity C?

There are three primary culprits for on-column degradation during reversed-phase HPLC:

  • Surface-Catalyzed Hydrolysis: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can act as catalytic sites for hydrolysis, especially at elevated temperatures.[7] Even with modern end-capping, a significant number of these active sites remain.[7]

  • Metal-Catalyzed Oxidation: The stainless steel components of standard HPLC systems (including the column frit and body) can leach metal ions (e.g., Fe³⁺, Ni²⁺) into the mobile phase stream.[8] These ions can adsorb onto the stationary phase surface and catalyze the oxidation of sensitive functional groups, such as the phenol in Impurity C.[8] Dissolved oxygen in the mobile phase is a key reactant in this process.[9]

  • Thermal Degradation: Elevated column temperatures, while useful for improving peak shape and reducing viscosity, can provide the necessary activation energy for degradation reactions to occur, especially for thermally labile compounds.[9][10]

cluster_factors Causal Factors cluster_mechanisms Degradation Mechanisms cluster_outcome Chromatographic Outcome A Mobile Phase (High pH, Dissolved O₂) E Oxidation A->E Provides Reactant B Stationary Phase (Residual Silanols, Metal Ions) D Hydrolysis B->D Catalyzes B->E Catalyzes C System Conditions (High Temperature) C->D Accelerates C->E Accelerates F On-Column Degradation of Impurity C D->F E->F

Caption: Key factors contributing to on-column degradation.

Section 2: Troubleshooting Guide for Common Issues

This guide is structured to address specific problems you may be observing in your chromatograms.

Q1: My Impurity C peak area is inconsistent and often lower than expected. Where should I start my investigation?

An inconsistent or decreasing peak area for Impurity C is a classic symptom of on-column degradation. The investigation should follow a logical progression from the easiest-to-control parameters to more complex hardware issues.

Troubleshooting Workflow:

  • Mobile Phase pH: Salbutamol is known to have maximum stability in aqueous solutions at a pH between 3 and 4.[5] Conversely, stability decreases significantly in alkaline conditions.[5]

    • Action: Verify the pH of your aqueous mobile phase component. If it is neutral or basic, adjust it to the mildly acidic range (e.g., pH 3.5 - 5.0) using a suitable buffer like acetate. Avoid phosphate buffers if possible, as they have been shown to sometimes accelerate the breakdown of Salbutamol.[5]

  • Column Temperature: Thermal stress can accelerate degradation.[9] While many Salbutamol methods use temperatures of 35-40°C, this may be too high for stable quantification of Impurity C.[11][12]

    • Action: Reduce the column oven temperature to 30°C or even 25°C. Observe if the Impurity C peak area increases and becomes more consistent over a series of injections.

  • Mobile Phase Degassing: Dissolved oxygen is a fuel for on-column oxidation.[9]

    • Action: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.

Start Inconsistent/Low Impurity C Peak Area Check_pH Is Mobile Phase pH between 3.5 - 5.0? Start->Check_pH Adjust_pH ACTION: Adjust pH to 3.5-5.0 with Acetate Buffer Check_pH->Adjust_pH No Check_Temp Is Column Temp ≤ 30°C? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp ACTION: Lower Temperature to 25-30°C Check_Temp->Adjust_Temp No Check_Degas Is Mobile Phase Thoroughly Degassed? Check_Temp->Check_Degas Yes Adjust_Temp->Check_Degas Degas_MP ACTION: Degas Mobile Phase (Online, Sonication) Check_Degas->Degas_MP No Evaluate_Column EVALUATE: Column Health & System Hardware Check_Degas->Evaluate_Column Yes Degas_MP->Evaluate_Column

Caption: Troubleshooting workflow for inconsistent peak area.

Q2: I'm observing new, small peaks that are not present in my initial injections. Could this be on-column degradation?

Yes, the appearance of "ghost peaks" that grow over the course of an analytical run is a strong indicator that the parent analyte (in this case, Impurity C) is degrading on the column to form new entities.[9]

Causality & Action Plan:

  • Cause: This is often due to the "priming" of the column with metal ions from the system or the slow saturation of active silanol sites. The column becomes more catalytically active with each injection.

  • Action 1 - Passivate the Column: Add a low concentration of a competing amine, such as 0.1% triethylamine (TEA), to the mobile phase.[13] TEA is a silanol-masking agent that competitively blocks the active sites responsible for degradation.

  • Action 2 - Evaluate Column History: If the column is old or has been used with aggressive mobile phases (e.g., high pH), it may be irreversibly damaged.[14][15] Test a new, high-quality, fully end-capped C18 column to see if the issue resolves.

  • Action 3 - Consider the System: If the problem persists with a new column, consider the HPLC system itself. Passivating the entire system with a strong chelating agent (like EDTA, following manufacturer's guidelines) can help remove accumulated metal ions. For long-term solutions, using a biocompatible system with PEEK tubing and titanium frits can mitigate metal-analyte interactions.[8]

Q3: How can I definitively confirm that the issue is on-column degradation versus sample instability in the autosampler?

This is a critical diagnostic step. A simple and effective way to differentiate between the two is to perform a "residence time" experiment. On-column degradation is time-dependent; the longer the analyte spends on the column, the more it will degrade.

Experimental Protocol: Variable Flow Rate Test

  • Inject your standard solution using your normal method flow rate (e.g., 1.0 mL/min) and record the peak areas of Impurity C and the suspected degradant peak.

  • Without changing any other parameter, reduce the flow rate significantly (e.g., to 0.2 mL/min). This will increase the analyte's residence time on the column.

  • Inject the same standard solution again.

  • Analyze the Results:

    • If the issue is on-column degradation , the relative peak area of the degradant will increase at the lower flow rate, while the peak area of Impurity C will decrease proportionally.

    • If the issue is sample instability in the vial, the relative ratio of the peaks will remain the same regardless of the flow rate.

Section 3: Optimized Protocol for Minimizing Impurity C Degradation

This section provides a robust starting methodology designed to proactively prevent degradation. It is built on the principles of controlling pH, temperature, and surface activity.

Method Parameters & Scientific Rationale
ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmMinimizes exposed silanols which can catalyze hydrolysis.[7][13] A high-quality stationary phase provides a more inert surface.
Mobile Phase A 20 mM Ammonium Acetate + 0.1% Acetic Acid (pH ≈ 4.5) in WaterAcetate is a gentle buffer that can stabilize Salbutamol.[5] The acidic pH (3.5-5.0) is critical for analyte stability and suppresses silanol activity.[5][13][16]
Mobile Phase B AcetonitrileA common, effective organic modifier.
Gradient Optimized for separation (e.g., 5-95% B over 15 min)Standard gradient elution.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and pressure.
Column Temp. 25°C Lowering the temperature is one of the most effective ways to reduce the rate of on-column degradation reactions.[9][13]
Injection Vol. 5-10 µLAvoids column overload, which can exacerbate degradation effects.[14]
Detection 277 nmA commonly used wavelength for Salbutamol and its impurities.[17][18]
Sample Diluent Mobile Phase A or a Water:Acetonitrile mixtureEnsures compatibility with the initial mobile phase conditions and prevents sample precipitation on the column.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving ammonium acetate in high-purity water, adding acetic acid, and confirming the pH is in the target range.

    • Filter both Mobile Phase A and B through a 0.45 µm filter.

    • Thoroughly degas both mobile phases for at least 15 minutes in an ultrasonic bath or use an in-line degasser. This is a critical step to remove dissolved oxygen.[13][19]

  • System & Column Equilibration:

    • Install the recommended column.

    • Flush the column with 100% Mobile Phase B for 10 column volumes.

    • Flush with 100% Mobile Phase A for 10 column volumes.

    • Equilibrate the column with the initial gradient conditions for at least 15 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Prepare a solution containing both Salbutamol and a reference standard of Impurity C.

    • Perform at least five replicate injections.

    • The system is suitable for use if the relative standard deviation (RSD) for the Impurity C peak area is ≤ 2.0%. A stable peak area is the primary indicator that on-column degradation is being successfully controlled.

  • Sample Analysis:

    • Prepare samples in the recommended diluent.

    • Inject samples and bracket them with SST injections to ensure that system performance remains stable throughout the analytical run.

References

  • Nevado, J. J. B., Llerena, M. J. V., & Cabanillas, C. G. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75–78. [Link]

  • Hawach. (2023, October 20). How to Solve the Problem of Ageing HPLC Columns. Hawach Scientific. [Link]

  • Patsnap. (2025, September 19). How to Improve HPLC Column Lifetime—Best Practices. Patsnap Eureka. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. [Link]

  • Agilent Technologies. (2024, October 15). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Agilent Technologies. [Link]

  • Reddy, G. S., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Analytical Chemistry: An Indian Journal, 14(10), 389-395. [Link]

  • Pharmaffiliates. (n.d.). Understanding Salbutamol EP Impurity F: Importance and Applications. Pharmaffiliates. [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer. MicroSolv. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. [Link]

  • Wang, T., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical and Pharmaceutical Bulletin, 65(9), 840-846. [Link]

  • LCGC International. (2018, November 1). HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime. LCGC International. [Link]

  • PharmaState Academy. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. PharmaState Academy. [Link]

  • Patel, K. R., & Patel, S. A. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. Asian Journal of Pharmaceutical Research and Development, 6(6), 44-49. [Link]

  • Patel, K. R., & Patel, S. A. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. ResearchGate. [Link]

  • Sravani, G., et al. (2020). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Applied Pharmaceutics, 12(5), 154-163. [Link]

  • El-Shabrawy, Y., et al. (2010). The degradation of salbutamol in ethanolic solutions. Journal of Pharmaceutical and Biomedical Analysis, 52(2), 233-239. [Link]

  • Jenkins, K. (2017, July 19). Maximizing LC Column Lifetime: 3 Tips to Reduce Chemical Deterioration. Waters Blog. [Link]

  • Fountain, K. J., & Neue, U. D. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, 35(6), 26-31. [Link]

  • Biorelevant.com. (n.d.). Signs of HPLC Column deterioration and biorelevant media. Biorelevant.com. [Link]

  • Taylor, R. B., & Shivji, A. M. (1987). Aspects of the stability of salbutamol sulphate in aqueous solution. University of Bath Research Portal. [Link]

  • SynZeal. (n.d.). Salbutamol EP Impurity C. SynZeal. [Link]

  • Polygon. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Polygon. [Link]

  • SynThink Research Chemicals. (n.d.). Salbutamol EP Impurity C. SynThink. [Link]

  • Ding, M., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 176, 112818. [Link]

  • Axios Research. (n.d.). Salbutamol EP Impurity C. Axios Research. [Link]

  • Vun, C. (2023). Understanding Drug Stability: Factors, Evaluation, and Importance in Pharmaceuticals. Journal of Pharmaceutical and Drug Delivery Research, 12(3). [Link]

  • Kumar, A., & Saini, R. (2012). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 3(3), 61-65. [Link]

  • Dolan, J. W. (2007, January 1). On-Column Sample Degradation. LCGC International. [Link]

  • Wang, T., et al. (2017). Study of pH Stability of R-Salbutamol Sulfate Aerosol Solution and Its Antiasthmatic Effects in Guinea Pigs. Chemical & Pharmaceutical Bulletin, 65(9), 840-846. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 18910-68-4 Salbutamol EP Impurity C. Anant Pharmaceuticals. [Link]

  • Jain, M. (2017, November 29). Factors affecting drug stability. SlideShare. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. [Link]

  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie, 69(5-6), 211-217. [Link]

Sources

Troubleshooting

enhancing the sensitivity of detection for trace levels of .ALPHA.3-DEHYDROXYALBUTEROL

<Technical Support Center > Introduction: The Challenge of Trace-Level Metabolite Quantification Albuterol (also known as salbutamol) is a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm in c...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction: The Challenge of Trace-Level Metabolite Quantification

Albuterol (also known as salbutamol) is a widely used β2-adrenergic receptor agonist for the treatment of bronchospasm in conditions like asthma.[1][2] Its metabolism in the liver primarily yields albuterol 4'-O-sulfate, but other metabolic pathways exist.[1][2] The detection and quantification of minor metabolites, such as α,3-dihydroxyalbuterol, are critical in comprehensive pharmacokinetic and drug metabolism studies. However, quantifying these metabolites at trace levels in complex biological matrices like plasma or urine presents significant analytical challenges. Low endogenous concentrations, potential for ion suppression, and the physicochemical properties of the analyte demand highly sensitive and robust bioanalytical methods.[3]

This guide provides a technical resource for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for α,3-dihydroxyalbuterol. It combines theoretical explanations with practical, field-proven protocols and troubleshooting advice.

Understanding the Analyte & the Analytical Problem

α,3-dihydroxyalbuterol is a polar metabolite of albuterol. Its inherent chemical properties and low abundance are the primary sources of analytical difficulty.

  • Polarity: Highly polar molecules can be challenging to retain on traditional reversed-phase (RP) liquid chromatography columns, often eluting early with matrix components, which leads to significant ion suppression.

  • Low Concentration: As a minor metabolite, its concentration in plasma is expected to be significantly lower than the parent drug, often falling near or below the limit of quantification (LOQ) of standard methods.[1]

  • Matrix Effects: Biological matrices like plasma and urine are incredibly complex.[4] Endogenous components such as salts, lipids, and proteins can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source, typically leading to a suppressed (or rarely, enhanced) signal.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during method development and sample analysis for α,3-dihydroxyalbuterol.

Question 1: My signal-to-noise (S/N) ratio is poor and my analyte peak is barely detectable, even in my mid-level QC samples. What are the most likely causes?

Answer: Poor signal-to-noise is a classic sensitivity problem that can stem from sample preparation, chromatography, or mass spectrometer settings. A systematic approach is required to diagnose the root cause.

Immediate Diagnostic Steps:
  • Inject a high-concentration standard: Prepare a standard of α,3-dihydroxyalbuterol in a clean solvent (e.g., 50:50 methanol:water) at a concentration you know should give a strong signal. If the signal is still weak, the issue is likely with the mass spectrometer or the mobile phase. If the signal is strong, the problem lies with your sample preparation or matrix effects.

  • Review MS Parameters: Double-check that the correct MRM transitions, collision energies, and source parameters are loaded in your method file.[6] Ensure the instrument was recently tuned and calibrated.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Poor S/N Ratio.

Detailed Solutions:
  • Sample Preparation: Simple protein precipitation (PPT) with acetonitrile or methanol is fast but often results in "dirty" extracts with significant matrix effects.[7]

    • Solution: Implement a Solid-Phase Extraction (SPE) protocol. A mixed-mode or polar-enhanced SPE sorbent can selectively retain the polar α,3-dihydroxyalbuterol while washing away interfering components like phospholipids.[8][9] This is the single most effective step to reduce matrix effects and improve sensitivity.[10]

  • Chromatography: If the analyte elutes too early (low retention time), it will co-elute with salts and other highly polar matrix components, causing severe ion suppression.

    • Solution: Switch to a column with better retention for polar compounds. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice.[7][11] Alternatively, using a reversed-phase column with a polar end-capping (e.g., AQ-C18) and a mobile phase with a low concentration of an ion-pairing agent (use with caution as they can contaminate the MS) or a mobile phase with no organic solvent at the start of the gradient can improve retention.

  • Mass Spectrometry: Sub-optimal source conditions or collision energies will directly reduce signal intensity.

    • Solution: Perform a detailed compound optimization by infusing a pure standard of α,3-dihydroxyalbuterol. Systematically optimize source-dependent parameters (e.g., gas temperatures, gas flows, spray voltage) and compound-dependent parameters (collision energy, declustering potential) to maximize the signal for your specific MRM transitions.[12]

Question 2: My results are inconsistent, with high variability (%CV) between replicate injections of the same sample. What's causing this?

Answer: High variability is often linked to inconsistent sample preparation, carryover, or instability of the analyte during the analytical run.

Potential Causes & Solutions:
  • Inconsistent Extraction Recovery: Manual SPE can be variable if not performed carefully.[8][13]

    • Solution: Automate the SPE process using a 96-well plate format if possible.[8] Ensure that each step (conditioning, loading, washing, eluting) is performed with precise volumes and sufficient time for the sample/solvent to pass through the sorbent bed. Always use a stable isotope-labeled internal standard (SIL-IS) for α,3-dihydroxyalbuterol if available. The SIL-IS will co-elute and experience similar matrix effects and extraction inconsistencies, allowing for reliable normalization and correction.

  • Sample Carryover: The analyte from a high-concentration sample may adsorb to parts of the LC system (injector needle, valve, column) and elute during subsequent blank or low-concentration sample injections.

    • Solution: Optimize the injector wash procedure. Use a strong solvent mixture (e.g., acetonitrile/isopropanol/water with acid/base) for the needle wash. Check for carryover by injecting a blank solvent sample immediately after your highest calibrator. If a peak is observed, the wash procedure needs to be more rigorous.

  • Analyte Instability: The analyte may be degrading in the autosampler over the course of a long run.

    • Solution: Perform bench-top and autosampler stability tests as part of your method validation, as recommended by FDA guidelines.[14][15] Analyze QC samples stored in the autosampler for 24 hours (or the expected run time) and compare the results to freshly prepared samples. If degradation is observed, ensure the autosampler is temperature-controlled (e.g., 4°C).

Optimized Protocol: High-Sensitivity LC-MS/MS Method

This protocol is a starting point and should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[14][16][17]

Experimental Workflow Overview

Caption: High-Sensitivity Workflow for α,3-dihydroxyalbuterol.

Step-by-Step Protocol
  • Sample Preparation (SPE)

    • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., α,3-dihydroxyalbuterol-d3).

    • Add 400 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL methanol followed by 1 mL water.

    • Load the supernatant from step 4 onto the SPE plate.

    • Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of 95:5 acetonitrile:water (Mobile Phase A).

  • LC-MS/MS Parameters

    • LC System: UPLC system capable of high pressure gradients.

    • Column: HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • MS System: A sensitive, modern triple quadrupole mass spectrometer.[10][18]

    Table 1: Liquid Chromatography Parameters

ParameterValue
Mobile Phase A 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0
Mobile Phase B 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol. 5 µL
Gradient 0-0.5 min (95% A), 0.5-2.5 min (95->50% A), 2.5-3.0 min (50% A), 3.0-3.1 min (50->95% A), 3.1-4.0 min (95% A)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
α,3-dihydroxyalbuterol 256.1166.15022
α,3-dihydroxyalbuterol-d3 259.1169.15022
Ionization ModePositive ESI
Source Temp550°C
Spray Voltage+3500 V

Note: The m/z values are hypothetical and must be determined empirically by infusing a pure standard of the analyte.

Frequently Asked Questions (FAQs)

Q1: Why is a HILIC column recommended over a standard C18 column? A1: α,3-dihydroxyalbuterol is a polar compound. On a standard C18 (reversed-phase) column, it will have very little retention and elute near the void volume along with many matrix interferences, leading to ion suppression. A HILIC column uses a polar stationary phase and a high organic mobile phase to retain and separate polar analytes effectively, moving its elution away from the "matrix soup."[7][11]

Q2: Can I use a protein precipitation method if I don't have access to SPE? A2: You can, but you will likely sacrifice significant sensitivity. If you must use PPT, try to optimize the chromatography as much as possible to separate the analyte from the bulk of the matrix. Consider techniques like phospholipid removal plates/filters which can be used post-precipitation for a cleaner sample than PPT alone.[19]

Q3: What are the regulatory expectations for the Lower Limit of Quantification (LLOQ) for a metabolite like this? A3: There is no single LLOQ value that fits all metabolites. The required LLOQ is determined by the expected concentrations in study samples. According to FDA and ICH M10 guidelines, the LLOQ should be low enough to characterize the terminal elimination phase of the analyte's pharmacokinetic profile.[14][15][20] The LLOQ must be demonstrated to be a concentration that can be measured with acceptable precision and accuracy.

Q4: My lab has a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. Can that help improve sensitivity? A4: Yes. HRMS instruments can enhance sensitivity and selectivity.[18][21] By measuring ions with high mass accuracy, you can use a very narrow mass extraction window (e.g., +/- 5 ppm) to reject background noise and interferences that may have the same nominal mass as your analyte, thereby improving the signal-to-noise ratio.[18][21]

References

  • National Center for Biotechnology Information (2024). Albuterol - StatPearls. NCBI Bookshelf. Available at: [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • U.S. Food and Drug Administration (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. Available at: [Link]

  • U.S. Food and Drug Administration (2001). Bioanalytical Method Validation Guidance for Industry (Archived). FDA. Available at: [Link]

  • U.S. Food and drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • National Center for Biotechnology Information (2025). Salbutamol. PubChem. Available at: [Link]

  • U.S. Department of Health and Human Services (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]

  • Pharmacology Lectures (2025). Pharmacology of Salbutamol (Albuterol, Airomir); Mechanism of action, Pharmacokinetics, Uses, Effect. YouTube. Available at: [Link]

  • Pharmacology Lectures (2024). Pharmacology of Albuterol (Salbutamol, Ventolin, ProAir) ; Mechanism of action, Pharmacokinetics. YouTube. Available at: [Link]

  • Wang, J. (n.d.). High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. Longdom Publishing. Available at: [Link]

  • Li, A., et al. (2021). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Frontiers in Chemistry. Available at: [Link]

  • Study.com (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Study.com. Available at: [Link]

  • MDPI (2020). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. MDPI. Available at: [Link]

  • Dong, M. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Ma, M., & Zhu, M. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. The AAPS Journal. Available at: [Link]

  • Shimadzu UK Limited (2024). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Shimadzu. Available at: [Link]

  • ZefSci (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • National Center for Biotechnology Information (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. NIH. Available at: [Link]

  • Shimadzu Scientific Instruments (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]

  • Kontro, M., et al. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites. Available at: [Link]

  • LCGC International (2023). Troubleshooting LC–MS. LCGC International. Available at: [Link]

  • Technology Networks (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

  • MetwareBio (n.d.). Metabolomics Sample Extraction. MetwareBio. Available at: [Link]

  • ResearchGate (2020). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2022). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use. NIH. Available at: [Link]

  • PubMed (2003). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. PubMed. Available at: [Link]

  • ResearchGate (2000). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. ResearchGate. Available at: [Link]

  • PubMed (2013). Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques. PubMed. Available at: [Link]

  • ResearchGate (2017). (PDF) LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Method Validation for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

An In-Depth Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the analytical method validation of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a known impurity...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analytical method validation of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a known impurity of Salbutamol.[1] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the validation of analytical methods for this compound. As Senior Application Scientists, we understand the nuances and challenges of bringing a robust analytical method online. This resource is built on a foundation of scientific principles and field-proven insights to ensure your method validation is successful, compliant, and scientifically sound.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose.[2][3] For a compound like 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, which is often monitored as a related substance or impurity, a well-validated method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide is structured to walk you through common challenges, from initial method development hurdles to the intricacies of forced degradation studies.

Troubleshooting Guide: Common Method Validation Challenges

This section addresses specific issues that may arise during the validation of analytical methods for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol. Each problem is followed by a discussion of potential root causes and a step-by-step protocol for resolution.

Scenario 1: Poor Peak Shape and Asymmetry

The Problem: You are developing a reverse-phase HPLC method and observe significant tailing or fronting of the analyte peak for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol.

Causality and Scientific Rationale:

Poor peak shape is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase composition. The presence of a basic tertiary amine and phenolic hydroxyl groups in the structure of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol can lead to interactions with residual silanols on the silica-based stationary phase, causing peak tailing. Mobile phase pH and ionic strength also play a crucial role in controlling the ionization state of the analyte and minimizing these secondary interactions.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Evaluate the pKa of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol. The tertiary amine is basic, and the phenol is acidic. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is consistently protonated. A lower pH (e.g., 2.5-3.5) is often effective.

    • Rationale: At a low pH, the amine group is protonated, reducing its interaction with the stationary phase and improving peak shape.

  • Choice of HPLC Column:

    • Action: Switch to a column with end-capping or a base-deactivated stationary phase. Modern columns are designed to minimize exposed silanol groups.

    • Rationale: End-capping shields the residual silanols, preventing them from interacting with the basic analyte.

  • Mobile Phase Additives:

    • Action: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%).

    • Rationale: TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from the analyte.

  • Organic Modifier Selection:

    • Action: Experiment with different organic modifiers, such as acetonitrile versus methanol.

    • Rationale: The choice of organic solvent can influence selectivity and peak shape. Methanol is more viscous and can sometimes lead to broader peaks, while acetonitrile often provides sharper peaks.

Scenario 2: Lack of Specificity and Co-elution with Degradants

The Problem: During forced degradation studies, you find that one or more degradation products are co-eluting with the main analyte peak or with each other, compromising the specificity of the method.

Causality and Scientific Rationale:

A stability-indicating method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[4][5] Co-elution indicates that the chromatographic conditions do not provide sufficient resolution. This is a critical failure in method validation as it can lead to an overestimation of the active pharmaceutical ingredient (API) and an underestimation of impurities.

Troubleshooting Protocol:

  • Forced Degradation Strategy:

    • Action: Ensure that forced degradation studies are conducted under a variety of stress conditions (acid, base, oxidation, heat, and light) to generate a comprehensive profile of potential degradants.[6][7] The extent of degradation should be appropriate, typically in the range of 5-20%, to ensure that major and minor degradants are formed without completely consuming the parent drug.[8]

    • Rationale: This approach provides a realistic challenge to the analytical method's specificity.

  • Chromatographic Optimization:

    • Action: Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Also, experiment with different stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms.

    • Rationale: Changing the stationary phase or the gradient can alter the selectivity of the separation.

  • Detector Technology:

    • Action: Employ a photodiode array (PDA) detector.

    • Rationale: A PDA detector can assess peak purity by comparing spectra across the peak. If the spectra are not homogenous, it indicates the presence of a co-eluting impurity.

G

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the method validation for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol.

Q1: What are the typical validation parameters I need to assess for an impurity quantification method?

For an impurity quantification method, you should evaluate the following parameters as per ICH Q2(R1) guidelines[3][9]:

  • Specificity: The ability to assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I establish the linearity of my method?

To establish linearity, prepare at least five concentrations of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, typically ranging from the LOQ to 120% of the specification limit for the impurity. Perform a linear regression analysis of the peak areas versus the concentrations. The correlation coefficient (r) should be greater than or equal to 0.99.

Parameter Acceptance Criteria
Correlation Coefficient (r)≥ 0.99
Y-interceptShould be close to zero
Residual Sum of SquaresShould be minimal

Q3: What are the best practices for performing forced degradation studies?

Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods.[10] Here are some best practices:

  • Stress Conditions: Include acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H2O2), thermal stress (e.g., 60-80°C), and photolytic stress (exposure to UV and visible light).[6][7]

  • Extent of Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient.[8] This ensures that you are generating a sufficient amount of degradants to challenge the method's specificity without completely degrading the sample.

  • Mass Balance: Account for the fate of the drug substance after degradation. The sum of the assay value and the levels of impurities and degradation products should be close to 100% of the initial value.

G

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • (PDF) METHOD DEVELOPMENT AND VALIDATION OF SALBUTAMOL SULPHATE AND ITS RELATED IMPURITIES BY RP-HPLC. ResearchGate. [Link]

  • Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. PubMed. [Link]

  • Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research. [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. ChemBK. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide;hydrate. PubChem. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol. PubChem. [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;1,1,2,2-tetrafluoroethane. PubChem. [Link]

  • Chemical Properties of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol. Cheméo. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol sulfate. PubChem. [Link]

  • 4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydron;chloride. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Co-elution of Impurities in Salbutamol Analysis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Salbutamol is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Salbutamol is paramount. One of the most persistent challenges in the chromatographic analysis of Salbutamol is the co-elution of process-related impurities and degradation products. This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you achieve baseline resolution and ensure the accuracy of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding impurity analysis of Salbutamol.

Q1: Why is resolving impurities from the main Salbutamol peak so critical?

Controlling impurities in APIs is a critical aspect of pharmaceutical quality assurance to ensure the safety and efficacy of the final drug product.[1] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for known and unknown impurities.[2][3] Co-elution can mask an impurity, leading to its under-quantification or complete failure to detect it. This can result in releasing a batch that is out of specification, posing a potential risk to patient health and leading to non-compliance with regulatory standards.[4]

Q2: What are the most common impurities found in Salbutamol?

The European Pharmacopoeia lists several potential impurities for Salbutamol, often designated by letters (e.g., Impurity B, D, F, G, I).[3][5] These can arise from the synthesis process, degradation of the API during storage, or interaction with excipients in a formulation.[1][2] Common impurities include precursors, by-products, and dimers like Salbutamol EP Impurity F.[4][6] It is essential to have reference standards for known impurities to confirm their identity during analysis.[7]

Q3: How can I confirm if I have a co-elution problem?

Visual inspection of a chromatogram can offer initial clues. A lack of peak symmetry, such as the presence of a shoulder or excessive tailing, may indicate a hidden peak.[8] However, for definitive confirmation, more advanced techniques are required.

  • Peak Purity Analysis: If you are using a photodiode array (PDA) or diode array detector (DAD), you can perform a peak purity analysis. This technique compares UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[8]

  • Mass Spectrometry (MS): An LC-MS system can provide mass information across the eluting peak. A change in the mass-to-charge ratio (m/z) across the peak is a clear indicator of co-elution.

  • Method Perturbation: Systematically changing a method parameter, such as the mobile phase pH or the organic solvent type, can often force the separation of co-eluting peaks. If a single, symmetrical peak splits into two or more peaks after a small method change, co-elution was occurring.

Part 2: In-Depth Troubleshooting Guide

This guide uses a question-and-answer format to walk you through specific experimental issues and their solutions.

Problem: An impurity peak is not fully resolved from the main Salbutamol peak (Resolution, Rₛ < 1.5).

A resolution value of 1.5 or greater is the standard for baseline separation, ensuring accurate quantification.[9] If your resolution is inadequate, a systematic approach is necessary.

Caption: A systematic workflow for troubleshooting co-eluting peaks.

Strategy A: Mobile Phase Optimization

Optimizing the mobile phase is often the most effective first step to improve resolution.[10]

Q: How do I adjust the mobile phase organic content?

  • The Principle: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases the retention time of analytes.[11] This increased interaction with the stationary phase can often improve the separation between closely eluting peaks.

  • The Action: If using an isocratic method, decrease the organic content in small increments (e.g., 2-3%). For a gradient method, make the gradient slope shallower in the region where the critical pair elutes. This gives the analytes more time to interact differently with the column, enhancing separation.[9]

Q: What is the role of pH and how should I optimize it for Salbutamol?

  • The Principle: Salbutamol is a polar basic compound. The pH of the mobile phase dictates its ionization state, which significantly impacts its retention and selectivity on a reversed-phase column. At a pH below its pKa, Salbutamol will be protonated (charged), while at a pH above its pKa, it will be neutral. Impurities may have different pKa values, and changing the mobile phase pH can alter their ionization state differently from Salbutamol, thereby changing selectivity and improving resolution. Studies have shown that pH has a major effect on the separation of Salbutamol and its impurities.[12][13]

  • The Action: A common starting pH for Salbutamol analysis is in the acidic range, often around pH 3.0-3.7, to ensure good peak shape and retention.[14][15] Systematically adjust the pH of the aqueous buffer component of your mobile phase in small increments (e.g., ±0.2 pH units) and observe the effect on resolution. Always operate within the stable pH range of your column (typically pH 2-8 for silica-based C18 columns).[16]

Q: When should I consider changing the organic solvent or using additives?

  • The Principle: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities due to differences in their dipole moment and hydrogen bonding capabilities. Switching from acetonitrile to methanol (or vice versa) can alter the elution order of compounds and resolve co-eluting peaks.[9] Additives like ion-pairing reagents can be used but are often avoided as they can be harsh on columns and are not MS-friendly.[17]

  • The Action: If optimizing the organic/aqueous ratio and pH is insufficient, prepare a mobile phase where methanol replaces acetonitrile. You can also test mixtures of the two. This change in "B" solvent can fundamentally alter the interactions driving the separation.

Strategy B: Column and Temperature Adjustments

If mobile phase optimization does not yield the desired resolution, changing the stationary phase or temperature is the next logical step.

Q: My current C18 column isn't providing enough selectivity. What are my options?

  • The Principle: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can provide different selectivities. For polar basic compounds like Salbutamol, standard C18 columns can sometimes cause peak tailing and poor retention.[18] Alternative column chemistries can provide different separation mechanisms.

  • The Action: Consider switching to a different stationary phase. Good options include:

    • Polar-Embedded C18: These columns have a polar group embedded in the alkyl chain, making them more stable in highly aqueous mobile phases and offering different selectivity for polar compounds.[14]

    • Phenyl-Hexyl: These columns provide π-π interactions, which can be very effective for separating aromatic compounds like Salbutamol and its impurities.

    • Porous Graphitic Carbon (PGC): Columns like Hypercarb can offer excellent retention and separation for very polar compounds that are poorly retained on C18 phases.[19]

Column Type Primary Interaction Mechanism Best For... Considerations
Standard C18 HydrophobicGeneral purpose reversed-phaseMay show poor retention or peak tailing for very polar analytes.
Polar-Embedded C18 Hydrophobic + Polar interactionsPolar analytes, stability in 100% aqueous mobile phaseOffers alternative selectivity to standard C18.[14]
Phenyl-Hexyl Hydrophobic + π-π interactionsAromatic compounds, providing unique selectivityCan re-order elution of compounds with aromatic rings.
Porous Graphitic Carbon Polarizability and geometric interactionsVery polar, hydrophilic compoundsOperates on a different mechanism than silica-based phases.[19]

Q: How does changing the column temperature affect my separation?

  • The Principle: Increasing column temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks (higher efficiency) and shorter run times.[20] It can also change the selectivity of the separation, sometimes improving the resolution between a critical pair.[11]

  • The Action: Evaluate the separation at different temperatures, for example, in 5-10°C increments (e.g., 30°C, 40°C, 50°C).[10] Be aware that higher temperatures can accelerate the degradation of both the analyte and the column's stationary phase, so check the column's recommended temperature limits.

Strategy C: Modifying Flow Rate and Gradient

Q: Can adjusting the flow rate improve my resolution?

  • The Principle: In most cases, lowering the flow rate increases efficiency and can improve the resolution of closely eluting peaks, although it will increase the analysis time.[20] Conversely, increasing the flow rate shortens the run but may decrease resolution.

  • The Action: Try reducing the flow rate by 20-30% from your current method and observe the impact on the resolution of the critical pair.

Part 3: Protocols and Methodologies
Protocol 1: Systematic Approach to Mobile Phase pH Optimization
  • Preparation: Prepare several batches of your aqueous mobile phase (e.g., 10 mM potassium dihydrogen phosphate), adjusting the pH of each to cover a range (e.g., pH 2.8, 3.0, 3.2, 3.4). Use a calibrated pH meter.

  • Equilibration: Install the column and equilibrate it with the first mobile phase composition (e.g., 85% Buffer at pH 2.8 : 15% Acetonitrile) for at least 10-15 column volumes.

  • Analysis: Inject your system suitability solution (containing Salbutamol and known impurities) and the sample. Record the chromatogram.

  • Iteration: Change to the next pH buffer (e.g., pH 3.0). Before analysis, ensure the system is fully equilibrated with the new mobile phase. Repeat the injection.

  • Evaluation: Compare the chromatograms obtained at each pH. Calculate the resolution (Rₛ) between Salbutamol and the co-eluting impurity for each condition to identify the optimal pH.

Protocol 2: Peak Purity Assessment using a PDA Detector
  • Acquisition Setup: In your instrument control software, ensure you are acquiring full spectral data across the entire chromatographic run. Set an appropriate spectral range (e.g., 200-400 nm).

  • Analysis: Run your sample as usual.

  • Data Processing: In your chromatography data system (CDS), select the Salbutamol peak.

  • Execute Purity Analysis: Use the software's built-in peak purity or spectral analysis function. The software will extract multiple spectra from across the peak (upslope, apex, downslope) and compare them.

  • Interpret Results: The software will typically provide a "purity angle" or "purity factor." If this value is below a certain threshold (the "purity threshold"), the peak is considered spectrally pure. A value above the threshold indicates the presence of a co-eluting impurity.[8]

Sources

Optimization

improving extraction recovery of Salbutamol impurity C from complex matrices

Welcome to the technical support center dedicated to enhancing the extraction recovery of Salbutamol Impurity C from complex matrices. This guide is designed for researchers, analytical scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the extraction recovery of Salbutamol Impurity C from complex matrices. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving consistent and high-recovery yields for this critical analyte. We will move beyond simple protocols to explore the underlying principles, enabling you to diagnose issues and rationally design robust extraction methods.

Section 1: Foundational Knowledge - The Analyte and the Challenge

Before troubleshooting, a firm grasp of the analyte and the nature of the problem is essential.

FAQ: What are the key properties of Salbutamol Impurity C?

Salbutamol Impurity C, known pharmacopeially as Albuterol Related Compound A, is a process-related impurity of Salbutamol.[1][2] Its chemical name is 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol.[1][2] Understanding its structure is the first step in designing a successful extraction strategy.

Table 1: Physicochemical Properties of Salbutamol Impurity C

PropertyValueImplication for Extraction
Chemical Formula C₁₃H₂₁NO₂Indicates a molecule with both polar and non-polar regions.
Molecular Weight 223.31 g/mol Standard molecular weight for small molecule extraction.[3][4]
Structure Contains a phenol group, a secondary amine, and an alcohol group.These functional groups make the molecule's polarity and charge state highly dependent on pH.
pKa (Estimated) ~9.0-10.0 (Amine), ~10.0-11.0 (Phenol)Critical for LLE (pH adjustment) and SPE (sorbent selection). The molecule will be positively charged at low pH and neutral or negatively charged at high pH.
FAQ: Why is extracting Impurity C from complex matrices so difficult?

The primary obstacle is "matrix effects." This phenomenon is defined as the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix.[5] In simpler terms, other molecules from your sample can either suppress or enhance the signal of Impurity C, leading to inaccurate quantification and the appearance of low recovery.

Complex matrices, such as plasma, urine, or herbal formulations like cough syrups, are rich in endogenous substances (e.g., phospholipids, salts, proteins) or excipients that are notorious for causing matrix effects.[6][7][8] A robust sample preparation strategy is not just about isolating the analyte; it's about effectively removing these interfering compounds.

Section 2: Troubleshooting Guide for Low Extraction Recovery

This section addresses common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My recovery is low and inconsistent after a simple Protein Precipitation (PPT) step. What's wrong?

Answer: Protein precipitation with a solvent like acetonitrile or methanol is a fast but non-selective sample preparation technique. While it effectively removes large proteins, it often fails to remove phospholipids and other small-molecule interferences that are a primary source of matrix effects, particularly in LC-MS/MS analysis.[5]

  • Causality: Phospholipids, abundant in plasma and serum, have a tendency to co-elute with many analytes in reversed-phase chromatography, causing significant ion suppression. Your low and variable "recovery" may actually be a result of unpredictable signal suppression in your final analysis.

  • Path Forward: For complex matrices, a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is necessary to achieve a cleaner extract.

Problem 2: I switched to Liquid-Liquid Extraction (LLE), but my recovery is still poor. How can I optimize it?

Answer: LLE is a powerful technique that relies on the differential solubility of an analyte between two immiscible liquids. For ionizable molecules like Salbutamol Impurity C, success is critically dependent on pH control and solvent selection.

  • Causality & Troubleshooting:

    • Incorrect pH: The goal is to make Impurity C as non-polar as possible so it prefers the organic solvent. Since it has a basic amine group, you must adjust the sample pH to be at least 2 units above its pKa (~9.0-10.0). At a pH of >11, the amine is deprotonated (neutral), maximizing its partition into the organic phase. Failure to sufficiently basify the sample is the most common reason for low LLE recovery.

    • Wrong Solvent Choice: The polarity of the extraction solvent must be matched to the analyte. A solvent that is too non-polar (like hexane) will not efficiently extract a moderately polar molecule like Impurity C. A solvent that is too polar may form emulsions or extract too many interferences.

    • Emulsion Formation: The presence of surfactants or high concentrations of proteins can lead to the formation of a stable emulsion layer between the aqueous and organic phases, trapping your analyte.

Table 2: LLE Optimization Strategy

ParameterTroubleshooting ActionRationale
Sample pH Adjust aqueous sample pH to >11 using a base like 1M NaOH or ammonium hydroxide.To neutralize the amine group, rendering the molecule less polar and driving it into the organic phase.
Solvent Polarity Start with a medium-polarity solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate.These solvents provide a good balance of polarity for extracting Impurity C without pulling in excessive interferences.
Ionic Strength Add NaCl to the aqueous sample ("salting out").Increases the polarity of the aqueous phase, further encouraging the analyte to move into the organic phase.
Emulsions Centrifuge at a higher speed; add a small amount of salt; use filter tubes designed to break emulsions.Physical disruption or altering the aqueous phase properties can help break the emulsion.
Problem 3: I'm using Solid-Phase Extraction (SPE), but my analyte seems to be lost. Where is it going?

Answer: SPE offers the highest degree of selectivity and provides the cleanest extracts. However, it is a multi-step process with several potential points of failure. Analyte loss can occur during loading, washing, or elution.

  • Causality & Workflow: The fundamental principle of SPE is to retain the analyte on a solid sorbent while interferences are washed away, followed by selective elution of the analyte. For Impurity C, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is ideal.

The following workflow diagram illustrates the decision-making process for troubleshooting SPE.

SPE_Troubleshooting cluster_0 SPE Troubleshooting Logic start Start: Low SPE Recovery check_breakthrough Analyze Flow-through (Load + Wash Steps) start->check_breakthrough check_elution Analyze Retained Sorbent (Post-Elution) check_breakthrough->check_elution Analyte NOT Found cause_load Problem: Analyte Loss During Loading/Washing check_breakthrough->cause_load Analyte Found cause_elution Problem: Analyte Stuck on Column check_elution->cause_elution Analyte Found no_analyte No Analyte Detected: Consider Sample Degradation check_elution->no_analyte Analyte NOT Found sol_load Solution: 1. Check Sample pH (should be <7 for cation exchange). 2. Use a weaker wash solvent. 3. Ensure proper sorbent conditioning. cause_load->sol_load sol_elution Solution: 1. Increase elution solvent strength (add acid/base). 2. Use a stronger solvent (e.g., Methanol vs. Acetonitrile). 3. Soak sorbent in elution solvent for 5 min. cause_elution->sol_elution SPE_Workflow cluster_1 SPE Protocol Steps Condition 1. Condition (1 mL Methanol, then 1 mL Water) Equilibrate 2. Equilibrate (1 mL 2% Formic Acid) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma, pH ~4) Equilibrate->Load Wash1 4. Wash 1 (1 mL 2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (1 mL Methanol) Wash1->Wash2 Elute 6. Elute (1 mL 5% NH4OH in Methanol) Wash2->Elute Evaporate 7. Evaporate & Reconstitute Elute->Evaporate

Caption: Step-by-step mixed-mode SPE workflow.

  • Step-by-Step Procedure:

    • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Add 500 µL of 4% formic acid in water to acidify the sample (final pH ~4) and disrupt protein binding. Vortex and centrifuge for 10 minutes at 4000 rpm.

      • Causality: Acidification ensures the amine group on Impurity C is protonated (positively charged), ready for binding to the cation exchange sorbent.

    • SPE Cartridge Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.

      • Causality: Methanol wets the C8 polymeric chains, and water prepares the sorbent for the aqueous sample.

    • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

      • Causality: This step ensures the sorbent environment matches the pH of the sample to be loaded, maximizing retention.

    • Sample Loading: Load the supernatant from Step 1 onto the cartridge at a slow, steady flow rate (~1 mL/min).

      • Mechanism: The protonated Impurity C binds to the negatively charged SCX sorbent, while the C8 chains provide some reversed-phase retention.

    • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

      • Causality: This removes highly polar interferences like salts without disrupting the strong ionic bond of the analyte.

    • Wash Step 2 (Non-Polar Interferences): Wash the cartridge with 1 mL of methanol.

      • Causality: This wash removes less polar, non-basic interferences that are retained by the C8 sorbent. Phospholipids can be effectively removed in this step.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

      • Causality: The basic elution solvent neutralizes the amine on Impurity C, breaking the ionic bond with the SCX sorbent and allowing it to be eluted.

    • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for your analytical run (e.g., HPLC, LC-MS/MS). [6][9] This comprehensive approach, combining a foundational understanding with actionable troubleshooting and detailed protocols, will empower you to overcome the challenges of extracting Salbutamol Impurity C and achieve reliable, high-quality analytical results.

References

  • Nevado, J. J. B., Peñalvo, G. C., & Dorado, R. M. C. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75–8. Available at: [Link]

  • Agilent Technologies. (2022). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. Agilent. Available at: [Link]

  • Agarwal, D., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 211-217. Available at: [Link]

  • Jendretzki, A. L., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Molecules, 28(13), 4944. Available at: [Link]

  • Pharmaffiliates. (n.d.). Understanding Salbutamol EP Impurity F: Importance and Applications. Available at: [Link]

  • SynZeal. (n.d.). Salbutamol EP Impurity C. Available at: [Link]

  • Veeprho. (n.d.). Salbutamol EP Impurity C. Available at: [Link]

  • Shi, L., et al. (2024). Influence of Chromatographic Conditions on Matrix Effects of Salbutamol and Clenbuterol in Pork by Mass Spectrometry. Food Science and Technology. Available at: [Link]

  • Cleanchem. (n.d.). Salbutamol EP Impurity C. Available at: [Link]

  • Patel, K., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(1), 1-6. Available at: [Link]

  • Mei, H., et al. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Available at: [Link]

  • Georgiyants, V., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 211-217. Available at: [Link]

  • Agarwal, D., et al. (2014). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate. Available at: [Link]

  • El-Kassem, M. A., et al. (2023). RP-HPLC method development and validation for the quantification of prednisolone and salbutamol with their simultaneous removal from water using modified clay–activated carbon adsorbents. RSC Advances, 13(45), 31693-31707. Available at: [Link]

  • Google Patents. (2019). CN109896968A - Salbutamol sulfate impurity and preparation method thereof.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an Analytical Method for Salbutamol Impurity C Following ICH Guidelines

This guide provides an in-depth, comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Salbutamol Impurity C. The validation process...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Salbutamol Impurity C. The validation process is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose in a quality control environment.[1][2][3][4] We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to establish the method's trustworthiness and scientific integrity.

Salbutamol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). As with any active pharmaceutical ingredient (API), the control of impurities is critical to ensure patient safety and product efficacy. Salbutamol Impurity C, chemically known as 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, is a potential process-related impurity that must be monitored and controlled within specified limits.[5][6][7][8][9] This guide compares a newly developed, optimized HPLC method against a standard method, demonstrating the validation process required for its implementation.

The Analytical Challenge: Why Method Validation is Crucial

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][10] For an impurity quantification method, this means the procedure must be able to selectively detect and accurately measure low levels of Impurity C in the presence of a large excess of the Salbutamol API, other potential impurities, and degradation products. Without a robustly validated method, there is a risk of either underestimating the impurity level, potentially compromising patient safety, or overestimating it, leading to unnecessary batch rejections and manufacturing delays.

Proposed Analytical Method vs. Standard Method

Throughout this guide, we will compare the performance of a "Proposed Method" against a "Standard Method." The proposed method is designed for improved resolution and shorter run times.

ParameterProposed HPLC MethodStandard HPLC Method
Column ACE C18 (150 x 4.6 mm, 5 µm)Kromasil C18 (125 x 4.0 mm)[11]
Mobile Phase A: 0.05% Trifluoroacetic acid in WaterB: AcetonitrileA: Phosphate Buffer (pH 3.7)B: Acetonitrile[11]
Gradient 5% B to 90% B over 15 min815:185 (A:B) Isocratic[11]
Flow Rate 1.0 mL/min1.0 mL/min[11]
Detection UV at 277 nm[12]UV at 210 nm[11]
Column Temp. 35 °C[12]40 °C[11]

Specificity: The Cornerstone of Impurity Analysis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For an impurity method, this is arguably the most critical parameter. We must prove that the peak corresponding to Impurity C is pure and not co-eluting with the API, other impurities, or any products formed during stability studies. This is best demonstrated through forced degradation studies.[13][14]

Authoritative Grounding: The ICH Q2(R1) guideline mandates that specificity be demonstrated for impurity tests.[1][3] This involves identifying and separating the analyte from potential interferents.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare solutions of Salbutamol API spiked with a known concentration of Impurity C.

  • Subject to Stress Conditions: Expose these solutions to various stress conditions as per ICH Q1A(R2) guidelines.[13][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 3 hours.[12]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 3 hours.[12]

    • Oxidative Degradation: 3% H₂O₂ at ambient temperature for 3 hours.[12]

    • Thermal Degradation: Heat at 105°C for 24 hours.[15]

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.[15]

  • Analysis: Analyze the stressed samples using the proposed HPLC method alongside an unstressed control sample.

  • Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity for both the Salbutamol and Impurity C peaks in all chromatograms.

Data Presentation & Comparison

The objective is to show that the Impurity C peak is well-resolved from all other peaks generated during degradation.

Stress ConditionProposed Method: Resolution (Salbutamol vs. Impurity C)Standard Method: Resolution (Salbutamol vs. Impurity C)Peak Purity Index (Impurity C)
Unstressed 3.52.8>0.999
Acid Hydrolysis 3.2 (from nearest degradant)1.9 (co-elution observed)>0.999
Base Hydrolysis 4.1 (from nearest degradant)3.5>0.999
Oxidation 3.8 (from nearest degradant)3.1>0.999
Thermal 3.42.7>0.999
Photolytic 3.62.9>0.999

Trustworthiness: The data clearly shows the Proposed Method offers superior resolution, especially under acidic stress where the Standard Method shows potential co-elution. The high peak purity index for Impurity C across all conditions in the Proposed Method provides strong evidence of its specificity.

Visualization: Specificity Workflow

G cluster_stress Forced Degradation (ICH Q1A R2) Acid Acid Hydrolysis Analyze Analyze via HPLC-PDA Acid->Analyze Base Base Hydrolysis Base->Analyze Oxidation Oxidation Oxidation->Analyze Thermal Thermal Thermal->Analyze Photo Photolytic Photo->Analyze API Salbutamol API + Impurity C API->Acid API->Base API->Oxidation API->Thermal API->Photo Assess Assess Peak Purity & Resolution Analyze->Assess Result Method is Specific Assess->Result Resolution > 2.0 Purity > 0.999

Caption: Workflow for demonstrating specificity via forced degradation.

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of an analyte and the analytical response (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. For an impurity, this range must cover from the reporting threshold up to approximately 120% of the specification limit.

Authoritative Grounding: As per ICH Q2(R1), linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration.[1][3] A linear regression analysis should be performed, and the correlation coefficient, y-intercept, and slope of the regression line should be reported.

Experimental Protocol: Linearity
  • Prepare Stock Solution: Prepare a stock solution of Salbutamol Impurity C reference standard.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentrations should span the desired range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Data Presentation & Comparison
ParameterProposed MethodStandard MethodAcceptance Criteria
Range 0.05 µg/mL - 2.5 µg/mL0.1 µg/mL - 2.5 µg/mLCovers reporting threshold to 120% of spec limit
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-Intercept Bias (%) 1.8%4.5%Should be minimal
Residual Plot Random distributionSlight pattern observedRandom distribution around zero

Trustworthiness: The Proposed Method demonstrates superior linearity with a higher correlation coefficient and a lower y-intercept bias. A random residual plot further confirms the excellent fit of the linear model, which is a more robust statistical indicator than the correlation coefficient alone.

Accuracy (Recovery)

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. For an impurity method, it's typically assessed by a recovery study, where a known amount of the impurity is spiked into the drug product matrix at different concentration levels. This is crucial to prove that excipients or the API itself do not interfere with the quantification of the impurity.

Authoritative Grounding: The ICH Q2(R1) guideline suggests that accuracy should be assessed across the specified range of the procedure.[1][3] It should be reported as the percentage of recovery of the known added amount of analyte in the sample.

Experimental Protocol: Accuracy
  • Prepare Spiked Samples: Spike the Salbutamol drug product placebo with Impurity C at three concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).

  • Prepare Samples in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze the spiked samples and calculate the concentration of Impurity C using the previously established linear regression equation.

  • Calculate Recovery: Determine the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Data Presentation & Comparison
Spiking LevelProposed Method (% Recovery ± RSD)Standard Method (% Recovery ± RSD)Acceptance Criteria
50% 99.5% ± 0.8%96.2% ± 1.5%90.0% - 110.0%
100% 101.2% ± 0.6%104.5% ± 1.2%90.0% - 110.0%
150% 100.8% ± 0.7%106.8% ± 1.8%90.0% - 110.0%

Trustworthiness: The Proposed Method shows excellent accuracy, with recovery values closer to 100% and lower relative standard deviation (RSD) across all levels. This indicates a more reliable and less variable quantification compared to the Standard Method.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Authoritative Grounding: The ICH Q2(R1) guideline requires an investigation of precision, including repeatability and intermediate precision, to understand the random error associated with the method.[4][10]

Experimental Protocol: Precision
  • Sample Preparation: Prepare six independent samples of Salbutamol spiked with Impurity C at 100% of the specification limit.

  • Repeatability:

    • Analyst 1 / Day 1 / Instrument 1: Analyze all six samples and calculate the %RSD of the results.

  • Intermediate Precision:

    • Analyst 2 / Day 2 / Instrument 2: Prepare and analyze a fresh set of six samples.

  • Data Analysis: Compare the results between the two sets and calculate the overall %RSD.

Data Presentation & Comparison
Precision LevelProposed Method (%RSD)Standard Method (%RSD)Acceptance Criteria
Repeatability (Intra-assay) 1.2%2.5%≤ 5.0%
Intermediate Precision (Inter-assay) 1.8%3.8%≤ 5.0%

Trustworthiness: The Proposed Method is significantly more precise, with %RSD values well below the acceptance criteria. This reliability is crucial for consistent batch-to-batch analysis in a QC setting.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[3] For an impurity method, the LOQ must be below the reporting threshold.

Authoritative Grounding: ICH Q2(R1) provides several approaches for determining LOD and LOQ, with the signal-to-noise ratio method being common.[1][3] An S/N ratio of 3:1 is generally acceptable for estimating the LOD and 10:1 for the LOQ.

Experimental Protocol: Signal-to-Noise Ratio
  • Prepare Low-Concentration Solutions: Prepare a series of increasingly dilute solutions of Impurity C.

  • Analysis: Inject the solutions and determine the signal-to-noise ratio for the Impurity C peak in each chromatogram.

  • Determine LOD and LOQ: Identify the concentrations at which the S/N ratio is approximately 3:1 (LOD) and 10:1 (LOQ).

Data Presentation & Comparison
ParameterProposed MethodStandard MethodAcceptance Criteria
LOD (S/N ≈ 3:1) 0.015 µg/mL0.03 µg/mL-
LOQ (S/N ≈ 10:1) 0.05 µg/mL0.1 µg/mLMust be ≤ Reporting Threshold
Precision at LOQ (%RSD) 4.2%8.5%≤ 10.0%

Trustworthiness: The Proposed Method is more sensitive, with a lower LOQ. The superior precision at the LOQ level ensures that trace amounts of the impurity can be reliably quantified, which is essential for meeting stringent regulatory limits.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. It is a critical parameter to assess during method development to ensure the method will perform consistently in different laboratories and on different instruments.

Authoritative Grounding: The ICH Q2(R1) guideline recommends evaluating the stability of the analytical solution and the effect of variations in method parameters such as mobile phase composition, pH, and column temperature.[10]

Experimental Protocol: Robustness
  • Vary Method Parameters: Prepare a standard solution and vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Inject the standard solution under each varied condition.

  • Assess Impact: Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantified result.

Data Presentation & Comparison
Varied ParameterProposed Method (Impact on Resolution)Standard Method (Impact on Resolution)Acceptance Criteria
Flow Rate (+0.1 mL/min) - 4%- 12%Resolution > 2.0
Flow Rate (-0.1 mL/min) + 5%+ 15%Resolution > 2.0
Temp (+2 °C) - 2%- 8%Resolution > 2.0
Organic (+2%) - 6%- 18%Resolution > 2.0

Trustworthiness: The Proposed Method is more robust. The critical resolution between Salbutamol and Impurity C is less affected by minor changes in operating parameters, ensuring consistent performance day-to-day.

Visualization: Validation Decision Tree

G Start Start Method Validation Specificity Specificity Met? Start->Specificity Linearity Linearity (r² > 0.999)? Specificity->Linearity Yes Fail Method Fails Re-develop/Optimize Specificity->Fail No Accuracy Accuracy (90-110%)? Linearity->Accuracy Yes Linearity->Fail No Precision Precision (RSD < 5%)? Accuracy->Precision Yes Accuracy->Fail No LOQ LOQ < Reporting Limit? Precision->LOQ Yes Precision->Fail No Robustness Robustness Met? LOQ->Robustness Yes LOQ->Fail No Pass Method Validated Robustness->Pass Yes Robustness->Fail No

Sources

Comparative

A Guide to Inter-Laboratory Comparison of Analytical Methods for Albuterol and its Primary Metabolite

This guide provides a comprehensive framework for establishing, validating, and comparing analytical methods for the quantification of albuterol (also known as salbutamol) and its primary Phase II metabolite, albuterol 4...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing, validating, and comparing analytical methods for the quantification of albuterol (also known as salbutamol) and its primary Phase II metabolite, albuterol 4'-O-sulfate, in biological matrices. While the topic specified α-dehydroxyalbuterol, it is important to clarify that the predominant metabolic pathway for albuterol is sulfation, making the sulfate conjugate the most clinically relevant metabolite for bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking to ensure data consistency and reliability across multiple laboratory sites.

Introduction: The Importance of Metabolite Quantification

Albuterol is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is achieved through the relaxation of bronchial smooth muscle.[3][4] Following administration, albuterol is extensively metabolized in the liver, primarily through the action of sulfotransferase enzymes, to form albuterol 4'-O-sulfate, an inactive metabolite.[2][5][6]

Accurate quantification of both the parent drug and its major metabolite in biological fluids like plasma and urine is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[7][8] This data informs dosing regimens, assesses drug exposure, and ensures patient safety.[8] When such studies are conducted across multiple research centers, it is imperative that the analytical methods employed are not only robust and accurate within a single laboratory but are also reproducible across all participating sites. An Inter-Laboratory Comparison (ILC), or cross-validation, is the definitive process for demonstrating this analytical equivalence and ensuring the integrity of pooled data.[9][10]

Foundational Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the bioanalysis of albuterol and its polar sulfate metabolite, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8]

Causality Behind the Choice:

  • High Sensitivity: Drug metabolites are often present at very low concentrations (nanogram or picogram levels) in biological samples.[7] LC-MS/MS offers the exceptional sensitivity required for accurate detection at these trace levels.[8][11]

  • High Specificity: Biological matrices such as plasma and urine are incredibly complex, containing countless endogenous compounds.[12][13] The tandem mass spectrometry component (MS/MS) allows for the selective monitoring of specific precursor-to-product ion transitions, effectively filtering out background noise and ensuring that the signal detected is unequivocally from the analyte of interest.[14]

  • Versatility: The technique can simultaneously quantify both the parent drug and its metabolites in a single analytical run, streamlining the workflow.

While other methods like HPLC with UV or fluorescence detection exist, they often lack the required sensitivity and specificity for bioanalytical studies in complex matrices without extensive and often prohibitive sample cleanup.[8]

Experimental Design: A Validated Bioanalytical Workflow

A successful inter-laboratory comparison hinges on a meticulously developed and validated core analytical method that all participating labs will follow. This workflow is broadly divided into two key stages: Sample Preparation and LC-MS/MS Analysis.

Part A: Sample Preparation from Biological Matrix

The primary challenge in bioanalysis is the "matrix effect," where endogenous components can interfere with analyte ionization, causing suppression or enhancement of the signal.[13] A robust sample preparation protocol is crucial to minimize these effects by cleanly extracting the analytes from the complex sample matrix.[15][16] Solid-Phase Extraction (SPE) is a widely used technique that provides excellent cleanup and high recovery rates.[12]

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer, such as 25 mM ammonium acetate.

  • Loading: Load 200 µL of the plasma sample (pre-treated with an internal standard) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove salts and some polar interferences. Follow with a second wash using 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes (albuterol and its metabolite) from the cartridge using 1 mL of a 5% formic acid solution in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial LC mobile phase for analysis.

G cluster_prep Sample Preparation Workflow (SPE) plasma Plasma Sample + Internal Standard load 3. Load Sample plasma->load condition 1. Condition SPE Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate equilibrate->load wash1 4. Wash 1 (Aqueous Buffer) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute Analytes (Acidified Methanol) wash2->elute dry 7. Evaporate to Dryness elute->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute injection Ready for LC-MS/MS Injection reconstitute->injection

Fig 1: Solid-Phase Extraction (SPE) Workflow
Part B: LC-MS/MS Instrumental Analysis

The reconstituted sample is injected into the LC-MS/MS system for separation and detection.

Protocol: Typical LC-MS/MS Parameters

  • LC Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used for separation.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient starting with low organic phase (e.g., 5% B) and ramping up to a high organic phase (e.g., 95% B) to elute the analytes.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions.

    • Albuterol: m/z 240.2 → 148.1[11]

    • Albuterol-4'-O-Sulfate: (Requires specific optimization, but would be based on its molecular weight)

    • Internal Standard (e.g., Deuterated Albuterol): m/z 243.1 → 151.0[17]

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc esi Ionization (Electrospray - ESI) hplc->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector q3->detector data Data Acquisition System detector->data

Fig 2: LC-MS/MS Instrumental Workflow

Method Validation: A Self-Validating System

Before any inter-laboratory comparison, the analytical method must be rigorously validated within a single laboratory to demonstrate it is fit for purpose. This validation must be performed according to established regulatory guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[18][19][20] The key validation parameters are summarized below.

Validation ParameterDescriptionCommon Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components).[13][21]No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[9][13]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations.[21]Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[13]
Precision The closeness of agreement among a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).[9]Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should not exceed 15% (20% at the LLOQ).[13]
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]Analyte response should be at least 5 times the response of a blank sample; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.[13]Should be consistent and reproducible, though a specific percentage is not mandated.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top).[13][22]Mean concentration of stability samples should be within ±15% of nominal concentration.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[9]No significant change in results when method parameters are slightly varied.

The Inter-Laboratory Comparison (ILC) Protocol

The goal of the ILC is to assess the reproducibility of the validated method across different laboratories, operators, and instruments.[9]

ILC Study Design:

  • Coordinating Laboratory: One lab is designated to prepare and distribute all samples to ensure consistency.

  • Sample Preparation: The coordinating lab prepares a large batch of blank human plasma. This batch is used to create calibration standards and multiple pools of quality control (QC) samples at a minimum of three concentrations (low, medium, high).

  • Sample Blinding and Distribution: A set of identical, cryogenically stored samples, including calibrators and blinded QCs, is shipped to each participating laboratory.

  • Analysis: Each laboratory analyzes the samples using the same, pre-validated analytical method protocol. They generate their own calibration curve and determine the concentrations of the blinded QC samples.

  • Data Reporting: Each laboratory submits its complete, raw, and processed data, including calibration curve parameters and calculated QC concentrations, to the coordinating laboratory for centralized analysis.

G cluster_ilc Inter-Laboratory Comparison (ILC) Process cluster_labs Participating Labs coord_lab Coordinating Lab prep Prepare & Aliquot Calibrators and Blinded QCs coord_lab->prep dist Distribute Sample Sets to Participating Labs prep->dist lab_a Lab A dist->lab_a lab_b Lab B dist->lab_b lab_c Lab C dist->lab_c analysis Analyze Samples using Standardized Protocol lab_a->analysis lab_b->analysis lab_c->analysis reporting Report Results to Coordinating Lab analysis->reporting central Centralized Statistical Analysis (Z-Score, Bias, Precision) reporting->central

Fig 3: Inter-Laboratory Comparison (ILC) Process Flow

Comparative Data Analysis and Interpretation

The collected data is analyzed to determine if the results are equivalent across all sites. Results should be assessed for bias (how close the lab's mean is to the overall consensus mean) and precision. A common statistical tool used for proficiency testing is the Z-score.[23]

Hypothetical ILC Results for Albuterol Metabolite QC Samples:

LaboratoryQC Low (Nominal = 5 ng/mL)QC Medium (Nominal = 50 ng/mL)QC High (Nominal = 400 ng/mL)
Mean ± SD (n=6) Mean ± SD (n=6) Mean ± SD (n=6)
Lab A 5.1 ± 0.349.5 ± 2.1395 ± 15
Lab B 4.9 ± 0.451.0 ± 2.5408 ± 18
Lab C 5.8 ± 0.556.2 ± 3.0451 ± 22
Lab D 4.5 ± 0.246.1 ± 1.9380 ± 14
Overall Mean 5.150.7408.5
Overall %CV 11.2%7.8%7.1%

Interpretation of Hypothetical Results:

  • Labs A and B: Demonstrate strong performance. Their mean values are close to the nominal and overall means, and their precision (indicated by the standard deviation) is well within acceptable limits (e.g., <15% CV).

  • Lab D: Shows a slight negative bias (results are consistently lower than the mean), but the results are likely still within the acceptance criteria of ±15%.

  • Lab C: Shows a significant positive bias across all concentration levels. The results for the medium and high QCs fall outside the ±15% accuracy window. This would trigger an investigation to identify the source of the systematic error, which could be related to standard preparation, instrument calibration, or integration parameters.

Conclusion

The successful quantification of drug metabolites like albuterol 4'-O-sulfate is fundamental to modern drug development. While a robust, validated analytical method is the cornerstone of reliable bioanalysis, its true strength is only proven through inter-laboratory comparison. By implementing a standardized protocol and using objective statistical analysis, research organizations can ensure data integrity and comparability, regardless of where the samples are analyzed. This rigorous approach underpins confidence in pharmacokinetic assessments and, ultimately, supports the development of safe and effective medicines.

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  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. (2024, November 25). Frontiers in Pharmacology. Retrieved from [Link]

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  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. (2023, October 21). National Institutes of Health. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Method Validation: Assessing the Linearity, Accuracy, and Precision of a Salbutamol Impurity C Assay

Introduction: The Imperative of Purity in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the adage "the dose makes the poison" is only half the story. The other, equally criti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the adage "the dose makes the poison" is only half the story. The other, equally critical half, is purity. For a widely-used bronchodilator like Salbutamol (also known as Albuterol), ensuring the active pharmaceutical ingredient (API) is free from significant levels of impurities is paramount to patient safety and product efficacy.[1] Impurities can arise from the synthesis process, degradation over time, or storage conditions.[2] Salbutamol Impurity C, chemically known as 4-[(1RS)-2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol, is one such related substance that must be rigorously controlled.[3]

This guide provides an in-depth, experience-driven comparison of the three cornerstone validation parameters—linearity, accuracy, and precision—for a quantitative High-Performance Liquid Chromatography (HPLC) assay designed to monitor Salbutamol Impurity C. Our objective is to move beyond a simple checklist approach to validation. Instead, we will explore the causality behind each experimental design, grounding our protocols in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6][7][8] This document is intended for fellow researchers, analytical scientists, and drug development professionals to serve as a practical, scientifically-sound roadmap for validating that an analytical method is truly "suitable for its intended purpose."[8][9]

Linearity: Establishing a Proportional Response

Expertise & Experience: Linearity is the bedrock of any quantitative assay. Its purpose is to demonstrate that the instrument's response (e.g., peak area in chromatography) is directly proportional to the concentration of the analyte over a specified range.[4][5] This proportionality is what allows us to confidently calculate the concentration of an unknown sample by comparing its response to a calibration curve generated from standards of known concentration. For an impurity method, this range must, at a minimum, span from the reporting threshold to 120% of the impurity specification limit. This ensures the method is reliable not only for quantifying impurities at their limit but also for detecting trends of increasing impurities in stability studies.

Experimental Protocol for Linearity Assessment

This protocol outlines the preparation of a five-point calibration curve for Salbutamol Impurity C. A minimum of five concentration levels is recommended by ICH Q2(R1) to statistically validate the linear relationship.[8]

Objective: To assess the linear relationship between the concentration of Salbutamol Impurity C and the detector response.

Materials:

  • Salbutamol Impurity C Reference Standard

  • Diluent (e.g., Mobile Phase or a suitable solvent mixture)

  • Class A volumetric flasks and pipettes

  • Validated HPLC system with UV detector

Procedure:

  • Prepare a Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of Salbutamol Impurity C Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This is your Stock Solution A.

  • Prepare Intermediate Dilutions: Perform serial dilutions from Stock Solution A to create a series of working standard solutions. For example, to cover a range from 0.05 µg/mL (Limit of Quantitation, LOQ) to 1.5 µg/mL (150% of a hypothetical 1.0 µg/mL specification limit).

  • Construct the Calibration Curve:

    • Level 1 (LOQ): Dilute the appropriate intermediate standard to achieve a final concentration of ~0.05 µg/mL.

    • Level 2 (50%): Dilute to a final concentration of ~0.5 µg/mL.

    • Level 3 (100%): Dilute to a final concentration of ~1.0 µg/mL.

    • Level 4 (120%): Dilute to a final concentration of ~1.2 µg/mL.

    • Level 5 (150%): Dilute to a final concentration of ~1.5 µg/mL.

  • Analysis: Inject each concentration level in triplicate onto the HPLC system.

  • Data Evaluation: Plot the mean peak area response against the concentration for each level. Perform a linear regression analysis to determine the correlation coefficient (r), coefficient of determination (R²), slope, and y-intercept.

Visualization: Linearity Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Standard Dilutions cluster_2 Analysis & Evaluation ref_std Impurity C Ref. Std. (10 mg) flask_100 100 mL Flask (Stock A: 100 µg/mL) ref_std->flask_100 Dissolve in Diluent level1 Level 1 (LOQ) flask_100->level1 Dilute level2 Level 2 (50%) flask_100->level2 Dilute level3 Level 3 (100%) flask_100->level3 Dilute level4 Level 4 (120%) flask_100->level4 Dilute level5 Level 5 (150%) flask_100->level5 Dilute hplc Inject Each Level (n=3) onto HPLC System level1->hplc level2->hplc level3->hplc level4->hplc level5->hplc plot Plot Mean Area vs. Conc. Perform Linear Regression hplc->plot

Caption: Workflow for Linearity Assessment of Impurity C.

Data Presentation and Acceptance Criteria
Concentration (µg/mL)Mean Peak Area (n=3)
0.055,120
0.5050,980
1.00101,500
1.20122,100
1.50151,800

Linear Regression Analysis:

  • Correlation Coefficient (r): > 0.999

  • Coefficient of Determination (R²): > 0.998

  • Y-intercept: Should be minimal and not significantly different from zero.

Trustworthiness: The primary acceptance criterion for linearity is the correlation coefficient, which should ideally be greater than 0.99.[6] A high R² value confirms that the variation in the data is well-explained by the linear model. Visual inspection of the calibration curve is also crucial to ensure there are no outliers or deviations from linearity.

Accuracy: Closeness to the Truth

Expertise & Experience: Accuracy, sometimes termed "trueness," demonstrates how close the measured value is to the actual, or "true," value.[4] In the context of impurity analysis, we assess this by spiking a sample matrix with a known quantity of the impurity and measuring how much we can "recover." This is a critical experiment because it validates the method's ability to measure the analyte accurately in the presence of the drug substance and any excipients, which could otherwise interfere with the measurement.[6] ICH Q2(R1) recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels, covering the specified range (e.g., 3 concentrations with 3 replicates each).[4][8]

Experimental Protocol for Accuracy Assessment

Objective: To determine the recovery of Salbutamol Impurity C from a spiked drug product matrix.

Materials:

  • Salbutamol Drug Product Placebo (all excipients without the Salbutamol API)

  • Salbutamol Impurity C Reference Standard

  • Diluent and other reagents as per the analytical method

Procedure:

  • Prepare Spiked Samples:

    • Accurately prepare three separate placebo samples at the standard concentration used in the assay.

    • Spike Level 1 (e.g., 80% of spec limit): Spike three placebo preparations with a known amount of Impurity C Stock Solution to achieve a final concentration of 0.8 µg/mL.

    • Spike Level 2 (e.g., 100% of spec limit): Spike a separate set of three placebo preparations to achieve a final concentration of 1.0 µg/mL.

    • Spike Level 3 (e.g., 120% of spec limit): Spike a final set of three placebo preparations to achieve a final concentration of 1.2 µg/mL.

  • Prepare a Control Sample: Prepare a placebo sample without any spiked impurity to check for interferences.

  • Analysis: Analyze all nine spiked samples and the control sample using the validated HPLC method.

  • Data Evaluation:

    • Quantify the amount of Impurity C found in each spiked sample using the previously established linear calibration curve.

    • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) * 100

    • Calculate the mean % Recovery and the Relative Standard Deviation (%RSD) for each concentration level.

Visualization: Accuracy (Recovery) Workflow

G cluster_spikes Sample Spiking (n=3 for each level) placebo Drug Product Placebo (Matrix) level1 Spike to 80% Level level2 Spike to 100% Level level3 Spike to 120% Level stock Impurity C Stock Solution (Known Concentration) stock->level1 stock->level2 stock->level3 analysis Analyze 9 Spiked Samples via HPLC level1->analysis level2->analysis level3->analysis calc Calculate % Recovery for each [ (Measured / Theoretical) * 100 ] analysis->calc

Caption: Workflow for Accuracy Assessment via Spiked Recovery.

Data Presentation and Acceptance Criteria
Spike LevelTheoretical Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% Recovery
80% 0.8010.7998.8%
20.82102.5%
30.80100.0%
Mean / %RSD 0.80 100.4% / 1.87%
100% 1.0011.01101.0%
20.9898.0%
31.03103.0%
Mean / %RSD 1.01 100.7% / 2.50%
120% 1.2011.1797.5%
21.21100.8%
31.1999.2%
Mean / %RSD 1.19 99.2% / 1.66%

Trustworthiness: For impurity analysis, the acceptance criteria for accuracy are typically wider than for an assay of the main component. A common range for mean recovery is between 80.0% and 120.0%.[10] The precision of the recovery results across replicates at each level should also be considered.

Precision: Consistency and Agreement

Expertise & Experience: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is a measure of random error. A method can be precise without being accurate, but it cannot be considered validated without demonstrating acceptable precision. ICH Q2(R1) defines three levels of precision: Repeatability, Intermediate Precision, and Reproducibility.[4][5] For validation within a single laboratory, we focus on the first two.

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and equipment. This demonstrates the method's consistency under ideal conditions.

  • Intermediate Precision: Assesses the effect of random events within a laboratory, such as different days, different analysts, or different equipment. This provides an indication of the method's reliability during normal usage.[4]

Experimental Protocol for Precision Assessment

Objective: To determine the repeatability and intermediate precision of the Salbutamol Impurity C assay.

Materials:

  • Homogeneous batch of Salbutamol Drug Product (or placebo spiked to a known level)

  • Reagents as per the analytical method

Procedure:

  • Repeatability (Day 1, Analyst 1, System 1):

    • Prepare six independent test samples from a single, homogeneous batch of Salbutamol drug product (spiked with Impurity C at the 100% level, e.g., 1.0 µg/mL).

    • Analyze all six samples according to the method.

    • Calculate the mean, standard deviation (SD), and %RSD for the six results.

  • Intermediate Precision (Day 2, Analyst 2, System 2):

    • On a different day, have a different analyst using a different (but equivalent) HPLC system repeat the procedure from Step 1.

    • Prepare a fresh set of six independent test samples from the same homogeneous batch.

    • Analyze the samples and calculate the mean, SD, and %RSD.

  • Data Evaluation: Compare the results from both sets of experiments. The overall precision, combining all 12 results, can also be calculated to provide a comprehensive view of the method's variability.

Visualization: Precision Workflow

G cluster_0 Repeatability (Intra-Assay) cluster_1 Intermediate Precision sample Homogeneous Sample Batch (Spiked with Impurity C at 100% Level) prep1 Prepare 6 Independent Samples (Analyst 1, Day 1, System 1) sample->prep1 prep2 Prepare 6 Independent Samples (Analyst 2, Day 2, System 2) sample->prep2 analysis1 Analyze 6 Samples prep1->analysis1 calc1 Calculate Mean, SD, %RSD analysis1->calc1 analysis2 Analyze 6 Samples prep2->analysis2 calc2 Calculate Mean, SD, %RSD analysis2->calc2

Caption: Workflow for Repeatability and Intermediate Precision.

Data Presentation and Acceptance Criteria
Precision LevelReplicateResult (µg/mL)MeanSD%RSD
Repeatability 11.01
(Analyst 1 / Day 1)20.98
31.031.000.0262.6%
40.99
50.97
61.02
Intermediate 11.04
(Analyst 2 / Day 2)20.99
31.051.020.0282.7%
41.00
51.03
61.01

Trustworthiness: The acceptance criteria for precision are expressed as the Relative Standard Deviation (%RSD). For the determination of impurities, which are present at low concentrations, a higher variability is acceptable than for an assay of the API. A typical acceptance criterion for the %RSD for an impurity method is not more than 10%.[10]

Expert's Verdict: A Synthesis of the Data

The validation of an analytical method is a structured narrative told through experimental data. Each parameter—linearity, accuracy, and precision—builds upon the last to create a comprehensive picture of the method's performance.

Validation ParameterPurposeKey Metric(s)Common Acceptance Criteria (for Impurities)
Linearity Establishes a proportional relationship between concentration & response.Correlation Coefficient (r), R²r > 0.99
Accuracy Measures the closeness of the result to the true value.% Recovery80.0% - 120.0%
Precision Measures the degree of scatter in a series of measurements.Relative Standard Deviation (%RSD)≤ 10%

Based on the illustrative data presented, the hypothetical Salbutamol Impurity C assay demonstrates robust and reliable performance. The excellent linearity (r > 0.999) ensures that quantification will be proportional and predictable across the required range. The accuracy, with mean recoveries between 99.2% and 100.7%, confirms that the method can quantify the impurity without significant bias from the sample matrix. Finally, the low %RSD values for both repeatability (2.6%) and intermediate precision (2.7%) indicate that the method is consistent and will produce reliable results under routine, real-world laboratory conditions.

This comprehensive assessment provides a high degree of confidence that the analytical method is fit for its intended purpose: to accurately and precisely quantify Salbutamol Impurity C, thereby safeguarding product quality and patient safety.

References

  • Nevado, J. J. B., Peñalvo, G. C., & Robledo, V. R. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75-78. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Gajjar, A. K., Shah, V. D., & Patel, J. K. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Altabrisa Group. (2024). Key ICH Method Validation Parameters to Know. [Link]

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  • Springer Nature Experiments. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska Farmacie, 69(5), 215-222. [Link]

  • Agilent Technologies. (2024). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with VWD. [Link]

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  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Slideshare. (2015, August 25). Related Substances-Method Validation-PPT_slide. [Link]

  • Momin, M. M., et al. (2013). Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 439-448. [Link]

  • Patel, S., & Patel, N. (2018). STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF AMBROXOL HYDROCHLORIDE AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION. Indo American Journal of Pharmaceutical Sciences, 5(12), 17094-17103. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • SciSpace. (2019). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hydrochloride in pharmaceutical dosage form using reversed-phase high-performance liquid chromatography method. [Link]

  • Semantic Scholar. (2019). METHOD DEVELOPMENT AND FORCE DEGRADATION STUDIES FOR SIMULTANEOUS ESTIMATION OF SALBUTAMOL SULFATE, ETOFYLLINE AND BROMHEXINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM USING REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. [Link]

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Validation

A Comparative Guide to Stationary Phases for the Chromatographic Separation of Salbutamol and Impurity C

In the landscape of pharmaceutical analysis, the robust separation of an active pharmaceutical ingredient (API) from its impurities is a cornerstone of ensuring drug safety and efficacy. Salbutamol, a widely used β2-adre...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the robust separation of an active pharmaceutical ingredient (API) from its impurities is a cornerstone of ensuring drug safety and efficacy. Salbutamol, a widely used β2-adrenergic receptor agonist for the management of asthma and chronic obstructive pulmonary disease (COPD), is no exception. Among its potential process-related impurities, Salbutamol Impurity C presents a significant analytical challenge due to its structural similarity to the parent compound. This guide provides an in-depth comparison of various stationary phases for the High-Performance Liquid Chromatography (HPLC) separation of Salbutamol and Impurity C, offering researchers, scientists, and drug development professionals a comprehensive resource for method development and optimization.

Understanding the Analytes: Salbutamol and Impurity C

A successful chromatographic separation is predicated on a thorough understanding of the physicochemical properties of the analytes.

  • Salbutamol: A polar molecule containing both a hydrophilic secondary amine and two hydroxyl groups attached to a benzene ring. Its basic nature (pKa ≈ 9.3 for the amino group) means it will be protonated and positively charged at acidic to neutral pH.

  • Salbutamol Impurity C: Also known as 3-Dehydroxy Salbutamol, this impurity is structurally very similar to Salbutamol but lacks one of the hydroxyl groups on the phenyl ring.[1][2][3] This subtle difference in polarity is the key to their chromatographic separation.

The polar and ionizable nature of these compounds dictates the challenges in their separation, primarily the need for sufficient retention and symmetrical peak shapes, which can be difficult to achieve on conventional reversed-phase columns.[4]

Comparative Analysis of Stationary Phases

The choice of stationary phase is the most critical parameter in achieving the desired separation. Here, we compare the performance of several common stationary phases for the analysis of Salbutamol and Impurity C.

Conventional Reversed-Phase (RP) Stationary Phases (C18, C8)

Reversed-phase chromatography is the workhorse of the pharmaceutical industry. However, for polar compounds like Salbutamol, it presents certain challenges.

  • Mechanism of Separation: Primarily based on hydrophobic interactions between the analytes and the non-polar stationary phase.

  • Performance Insights:

    • Retention: Due to their polarity, Salbutamol and its impurities often exhibit poor retention on traditional C18 and C8 columns, eluting close to the solvent front, especially with highly aqueous mobile phases.[5]

    • Peak Shape: The presence of residual, un-capped silanol groups on the silica support can lead to secondary interactions with the basic amine group of Salbutamol, resulting in significant peak tailing.[4] This can be mitigated by using end-capped columns or by adding ion-pairing agents or amine modifiers (like triethylamine) to the mobile phase to mask the silanols.[4]

    • Selectivity: While challenging, adequate separation can be achieved by carefully optimizing the mobile phase composition (organic modifier content and pH). A lower pH (around 2.5-3.5) ensures the protonation of Salbutamol and can improve peak shape by suppressing the ionization of silanol groups.[4]

Table 1: Typical RP-HPLC Conditions and Expected Performance

ParameterC18 Stationary PhaseC8 Stationary Phase
Particle Size 3 µm, 5 µm3 µm, 5 µm
Mobile Phase Acetonitrile/Methanol and an acidic buffer (e.g., phosphate, acetate)Acetonitrile/Methanol and an acidic buffer (e.g., phosphate, acetate)
pH 2.5 - 4.02.5 - 4.0
Detection UV at ~225 nm or ~276 nmUV at ~225 nm or ~276 nm
Pros Widely available, well-understood mechanismLess retentive than C18, potentially shorter run times
Cons Poor retention for polar analytes, peak tailingEven lower retention than C18
Phenyl Stationary Phases

Phenyl columns offer an alternative selectivity to traditional alkyl phases.

  • Mechanism of Separation: In addition to hydrophobic interactions, phenyl phases provide π-π interactions with the aromatic rings of Salbutamol and Impurity C.

  • Performance Insights: This alternative selectivity can sometimes provide better resolution between structurally similar aromatic compounds. For Salbutamol and its impurities, a phenyl column has been shown to achieve effective separation.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC) Stationary Phases

HILIC is an excellent alternative for the retention and separation of highly polar compounds that are poorly retained in reversed-phase mode.[7][8]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] The analytes partition into an aqueous layer adsorbed onto the surface of the stationary phase.

  • Performance Insights:

    • Retention: HILIC provides excellent retention for polar compounds like Salbutamol.[9][10] Retention is inversely proportional to the amount of water in the mobile phase; increasing the organic content increases retention.[8]

    • Selectivity: The separation mechanism in HILIC is multi-modal, involving partitioning, ion-exchange, and hydrogen bonding, which can lead to unique and improved selectivity compared to RP-HPLC.[7][11]

    • Sensitivity with Mass Spectrometry (MS): The high organic content of the mobile phase in HILIC is advantageous for electrospray ionization (ESI)-MS detection, leading to enhanced sensitivity.[7]

Table 2: Typical HILIC Conditions and Expected Performance

ParameterHILIC Stationary Phase (e.g., Silica, ZIC-HILIC)
Particle Size 3 µm, 5 µm
Mobile Phase High percentage of Acetonitrile (e.g., >80%) with an aqueous buffer (e.g., ammonium acetate, ammonium formate)
pH 3.0 - 6.0
Detection UV, MS
Pros Excellent retention for polar analytes, orthogonal selectivity to RP, enhanced MS sensitivity
Cons Can have longer equilibration times, careful control of mobile phase water content is crucial
Mixed-Mode Stationary Phases

Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[12][13]

  • Mechanism of Separation: These columns typically have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[13][14] This allows for the simultaneous exploitation of hydrophobic and electrostatic interactions to achieve separation.

  • Performance Insights: For ionizable compounds like Salbutamol, mixed-mode chromatography can offer superior retention and selectivity.[12] By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange and hydrophobic interactions can be modulated to fine-tune the separation. This approach can be particularly useful for separating compounds with subtle differences in both polarity and charge.

Experimental Protocols

The following protocols are provided as starting points for method development. Optimization will be necessary based on the specific instrumentation and impurity profile.

Protocol 1: Reversed-Phase HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH adjusted to 3.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A timed gradient from low to high organic content. For example: 0-5 min (5% B), 5-15 min (5-50% B), 15-20 min (50% B), 20-21 min (50-5% B), 21-25 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent similar to the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: HILIC Method
  • Column: HILIC Silica, 100 mm x 3.0 mm, 3 µm particle size.

  • Mobile Phase: 93:7 (v/v) Acetonitrile (containing 0.1% formic acid) : 5 mM Ammonium Acetate (pH adjusted to 8.5 with ammonia).[9]

  • Elution: Isocratic.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 225 nm or MS.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visualization of Method Selection and Workflow

The selection of an appropriate stationary phase is a critical decision in method development. The following diagram illustrates a logical workflow for this process.

MethodSelectionWorkflow Start Start: Separation of Salbutamol and Impurity C AnalyteProps Analyze Physicochemical Properties (Polarity, pKa) Start->AnalyteProps InitialMethod Initial Method Selection AnalyteProps->InitialMethod RPLC Reversed-Phase (C18/C8) InitialMethod->RPLC Conventional Approach HILIC HILIC InitialMethod->HILIC Polar Analytes MixedMode Mixed-Mode InitialMethod->MixedMode Ionizable Analytes OptimizeRP Optimize RP Method (pH, Organic %, Ion-Pair) RPLC->OptimizeRP OptimizeHILIC Optimize HILIC Method (Water %, Buffer Conc.) HILIC->OptimizeHILIC OptimizeMM Optimize Mixed-Mode (pH, Ionic Strength) MixedMode->OptimizeMM Evaluate Evaluate Performance (Resolution, Peak Shape, Time) OptimizeRP->Evaluate OptimizeHILIC->Evaluate OptimizeMM->Evaluate MethodOK Method Meets Requirements? Evaluate->MethodOK MethodOK->InitialMethod No, Try Alternative FinalMethod Final Validated Method MethodOK->FinalMethod Yes

Caption: A workflow for selecting and optimizing a stationary phase.

The following diagram illustrates the primary separation mechanisms on different stationary phases.

SeparationMechanisms cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC RP_Stationary C18 Chains Silica Surface HILIC_Stationary Water Layer Polar Surface (e.g., Silica) Analyte Salbutamol (Polar, Basic) Analyte->RP_Stationary:f0 Hydrophobic Interaction Analyte->HILIC_Stationary:f0 Partitioning

Caption: Dominant separation mechanisms on RP and HILIC phases.

Conclusion and Recommendations

The successful separation of Salbutamol and Impurity C is achievable with several types of stationary phases, but the optimal choice depends on the specific analytical goals.

  • For routine quality control with UV detection, a well-optimized reversed-phase method on a modern, end-capped C18 or Phenyl column can provide reliable results. The use of mobile phase additives or pH control is often necessary to achieve good peak shapes.

  • For applications requiring high sensitivity, such as analysis in biological matrices or when coupling to a mass spectrometer, HILIC is the superior choice. It offers excellent retention for these polar analytes and the mobile phase composition is ideal for ESI-MS.

  • Mixed-mode chromatography represents a powerful, albeit more complex, alternative. It should be considered when conventional RP and HILIC methods fail to provide adequate resolution, particularly for complex mixtures of impurities with varying physicochemical properties.

Ultimately, method development should be guided by a systematic approach, starting with an analysis of the analyte properties and exploring different stationary phase selectivities to achieve a robust and reliable separation.

References

  • B. M. Rao, A. V. Kumar, M. G. S. Kumar, K. K. Kumar, and G. Srinivasu, "Development and validation of a stability-indicating UPLC method for the determination of salbutamol sulphate and its related impurities," Journal of Pharmaceutical and Biomedical Analysis, vol. 56, no. 2, pp. 351-358, 2011.
  • Y. Wang, et al., "Determination of salbutamol in human plasma after aerosol inhalation using hydrophilic interaction chromatography (HILIC)-tandem mass spectrometry," Chinese Journal of New Drugs, 2015.[9]

  • P. G. Krishna and R. Sundararajan, "Development of a Stability Indicating Method and Study of Forced Degradation Pathway of Choline Theophyllinate and Salbutamol by Liquid Chromatography–Mass Spectrometry," Chemistry Africa, 2023.[6]

  • Waters Corporation, "Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity," Waters White Paper, 2004.[7]

  • J. L. Bernal, et al., "HPLC Versus SFC for the Determination of Salbutamol Sulphate and Its Impurities in Pharmaceuticals," Journal of Liquid Chromatography & Related Technologies, vol. 19, no. 10, pp. 1577-1592, 1996.[6][15]

  • M. R. Khosravian, et al., "Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay," Pharmaceutical and Biomedical Research, 2022.[4]

  • A. M. El-Walily, S. F. Belal, and R. S. Bakry, "Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC," Journal of Pharmaceutical and Biomedical Analysis, vol. 12, no. 6, pp. 843-849, 1994.

  • N. Beaulieu, T. D. Cyr, and E. G. Lovering, "Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers," Journal of Pharmaceutical and Biomedical Analysis, vol. 8, no. 7, pp. 583-589, 1990.[16]

  • D. Agarwal, et al., "Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate," Rasayan J. Chem, vol. 4, no. 4, pp. 720-726, 2011.[17]

  • A. M. Wahbi, et al., "Stability-indicating method for the analysis of salbutamol and its pharmaceutical dosage forms by HPLC," Mansoura Journal of Pharmaceutical Sciences, 2002.

  • S. Fransson, "Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch," Diva-portal.org, 2021.[12]

  • F. J. Lara, et al., "HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs: Application to the Quantitation of Ibuprofen, Atenolol, and Salbutamol in Urine After Solid-Phase Extraction," Molecules, vol. 24, no. 1, p. 123, 2019.[11]

  • S. M. Al-Ghannam, "Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine," Auctores Publishing, 2020.[18][19]

  • A. A. K. Al-Saeed, et al., "Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC," International Journal of Pharmaceutical and Phytopharmacological Research, 2015.[20]

  • M. A. Al-Othman, et al., "A Study of Retention Behavior and Method Development of Salbutamol Sulfate in Hydrophilic Interaction Chromatography," International Journal of Drug Delivery Technology, 2020.[10]

  • Veeprho, "Salbutamol EP Impurity C | CAS 18910-68-4." [Online]. Available: [Link]1]

  • SynZeal, "Salbutamol EP Impurity C | 18910-68-4." [Online]. Available: [Link]2]

  • Waters Corporation, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," Waters Blog, 2023.

  • SynThink Research Chemicals, "Salbutamol EP Impurity C | 18910-68-4." [Online]. Available: [Link]3]

  • Hawach Scientific, "Mixed-Mode Chromatography and Stationary Phases." [Online]. Available: [Link]13]

  • L. Kalyani and V. N. R. Chava, "Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol," Saudi Journal of Medical and Pharmaceutical Sciences, 2017.[5]

  • K. Zhang and X. Liu, "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds," Molecules, vol. 29, no. 10, p. 2289, 2024.[14]

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Comparative

A Comparative Guide to Evaluating Analytical Method Robustness for α3-Dehydroxyalbuterol

In the landscape of pharmaceutical development, the journey of a drug molecule from discovery to market is paved with rigorous analytical scrutiny. For a widely-used bronchodilator like albuterol (also known as salbutamo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a drug molecule from discovery to market is paved with rigorous analytical scrutiny. For a widely-used bronchodilator like albuterol (also known as salbutamol), understanding its metabolic fate is as critical as understanding its efficacy. Metabolites such as α3-dehydroxyalbuterol must be accurately quantified to inform pharmacokinetic, safety, and stability profiles. However, the data is only as reliable as the analytical method that generates it. This guide provides an in-depth, experience-driven comparison of analytical approaches and a detailed protocol for evaluating the robustness of a method for α3-dehydroxyalbuterol, ensuring its reliability for its intended purpose.

The Core Directive: Why Robustness is Non-Negotiable

An analytical method's journey doesn't end upon its initial development. It must be validated to prove its fitness for purpose. Within validation, robustness is the critical characteristic that demonstrates the method's capacity to remain unaffected by small, but deliberate, variations in its parameters.[1][2] This is not merely an academic exercise; it is a regulatory expectation and the bedrock of a method's transferability and long-term reliability.[3][4] A method that lacks robustness will yield variable results when used by different analysts, on different instruments, or with different batches of reagents, ultimately compromising data integrity and potentially leading to costly project delays.

Pillar 1: Choosing the Right Analytical Tool

The first decision in developing a reliable method is selecting the appropriate technology. For a small molecule like α3-dehydroxyalbuterol, the primary choice often lies between High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).

FeatureHPLC with UV DetectionUHPLC with MS/MS Detection
Principle Separation based on polarity, detection via UV absorbance.Separation using smaller particles at higher pressures; detection by mass-to-charge ratio.
Speed Longer run times (e.g., 15-20 minutes).[5]Significantly faster analysis (e.g., 3-10 minutes).[5]
Sensitivity Moderate. Suitable for assay and impurity testing at higher concentrations.Extremely high. Ideal for detecting trace levels in biological matrices.[6][7]
Specificity Relies on chromatographic separation. Co-eluting impurities can interfere.Very high. Can distinguish compounds with the same retention time but different masses.
Cost Lower initial instrument cost and less complex maintenance.Higher capital investment and requires specialized expertise.
Ideal Application Quality control of drug substances and finished products where analyte concentrations are relatively high.Bioanalysis of metabolites in plasma or urine[6][7][8], impurity profiling, and forced degradation studies.

Scientist's Insight: For early-stage development and characterization of α3-dehydroxyalbuterol, where specificity and sensitivity are paramount, a UHPLC-MS/MS method is often superior.[8][9] However, for routine quality control in a manufacturing environment, a well-developed and robust HPLC-UV method can be more practical and cost-effective.[10][11][12] This guide will focus on establishing the robustness of an HPLC-UV method, as its reliance on chromatographic integrity makes robustness testing particularly critical.

Pillar 2: The Blueprint for a Defensible Method - The Analytical Target Profile (ATP)

Before a single experiment is run, the purpose of the method must be clearly defined. The modern approach, outlined in the ICH Q14 guideline, is to establish an Analytical Target Profile (ATP) .[3][13] The ATP is a prospective summary of the performance characteristics required for the analytical procedure to be fit for its intended purpose.

For quantifying α3-dehydroxyalbuterol as a potential impurity in the active pharmaceutical ingredient (API), the ATP would include:

  • Analyte: α3-dehydroxyalbuterol

  • Matrix: Albuterol API

  • Technique: HPLC-UV

  • Performance Criteria:

    • Specificity: Must resolve α3-dehydroxyalbuterol from the main albuterol peak and other known related substances.

    • Accuracy: Recovery should be between 98.0% and 102.0%.

    • Precision: Relative Standard Deviation (RSD) should be no more than 2.0%.

    • Quantitation Limit (LOQ): Must be sensitive enough to quantify the analyte at the reporting threshold (e.g., 0.05%).

This ATP becomes the benchmark against which the method's performance, including its robustness, is judged.

Pillar 3: The Crucible - Designing and Executing the Robustness Study

The robustness study challenges the method to maintain its performance under varied conditions. This is best performed during the development phase, as it helps to identify which operational parameters need to be tightly controlled.[3]

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical flow of a robustness study for an HPLC method.

Robustness_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation Define_ATP Define Analytical Target Profile (ATP) Identify_Params Identify Potential Robustness Parameters (e.g., pH, Flow Rate) Define_ATP->Identify_Params Set_Ranges Set Variation Ranges for Each Parameter Identify_Params->Set_Ranges Design_Exp Design Experiment (OFAT or DoE) Set_Ranges->Design_Exp Prep_Samples Prepare System Suitability & Test Samples Design_Exp->Prep_Samples Execute_Nominal Run Nominal Method (Control) Prep_Samples->Execute_Nominal Execute_Varied Execute Runs with Varied Parameters Prep_Samples->Execute_Varied Collect_Data Collect Data: Retention Time, Peak Area, Resolution, Tailing Factor Execute_Varied->Collect_Data Analyze_Data Statistically Analyze Effects of Variations Collect_Data->Analyze_Data Evaluate_ATP Evaluate Against ATP Criteria Analyze_Data->Evaluate_ATP Finalize_Method Finalize Method Parameters & System Suitability Tests Evaluate_ATP->Finalize_Method

Caption: Workflow for an HPLC method robustness study.

Experimental Protocol: Robustness Testing of an HPLC-UV Method

This protocol is based on established methods for albuterol and its related substances.[10][12]

1. Nominal (Control) Chromatographic Conditions:

  • Column: YMC Phenyl, 250 mm x 4.6 mm, 5 µm[10][12]

  • Mobile Phase: 25 mM Monobasic Potassium Phosphate (pH adjusted to 3.0 with phosphoric acid) and Methanol (95:5, v/v)[10][12]

  • Flow Rate: 1.5 mL/min[10][12]

  • Column Temperature: 30 °C (Ambient)

  • Detection Wavelength: 225 nm[10][12]

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • System Suitability Solution: Prepare a solution containing albuterol (e.g., 0.5 mg/mL) and α3-dehydroxyalbuterol (e.g., 1 µg/mL) to assess resolution.

  • Test Solution: Prepare a solution of albuterol API spiked with α3-dehydroxyalbuterol at the target quantitation level (e.g., 0.1% of the albuterol concentration).

3. Deliberate Variations of Parameters: The "One-Factor-At-a-Time" (OFAT) approach is presented here for clarity. Each parameter is varied while the others are held at the nominal condition.

ParameterNominal ValueLow Variation (-)High Variation (+)
Mobile Phase pH 3.02.83.2
Methanol % 5%4.5% (95.5:4.5)5.5% (94.5:5.5)
Flow Rate 1.5 mL/min1.4 mL/min1.6 mL/min
Column Temperature 30 °C28 °C32 °C
Detection Wavelength 225 nm223 nm227 nm

4. Execution and Data Collection:

  • For each condition (Nominal, pH Low, pH High, etc.), inject the System Suitability Solution in triplicate and the Test Solution in triplicate.

  • Record the following for the α3-dehydroxyalbuterol peak:

    • Retention Time (RT)

    • Peak Area

    • USP Tailing Factor

    • Resolution from the main albuterol peak

Data Presentation and Interpretation

The results should be compiled into a clear table to assess the impact of each variation.

Table 1: Example Robustness Study Results for α3-Dehydroxyalbuterol

ConditionRT (min)Peak Area (% Nominal)Resolution (from Albuterol)Tailing FactorMeets ATP?
Nominal 8.52100.03.81.2Yes
pH Low (2.8) 8.61101.23.91.2Yes
pH High (3.2) 8.4599.53.71.3Yes
Methanol Low (4.5%) 8.9898.94.11.2Yes
Methanol High (5.5%) 8.11100.83.51.2Yes
Flow Rate Low (1.4 mL/min) 9.13100.33.81.2Yes
Flow Rate High (1.6 mL/min) 7.9999.13.71.3Yes
Temp Low (28 °C) 8.65101.53.81.2Yes
Temp High (32 °C) 8.3998.73.71.2Yes
Wavelength Low (223 nm) 8.5196.53.81.2No (Area)
Wavelength High (227 nm) 8.5395.83.81.2No (Area)

Scientist's Interpretation: The hypothetical data above demonstrates that the method is robust concerning mobile phase pH, organic content, flow rate, and temperature. The retention time shifts predictably, but the critical performance attributes (Peak Area, Resolution, Tailing Factor) remain well within typical acceptance criteria (e.g., Peak Area ±5% of nominal, Resolution > 2.0, Tailing Factor < 1.5).

However, the variation in detection wavelength shows a significant impact on the peak area, indicating that this parameter must be strictly controlled. This finding directly informs the final method document, where the wavelength will be specified with a tight tolerance (e.g., 225 ± 1 nm). The robustness study has successfully identified a critical control point for the method.

The Self-Validating System: Forced Degradation and Specificity

A robust method must also be specific. To prove this, a forced degradation (stress testing) study is essential.[14][15] The albuterol API is subjected to harsh conditions to intentionally generate degradation products.

Forced Degradation Workflow

Forced_Degradation cluster_conditions Stress Conditions API_Sample Albuterol API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) API_Sample->Oxidation Thermal Thermal (e.g., 100°C) API_Sample->Thermal Photo Photolytic (ICH Q1B light exposure) API_Sample->Photo Analysis Analyze Stressed Samples with HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity. Ensure no degradants co-elute with α3-dehydroxyalbuterol. Analysis->Evaluation

Caption: Forced degradation study workflow.

By analyzing the stressed samples, you demonstrate that the analytical method can separate the α3-dehydroxyalbuterol peak from any potential degradation products, thus confirming the method's specificity and stability-indicating nature.[11][16]

Conclusion

Evaluating the robustness of an analytical method for a metabolite like α3-dehydroxyalbuterol is a systematic, multi-faceted process grounded in the principles of scientific integrity and regulatory compliance. It begins with a strategic choice of analytical technology and the clear definition of an Analytical Target Profile. The core of the evaluation lies in a well-designed robustness study that deliberately challenges the method's parameters. The data from this study, combined with evidence from forced degradation experiments, provides the definitive proof that the method is reliable, transferable, and fit for its intended purpose in the demanding environment of pharmaceutical development. By following this comprehensive approach, researchers and scientists can ensure the integrity of their data and the ultimate quality of the medicines they develop.

References

  • BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]

  • Scribd. ICH Q2 Robust. Scribd. [Link]

  • Journal of Advanced Scientific Research. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. [Link]

  • Bezruk, I., et al. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Ceska a Slovenska farmacie. [Link]

  • Erram, S. V., et al. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • CASSS. ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14 (Analytical Procedure Development). [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Development and Validation of Stability Indicating Assay Method of Salbutamol Sulphate Metered Dose Inhaler by HPLC. [Link]

  • Jain, D., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Materiienko, A., et al. (2020). Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. ResearchGate. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. [Link]

  • Khanuja, H. S., & Patel, N. R. (2023). VALIDATION AND ASSESSMENT OF STABILITY INDICATING RP-HPLC METHOD FOR SALBUTAMOL SULFATE IN INHALATIONAL SOLUTION. Nirma University Journal of Pharmaceutical Sciences. [Link]

  • Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]

  • El-Gizawy, S. M., et al. (2023). Development and validation of analytical methods for selective determination of albuterol and budesonide in Airsupra inhalation aerosol using spectrophotometry. ResearchGate. [Link]

  • Beaulieu, N., et al. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. Semantic Scholar. [Link]

  • Shimadzu. (2022). How to do HPLC method validation. YouTube. [Link]

  • Joyce, K. B., et al. (1998). Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Van Lishaut, H. (2015). For robustness as an analytical method validation parameter - how does one determine the spec?. ResearchGate. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]

  • MDPI. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]

  • Joyce, K. B., et al. Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link]

  • Jacobson, G. A., et al. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Semantic Scholar. [Link]

  • Xhaferaj, M., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. MDPI. [Link]

  • Tariq, I., et al. Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. FDA. [Link]

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Validation

A Comparative Analysis of Salbutamol Impurity C Levels in Pharmaceutical Formulations: A Guide for Researchers

For drug development professionals and researchers in the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative anal...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of Salbutamol Impurity C, a specified impurity in Salbutamol Sulphate, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). We will delve into the regulatory landscape, present a robust analytical methodology based on pharmacopoeial standards, and offer insights into interpreting and comparing impurity levels across different pharmaceutical brands. This guide is designed to be a practical resource, blending technical detail with the strategic thinking required in a regulated environment.

The Significance of Controlling Salbutamol Impurity C

Salbutamol Impurity C, chemically known as (1RS)-2-[(1,1-dimethylethyl)amino]-1-(4-hydroxy-3-methylphenyl)ethanol, is a process-related impurity that can arise during the synthesis of Salbutamol.[1][2][3][4] The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for such impurities.[1][2][3] For Salbutamol Sulphate, the European Pharmacopoeia specifies limits for individual and total impurities, with Impurity C being a named substance for control.[1][2] Adherence to these limits is a critical aspect of Good Manufacturing Practices (GMP) and is essential for regulatory approval and patient safety.

Regulatory Framework: Understanding the Limits

The European Pharmacopoeia monograph for Salbutamol Sulphate sets a clear acceptance criterion for Impurity C. The limit is defined as not more than 1.5 times the area of the principal peak in the chromatogram of a reference solution, which corresponds to 0.3% of the analyte concentration.[2] This underscores the necessity for a highly sensitive and validated analytical method to accurately quantify Impurity C at and below this threshold.

A Robust Analytical Approach: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of related substances in pharmaceutical products due to its high resolution, sensitivity, and reproducibility.[5][6][7] The method outlined below is based on the principles described in the European Pharmacopoeia for the analysis of Salbutamol Sulphate and its impurities, providing a self-validating system for trustworthy results.[1][2]

Experimental Protocol: Quantification of Salbutamol Impurity C

This protocol provides a step-by-step guide for the determination of Salbutamol Impurity C levels in a drug substance.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A stainless steel column (e.g., 150 mm x 3.9 mm) packed with octylsilyl silica gel for chromatography (5 µm).[2] The choice of a C8 column is crucial for achieving the desired separation between the main component and its impurities.

  • Mobile Phase: A mixture of 22 volumes of acetonitrile and 78 volumes of a solution containing 2.87 g/L of sodium heptanesulphonate and 2.5 g/L of potassium dihydrogen phosphate, adjusted to a pH of 3.65 with dilute phosphoric acid.[2] The ion-pairing agent (sodium heptanesulphonate) is essential for retaining the polar analytes on the reversed-phase column.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 220 nm.[2] This wavelength provides adequate sensitivity for both Salbutamol and its impurities.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Test Solution: Dissolve 100.0 mg of the Salbutamol Sulphate substance to be examined in the mobile phase and dilute to 50.0 mL with the mobile phase.[2]

  • Reference Solution (a): Prepare a solution containing a known concentration of Salbutamol Sulphate CRS and specified impurity reference standards (including Impurity C CRS, if available) in the mobile phase. The European Pharmacopoeia details the preparation of a reference solution containing multiple impurities for system suitability and identification purposes.[2] For the specific limit of Impurity C, the EP monograph states the limit for impurities A, B, C, E, H, and I is not more than 1.5 times the area of the peak due to salbutamol in the chromatogram obtained with a reference solution containing a diluted concentration of the main analyte (0.3%).[2]

  • Reference Solution (b) (for identification): A solution containing Salbutamol Impurity I CRS is used for peak identification.[2]

4. System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. The European Pharmacopoeia specifies a resolution of minimum 3.0 between the peaks due to salbutamol and impurity B in the chromatogram obtained with the reference solution.[2] This ensures that the system can adequately separate the components of interest.

5. Analysis Procedure:

  • Inject equal volumes (20 µL) of the test solution and the reference solutions into the chromatograph.

  • Record the chromatograms for a run time of at least 25 times the retention time of the main salbutamol peak.[2]

  • Identify the peak corresponding to Impurity C in the chromatogram of the test solution by comparing its relative retention time with that of the Impurity C peak in the reference chromatogram (or based on the relative retention time provided in the pharmacopoeia). The relative retention time of Impurity C with respect to Salbutamol is approximately 2.0.[2]

6. Calculation of Impurity C Level:

The percentage of Impurity C in the Salbutamol Sulphate sample is calculated by comparing the peak area of Impurity C in the test solution to the peak area of Salbutamol in the appropriately diluted reference solution, taking into account the concentrations of the solutions.

Experimental Workflow Diagram

G prep_test Prepare Test Solution (Salbutamol Sample) injection Inject Solutions (20 µL) prep_test->injection prep_ref Prepare Reference Solutions (Salbutamol & Impurity CRS) sys_suit System Suitability Test (Resolution Check) prep_ref->sys_suit sys_suit->injection chromatography Chromatographic Separation (C8 Column, Isocratic Elution) injection->chromatography detection UV Detection (220 nm) chromatography->detection peak_id Peak Identification (Relative Retention Time) detection->peak_id peak_area Peak Area Integration peak_id->peak_area calculation Calculate Impurity C % (Comparison to Reference) peak_area->calculation comparison Compare with Regulatory Limits calculation->comparison report_gen Generate Report comparison->report_gen

Caption: Workflow for the HPLC analysis of Salbutamol Impurity C.

Comparative Data Analysis: A Framework for Brand Evaluation

While this guide does not present a head-to-head comparison of specific commercial brands due to the proprietary nature of such data, it provides the framework and tools for researchers to conduct such an analysis internally. The following table illustrates how data on Salbutamol Impurity C levels from different hypothetical brands could be structured for a clear and concise comparison.

BrandBatch NumberImpurity C Level (%)Compliance with EP Limit (≤ 0.3%)
Brand AA-1230.15Yes
Brand BB-4560.28Yes
Brand CC-7890.09Yes
Brand DD-0120.35No

Interpreting the Results:

In this hypothetical scenario, Brands A, B, and C all comply with the European Pharmacopoeia limit for Salbutamol Impurity C. Brand D, however, exceeds the limit, indicating a potential quality issue with that particular batch that would warrant further investigation and likely rejection. Such a comparative analysis is crucial for pharmaceutical companies during supplier qualification, quality control of incoming raw materials, and in the development of generic drug products.

Conclusion: Upholding Quality Through Rigorous Analysis

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. A thorough understanding of the regulatory requirements, coupled with the implementation of robust and validated analytical methods, is essential for ensuring the safety and efficacy of medications. This guide has provided a comprehensive overview of the comparative analysis of Salbutamol Impurity C, from its regulatory significance to a detailed analytical protocol. By adhering to these principles, researchers and drug development professionals can confidently assess the quality of Salbutamol Sulphate and contribute to the production of safe and effective medicines for patients worldwide.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0.
  • uspbpep.com. SALBUTAMOL SULPHATE 0687E. Available from: [Link].

  • Fareed, S., Sethi, V., Siddiqui, A., & Tyagi, L. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Journal of Advanced Scientific Research, 10(03), 57-62.
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Comparative

A Comparative Guide to the Qualification of a Reference Standard for 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (Salbutamol)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards used. This guide provides a comprehensive, in-depth comparison and technical overview of the qualification process for a reference standard of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, commonly known as Salbutamol or Albuterol. We will delve into the essential analytical techniques, present comparative data, and offer insights into best practices for establishing a scientifically sound reference standard.

The Critical Role of a Qualified Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency of an active pharmaceutical ingredient (API) or drug product.[1][2][3] The qualification of a reference standard is a rigorous process that establishes its suitability for its intended use.[4][5] For a widely used bronchodilator like Salbutamol, a robustly qualified reference standard is crucial for ensuring the safety and efficacy of the final medicinal product.[6]

There are different tiers of reference standards:

  • Primary Reference Standard: A substance of the highest purity, extensively characterized and often obtained from a pharmacopeia like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[7][8][9]

  • Secondary (or Working) Reference Standard: A standard qualified against a primary reference standard. It is used for routine laboratory analyses to conserve the more expensive and often limited primary standard.[4]

  • Commercial Reagents: While readily available, these may not have undergone the rigorous characterization required for use as a quantitative reference standard in a regulatory environment.

This guide will focus on the comprehensive qualification of a primary reference standard and compare its attributes to those of a secondary standard and a commercial-grade reagent.

The Qualification Workflow: A Multi-faceted Approach

The qualification of a Salbutamol reference standard is a holistic process that involves a battery of analytical tests to confirm its identity, purity, and potency. Each test provides a unique piece of the puzzle, and together they create a comprehensive profile of the material.

Diagram: Reference Standard Qualification Workflow

Reference Standard Qualification Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Potency Assignment cluster_3 Final Qualification Identity Structural Elucidation NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Spectroscopy Identity->IR UV UV-Vis Spectroscopy Identity->UV Purity Chromatographic & Other Techniques HPLC HPLC-UV (Organic Impurities) NMR->HPLC Purity->HPLC GC GC-HS (Residual Solvents) Purity->GC KF Karl Fischer (Water Content) Purity->KF TGA TGA (Non-volatile Impurities) Purity->TGA Potency Assay Titration Titrimetric Assay HPLC->Titration Potency->Titration qNMR Quantitative NMR (qNMR) Potency->qNMR Qualification Qualified Reference Standard Titration->Qualification

Caption: A flowchart illustrating the key phases in the qualification of a pharmaceutical reference standard.

Phase 1: Unambiguous Identity Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the candidate reference standard. This is achieved through a combination of spectroscopic techniques.

  • Expertise & Experience: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The proton NMR provides information on the number and environment of hydrogen atoms, while the carbon NMR reveals the carbon skeleton. The chemical shifts, splitting patterns, and integration values must be consistent with the known structure of Salbutamol.[10]

  • Experimental Protocol: ¹H NMR

    • Accurately weigh approximately 5 mg of the Salbutamol candidate standard.

    • Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign them to the corresponding protons in the Salbutamol structure.

  • Expertise & Experience: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition with high accuracy.[10][11]

  • Experimental Protocol: LC-MS

    • Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol/water).

    • Infuse the solution directly into the mass spectrometer or inject it onto an LC system coupled to the MS.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • Compare the observed molecular ion (e.g., [M+H]⁺) with the theoretical exact mass of Salbutamol.

  • Expertise & Experience: FT-IR spectroscopy identifies the functional groups present in the molecule. The spectrum of the candidate standard should be superimposable with that of an established primary standard (e.g., USP or EP).[12][13][14]

  • Experimental Protocol: FT-IR (KBr Pellet)

    • Mix a small amount of the candidate standard with dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Record the IR spectrum.

  • Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) in a specified solvent should be consistent with that of the official standard.[12][14][15]

  • Experimental Protocol: UV-Vis

    • Prepare a solution of the candidate standard of a known concentration in the solvent specified in the pharmacopeia (e.g., 0.1 N HCl).[14][16]

    • Record the UV spectrum over the appropriate wavelength range (e.g., 200-400 nm).

    • Determine the λmax and compare it to the official monograph.

Table 1: Comparison of Identity Confirmation Data

Parameter Primary Reference Standard (Expected) Secondary Standard (Acceptable) Commercial Grade (Typical)
¹H NMR Spectrum consistent with structure, all signals assignedSpectrum consistent with structureMay not be provided, or may show minor unassigned signals
¹³C NMR All expected carbon signals present and correctly assignedSpectrum consistent with structureNot typically provided
HRMS ([M+H]⁺) Agrees with theoretical mass within 5 ppmAgrees with theoretical mass within 10 ppmMay only provide nominal mass
FT-IR Superimposable with pharmacopeial standard spectrumHighly similar to primary standard spectrumSpectrum may show minor differences
UV-Vis (λmax) Conforms to pharmacopeial specification (e.g., 276 nm in 0.1 N HCl)Conforms to pharmacopeial specificationλmax may be reported but without reference to a specific monograph
Phase 2: Rigorous Purity Assessment

A reference standard must be of the highest possible purity, with any impurities being identified and quantified.[2]

  • Expertise & Experience: High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for separating and quantifying organic impurities.[6][17][18][19][20] A validated, stability-indicating method should be used to ensure that all potential process-related impurities and degradation products are detected.[21][22]

  • Experimental Protocol: HPLC for Related Substances

    • Mobile Phase: Prepare as per a validated method, often a gradient of an aqueous buffer and an organic solvent like acetonitrile.[17]

    • Column: Use a suitable reversed-phase column (e.g., C18).[18][20]

    • Standard and Sample Preparation: Accurately prepare solutions of the candidate standard at a specified concentration.

    • Chromatographic Conditions: Set the flow rate, column temperature, and detection wavelength (e.g., 277 nm).[17]

    • Analysis: Inject the solutions and integrate all peaks. Calculate the percentage of each impurity and the total impurities.

  • Expertise & Experience: GC with headspace sampling (HS-GC) is used to detect and quantify any residual solvents from the manufacturing process. The levels of these solvents must be below the limits specified in guidelines such as ICH Q3C.

  • Experimental Protocol: HS-GC

    • Accurately weigh the candidate standard into a headspace vial.

    • Add a suitable diluent.

    • Seal the vial and place it in the headspace autosampler.

    • Heat the vial for a specified time to allow the solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas onto the GC column.

    • Quantify any detected solvents against a calibrated standard.

  • Expertise & Experience: The water content of the reference standard must be accurately determined as it affects the calculated potency. Karl Fischer titration is the standard method for this determination.[16]

  • Experimental Protocol: Karl Fischer Titration

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Accurately weigh a suitable amount of the candidate standard and add it to the titration vessel.

    • Titrate to the endpoint.

    • Calculate the percentage of water in the sample.

  • Expertise & Experience: This test quantifies the amount of inorganic impurities in the sample. The sample is ignited, and the weight of the remaining residue is determined.[14][16]

  • Experimental Protocol: Residue on Ignition

    • Accurately weigh a specified amount of the candidate standard into a crucible.

    • Heat the crucible gently at first, then at a higher temperature (e.g., 600 ± 50 °C) until all organic matter is burned off.

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of residue.

Table 2: Comparative Purity Profiles

Parameter Primary Reference Standard Secondary Standard Commercial Grade
Purity (HPLC) ≥ 99.8%≥ 99.5%Often ≥ 98%, but may not be fully characterized for impurities
Total Impurities ≤ 0.2%≤ 0.5%Impurity profile often not provided
Water Content Accurately determined (e.g., ≤ 0.5%)Accurately determinedMay be reported as a typical value, not lot-specific
Residual Solvents Complies with ICH Q3C limitsComplies with ICH Q3C limitsMay not be tested or reported
Residue on Ignition ≤ 0.1%≤ 0.2%Not typically reported
Phase 3: Accurate Potency Assignment

The final step is to assign a potency value to the reference standard. This is typically done on an "as is" basis, taking into account the presence of impurities and water.

  • Expertise & Experience: A mass balance approach is often used, where the potency is calculated by subtracting the percentages of all impurities from 100%. Alternatively, a titrimetric assay or quantitative NMR (qNMR) can be used for direct potency determination. The USP monograph for Albuterol specifies a titrimetric assay.[16]

  • Experimental Protocol: Titrimetric Assay (as per USP)

    • Accurately weigh about 400 mg of the Albuterol candidate standard.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 2 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to the endpoint.

    • Perform a blank determination and make any necessary corrections.

    • Calculate the potency based on the volume of titrant consumed.

Diagram: Comparison of Reference Standard Tiers

Reference Standard Tiers cluster_PRS Highest Purity & Characterization cluster_SRS Qualified vs. Primary cluster_CG Limited Characterization PRS Primary Reference Standard (e.g., USP/EP) SRS Secondary Reference Standard (In-house) PRS->SRS Used to qualify PRS_Purity Purity ≥ 99.8% PRS_Char Fully Characterized PRS_Cert Certificate of Analysis CG Commercial Grade Reagent SRS->CG Higher confidence than SRS_Purity Purity ≥ 99.5% SRS_Trace Traceable to Primary SRS_Use Routine Use CG_Purity Purity ≥ 98% CG_Data Limited Data CG_Use Non-critical Applications

Caption: A diagram comparing the attributes of primary, secondary, and commercial grade reference standards.

Conclusion: The Foundation of Reliable Data

The qualification of a reference standard for Salbutamol is a meticulous and multi-disciplinary endeavor that underpins the quality and reliability of all subsequent analytical measurements. While a pharmacopeial primary standard represents the gold standard, a well-qualified secondary standard provides a practical and cost-effective solution for routine use. Commercial-grade reagents, while useful for exploratory work, generally lack the comprehensive characterization and documentation required for use in a regulated environment. By understanding the "why" and "how" behind each analytical test in the qualification process, researchers and drug development professionals can make informed decisions about the appropriate use of different tiers of reference standards, ultimately ensuring the integrity of their data and the quality of the medicines they develop.

References

  • Nevado, J. J. B., Llerena, M. J. V., & Robledo, V. R. (2000). Analysis of salbutamol and related impurities by derivative spectrometry. Archiv der Pharmazie, 333(4), 75-78. [Link]

  • ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]

  • Patel, T. R., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. Inventi Rapid: Pharm Analysis & Quality Assurance.
  • Choudhary, A. (2012). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Determination of Salbutamol Sulfate and Its Impurities in Pharmaceuticals by Supercritical Fluid Chromatography. Retrieved from [Link]

  • Logoyda, L., et al. (2017). Development and validation of a HPLC method for quantification of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 319-324.
  • Dispas, A., Guillarme, D., Naegele, E., & Kutscher, D. (2019). Detection of Low-Level Impurities in Salbutamol Using the Agilent 1260 Infinity II SFC System with a Variable Wavelength Detector. Agilent Technologies.
  • Auctores Publishing. (2020). Analytical Methods for Determination of Salbutamol, Ambroxol and Fexofenadine. Retrieved from [Link]

  • SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]

  • Coleman, V., et al. (2011). TG curves of salbutamol standard at 2.5, 5.0, 7.5, 10, 15 and 20°C min–1. ResearchGate. Retrieved from [Link]

  • Sree Giri Prasad, B., et al. (2017). A new RP-HPLC method development and validation for the simultanious estimation of salbutamol sulphate and theophyline in Pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 8(8), 3426-3432.
  • Sonvico, F., et al. (2015). Evolved gas analysis during thermal degradation of salbutamol sulphate. Journal of Thermal Analysis and Calorimetry, 120(1), 789-794.
  • Journal of Advanced Scientific Research. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL SULPHATE. Retrieved from [Link]

  • Gombotz, W. R., et al. (2008). Thermal behavior study and decomposition kinetics of salbutamol under isothermal and non-isothermal conditions. Journal of Thermal Analysis and Calorimetry, 94(1), 133-139.
  • United States Pharmacopeia. (2006). USP Monographs: Albuterol. USP29-NF24.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]

  • Ferrayoli, C. G., et al. (2004). Validation of a chiral HPLC assay for (R)-salbutamol sulfate. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 35-42.
  • ResearchGate. (n.d.). (PDF) Development and validation of a HPLC method for quantifica-tion of degradation impurities of salbutamol sulfate with following long-term stability studies in multicomponent cough syrup. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.).
  • ResearchGate. (n.d.). Evolved gas analysis during thermal degradation of salbutamol sulphate. Retrieved from [Link]

  • Sci-Hub. (n.d.).
  • ResearchGate. (n.d.). (PDF) 22- Analytical Profile of Salbutamol. Retrieved from [Link]

  • United States Pharmacopeia. (2006).
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  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • BioPharma Consulting Group. (n.d.). Creating Working Reference Standard (WRS) Qualification Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FTIR (b) ¹H NMR and (c) Mass spectra of Salbutamol which extracted from Farcolin. Retrieved from [Link]

  • Analytice. (n.d.). Salbutamol (CAS 18559-94-9), clenbuterol (CAS 37148-27-9), isoxsuprine (CAS 395-28-8) - analysis. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2025). List of European Pharmacopoeia Reference Standards.
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  • Jendretzki, A., et al. (2023). Urinary Excretion Kinetics of Salbutamol and Its Sulfoconjugated Main Metabolite After Oral and Inhalative Administration of Racemic Salbutamol or Levosalbutamol. Preprints.org.
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  • Jendretzki, A., et al. (2023). Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS. Metabolites, 13(7), 786.
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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol

A proactive approach to laboratory safety is paramount when handling any chemical compound. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-[2-(Tert-butylamin...

Author: BenchChem Technical Support Team. Date: January 2026

A proactive approach to laboratory safety is paramount when handling any chemical compound. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol (CAS No. 18910-68-4), a compound also identified as Salbutamol Impurity C. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles. We will explore the "why" behind each recommendation, fostering a deeper understanding of the risks and the rationale for the protective measures.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol, a thorough understanding of its hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed: Acute oral toxicity.

  • May cause an allergic skin reaction: A potential skin sensitizer.

  • Causes serious eye irritation: Poses a significant risk to eye health upon contact.

  • Harmful to aquatic life with long-lasting effects: Requires mindful disposal to prevent environmental contamination.

A comprehensive risk assessment should be conducted for any new experimental protocol involving this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific manipulations being performed.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment are non-negotiable when handling 4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, directly addressing the "causes serious eye irritation" hazard.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, mitigating the risk of allergic skin reactions and dermal absorption.
Body Protection A fully buttoned laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if there is a potential for generating dust or aerosols, or if working outside of a certified chemical fume hood.
Donning and Doffing of PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Eye Protection don2->don3 doff1 1. Gloves doff2 2. Eye Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3

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